Product packaging for 2-Pyrrolidineacetic acid(Cat. No.:CAS No. 56879-46-0)

2-Pyrrolidineacetic acid

Cat. No.: B023996
CAS No.: 56879-46-0
M. Wt: 129.16 g/mol
InChI Key: ADSALMJPJUKESW-UHFFFAOYSA-N
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Description

2-Pyrrolidineacetic acid, also known as DL-BETA-HOMOPROLINE, is a high-purity chemical reagent offered in its hydrochloride salt form (CAS 71985-79-0) with the molecular formula C6H12ClNO2 and a molecular weight of 165.618 g/mol . This heterocyclic compound, featuring a pyrrolidine ring attached to an acetic acid moiety, serves as a versatile building block in organic synthesis and medicinal chemistry research. Its structure makes it a valuable precursor for the design and synthesis of peptidomimetics, facilitating the study of novel bioactive molecules and enzyme inhibitors. Researchers utilize this compound in biochemical studies to probe metabolic pathways and as a key intermediate in pharmaceutical development. APPLICATIONS: • Intermediate in organic synthesis and pharmaceutical research • Building block for peptidomimetics and novel molecular scaffolds • Biochemical research and metabolic studies NOTE: This product is intended For Research Use Only (RUO) and is not suitable for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the material safety data sheet (MSDS) for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO2 B023996 2-Pyrrolidineacetic acid CAS No. 56879-46-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrrolidin-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-6(9)4-5-2-1-3-7-5/h5,7H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSALMJPJUKESW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70972301
Record name (Pyrrolidin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70972301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56879-46-0
Record name Homoproline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056879460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Pyrrolidin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70972301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HOMOPROLINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7315YL6ZG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-Pyrrolidineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Pyrrolidineacetic acid, also known as homoproline. Understanding these fundamental characteristics is crucial for its application in research and drug development, particularly in areas concerning formulation, pharmacokinetics, and biological activity. This document presents quantitative data, detailed experimental protocols for property determination, and visual diagrams to illustrate key concepts and workflows.

Core Physicochemical Properties

This compound is classified as a pyrrolidine, which is a five-membered saturated aliphatic heterocycle containing one nitrogen atom.[1] Its structure incorporates both a carboxylic acid group and a secondary amine, making it an amino acid derivative.[1] This dual functionality dictates its acid-base properties and solubility.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound. These values are essential for predicting its behavior in various experimental and physiological conditions.

PropertyValueSource
pKa (Strongest Acidic) 3.84ChemAxon[1]
pKa (Strongest Basic) 11.26ChemAxon[1]
Water Solubility 120 g/LALOGPS[1]
logP -2.4ALOGPS[1]
Molecular Weight 129.16 g/mol [2]
Molecular Formula C₆H₁₁NO₂[2]
Hydrogen Bond Donors 2ChemAxon[1]
Hydrogen Bond Acceptors 3ChemAxon[1]
Polar Surface Area 49.33 ŲChemAxon[1]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to drug development.[3] The following sections detail standard experimental protocols for measuring the pKa and aqueous solubility of compounds like this compound.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa values of an active pharmaceutical ingredient (API).[4] It involves the gradual addition of a titrant (an acid or a base) to a solution of the compound and monitoring the resulting pH changes.[4] The pKa is identified as the pH at the half-equivalence point on the titration curve, where the concentrations of the protonated and deprotonated species are equal.[5]

Methodology:

  • Preparation of Solutions:

    • Prepare a 1 mM sample solution of this compound.[4]

    • Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions for titration.[4]

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength throughout the experiment.[4]

  • Apparatus Calibration:

    • Calibrate the potentiometer and pH electrode using standard aqueous buffers with pH values of 4, 7, and 10 to ensure accurate measurements.[4]

  • Titration Procedure:

    • Place 20 mL of the 1 mM sample solution into a reaction vessel equipped with a magnetic stirrer.[4]

    • Immerse the calibrated pH electrode into the solution.

    • To determine both pKa values, first acidify the solution to a pH of approximately 1.8-2.0 with 0.1 M HCl.[4]

    • Purge the solution with nitrogen to displace dissolved gases, creating an inert environment.[4]

    • Begin the titration by adding small, precise increments of 0.1 M NaOH.

    • Record the pH reading after each addition, allowing the solution to stabilize.

    • Continue the titration until the pH reaches approximately 12.0-12.5 and remains stable.[4]

    • Perform a minimum of three titrations for the molecule to ensure data reliability and calculate the average pKa values and standard deviations.[4]

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.[6]

    • Identify the equivalence points, which are the points of the steepest slope on the curve.[6]

    • The pKa values correspond to the pH at the half-equivalence points.[5] For this compound, two pKa values will be observed, corresponding to the carboxylic acid and the secondary amine.

G Workflow for pKa Determination by Potentiometric Titration cluster_prep Preparation cluster_setup Setup & Titration cluster_analysis Analysis prep_sample Prepare 1 mM Sample Solution acidify Acidify Sample (pH ~1.8-2.0) prep_sample->acidify prep_titrants Prepare 0.1 M HCl & 0.1 M NaOH titrate Titrate with 0.1 M NaOH prep_titrants->titrate prep_kcl Prepare 0.15 M KCl prep_kcl->acidify calibrate Calibrate pH Meter (pH 4, 7, 10 Buffers) calibrate->acidify acidify->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot find_ep Identify Equivalence Points (Steepest Slope) plot->find_ep find_hep Locate Half-Equivalence Points find_ep->find_hep det_pka Determine pKa values (pH at Half-Equivalence) find_hep->det_pka G Workflow for Aqueous Solubility by Shake-Flask Method cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis add_excess Add excess this compound to solvent (e.g., water) agitate Agitate at constant temperature (e.g., 24-72 hours) add_excess->agitate settle Allow undissolved solid to settle agitate->settle separate Centrifuge and/or filter to get clear saturated solution settle->separate analyze Quantify concentration using a validated method (e.g., HPLC) separate->analyze calculate Calculate solubility analyze->calculate G Ionization States of this compound A Cationic Form (+1) (Low pH < 3.84) B Zwitterionic Form (0) (pH 3.84 - 11.26) A->B + H⁺ pKa₁ = 3.84 B->A - H⁺ C Anionic Form (-1) (High pH > 11.26) B->C - H⁺ pKa₂ = 11.26 C->B + H⁺

References

2-Pyrrolidineacetic acid synthesis from glutamic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 2-Pyrrolidineacetic Acid from L-Glutamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable multi-step synthetic pathway for converting L-glutamic acid into this compound, a valuable chiral building block. While a direct conversion is not established, this document outlines a logical and chemically sound three-stage process, leveraging common and well-documented organic transformations. Each stage is presented with detailed experimental protocols, quantitative data, and workflow visualizations to aid in practical application and understanding.

Introduction

This compound, a homolog of the proteinogenic amino acid proline, is a significant chiral synthon in medicinal chemistry and drug development. Its structure as a β-amino acid can impart unique conformational constraints and metabolic stability to peptides and small molecule therapeutics. L-glutamic acid, an abundant and inexpensive amino acid, serves as an ideal starting material for its enantioselective synthesis. The synthetic route detailed herein proceeds through three key stages: the cyclization of L-glutamic acid to L-pyroglutamic acid, the subsequent reduction to L-proline, and finally, a one-carbon homologation to the target compound, this compound.

Overall Synthetic Pathway

The conversion of L-glutamic acid to this compound is accomplished via the following three-stage sequence. The process begins with an intramolecular condensation, followed by a reduction of the resulting lactam, and concludes with a chain-extension of the carboxylic acid group.

G cluster_0 Overall Synthesis Workflow A L-Glutamic Acid B L-Pyroglutamic Acid (5-Oxoproline) A->B  Stage 1:  Thermal Cyclodehydration C L-Proline B->C  Stage 2:  Lactam Reduction D This compound (β-Homoproline) C->D  Stage 3:  Arndt-Eistert Homologation

Fig. 1: Three-stage synthesis of this compound.

Stage 1: Synthesis of (S)-Pyroglutamic Acid

The initial step involves the thermal cyclodehydration of L-glutamic acid. This reaction proceeds via an intramolecular condensation between the γ-carboxylic acid and the α-amino group, forming the five-membered lactam ring of pyroglutamic acid with the loss of a water molecule.[1] A solvent-free thermal method provides a simple and rapid route to the desired product.[2][3]

Experimental Protocol: Thermal Cyclodehydration
  • Place (S)-glutamic acid in a round-bottom flask suitable for heating to high temperatures.

  • Heat the flask to 220°C in a heating mantle or oil bath.[2][3]

  • During heating, continuously swirl the flask to ensure the homogeneity of the resulting melt.[2][3]

  • Maintain the temperature and continue the reaction until the evolution of gas (water vapor bubbles) ceases. This process should not exceed 5 minutes to prevent degradation and racemization.[2][3]

  • Immediately cease heating and cool the reaction vessel rapidly (e.g., in a water bath) to solidify the product.

  • The crude (S)-pyroglutamic acid can be purified by recrystallization from water.[4]

Quantitative Data
ParameterValueReference
Starting Material(S)-Glutamic Acid[2][3]
Reaction Temperature220°C[2][3]
Reaction Time< 5 minutes[2][3]
ConditionsSolvent-free, continuous swirling[2][3]
Product Yield 70% [2][3]
Enantiomeric Ratio (S:R) 97:3 [2][3]

Stage 2: Synthesis of L-Proline from L-Pyroglutamic Acid

The conversion of L-pyroglutamic acid to L-proline requires the selective reduction of the lactam's amide carbonyl group to a methylene group. A direct reduction without affecting the carboxylic acid is challenging. A successful strategy involves first protecting the carboxylic acid as a methyl ester, followed by reduction of the lactam with a suitable reducing agent like sodium borohydride, and subsequent hydrolysis of the ester.[5]

Experimental Protocol: Esterification and Lactam Reduction

Part A: Esterification of L-Pyroglutamic Acid

  • Suspend L-pyroglutamic acid in methanol.

  • Add thionyl chloride dropwise at room temperature.

  • Stir the mixture until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain crude methyl L-pyrroglutamate.

Part B: Reduction to Methyl L-Prolinate

  • Dissolve the methyl L-pyrroglutamate in a suitable solvent (e.g., ethanol).

  • Cool the solution in an ice bath.

  • Add sodium borohydride portion-wise, controlling the reaction temperature.

  • After the addition is complete, allow the reaction to stir to completion.

  • Quench the reaction carefully with water and extract the product with an organic solvent.

Part C: Hydrolysis to L-Proline

  • Treat the crude methyl L-prolinate from the previous step with an aqueous base (e.g., NaOH) or acid (e.g., HCl) to hydrolyze the ester.

  • Neutralize the reaction mixture and isolate L-proline, often through crystallization or ion-exchange chromatography.

Quantitative Data
ParameterValueReference
Starting MaterialMethyl L-pyrroglutamate[5]
Reducing AgentSodium Borohydride[5]
Overall Yield (from ester) 34% [5]

Stage 3: Synthesis of this compound (Homologation)

The final stage employs the Arndt-Eistert homologation to extend the carboxylic acid side chain of L-proline by one methylene unit.[6][7][8] This reaction sequence preserves the stereochemistry at the α-carbon.[6] A critical prerequisite for this stage is the protection of proline's secondary amine to prevent side reactions. The tert-Butoxycarbonyl (Boc) group is a suitable choice, as it is stable to the reaction conditions and can be removed under acidic conditions.[9][10]

Logical Workflow: Amine Protection and Homologation

The secondary amine of proline is nucleophilic and would interfere with the formation of the acid chloride required for the Arndt-Eistert reaction. Therefore, it must be temporarily protected.

G cluster_0 Necessity of Amine Protection Proline L-Proline (has nucleophilic N-H) Protect Protect Amine (e.g., with Boc-anhydride) Proline->Protect BocProline N-Boc-L-Proline (non-nucleophilic N) Protect->BocProline Homologation Arndt-Eistert Homologation BocProline->Homologation BocHomoproline N-Boc-2-Pyrrolidineacetic Acid Homologation->BocHomoproline FinalProduct This compound Deprotect Deprotect Amine (e.g., with TFA) Deprotect->FinalProduct BocHomoproline->Deprotect

Fig. 2: Workflow showing the protection-homologation-deprotection strategy.
Experimental Protocol: Arndt-Eistert Homologation

Part A: N-Protection of L-Proline

  • Dissolve L-proline in a suitable solvent system (e.g., dioxane/water) with a base like sodium hydroxide.

  • Add di-tert-butyl dicarbonate (Boc-anhydride) and stir at room temperature until the reaction is complete.

  • Acidify the mixture and extract the N-Boc-L-proline product.

Part B: Arndt-Eistert Reaction Sequence

  • Acid Chloride Formation: Dissolve N-Boc-L-proline in an anhydrous solvent (e.g., THF). Add thionyl chloride (SOCl₂) or oxalyl chloride dropwise at 0°C. Allow the reaction to warm to room temperature and stir to completion. Remove excess reagent and solvent under vacuum.

  • Diazoketone Formation: Dissolve the crude N-Boc-L-prolyl chloride in an anhydrous solvent (e.g., diethyl ether). Add a solution of diazomethane (CH₂N₂) in ether at 0°C. Caution: Diazomethane is toxic and explosive. This step must be performed in a specialized fume hood with appropriate safety precautions. A safer alternative is using (trimethylsilyl)diazomethane.[8][11] Stir the reaction until the yellow color of diazomethane persists.

  • Wolff Rearrangement: To the diazoketone solution, add a catalyst such as silver oxide (Ag₂O) or silver benzoate and water.[11] Heat the mixture gently (e.g., 80°C) to induce the Wolff rearrangement.[11] The ketene intermediate formed is trapped by water to yield N-Boc-2-pyrrolidineacetic acid.

  • Purify the product by extraction and chromatography.

Part C: Deprotection

  • Dissolve the purified N-Boc-2-pyrrolidineacetic acid in a suitable solvent like dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) and stir at room temperature.

  • Monitor the reaction for the removal of the Boc group.

  • Remove the solvent and excess TFA under reduced pressure to yield the final product, this compound, typically as a TFA salt which can be further purified or neutralized.

Arndt-Eistert Reaction Mechanism

The core of Stage 3 is the Wolff Rearrangement, where the diazoketone intermediate rearranges to a ketene, which is then captured by a nucleophile.

G cluster_0 Arndt-Eistert Mechanism Detail AcidChloride N-Boc-Prolyl Chloride Diazomethane + CH₂N₂ Diazoketone α-Diazoketone Intermediate AcidChloride->Diazoketone - HCl Wolff Wolff Rearrangement (Ag₂O, Heat) Diazoketone->Wolff - N₂ Ketene Ketene Intermediate Wolff->Ketene Water + H₂O HomologatedAcid N-Boc-2-Pyrrolidineacetic Acid Ketene->HomologatedAcid Nucleophilic Attack

Fig. 3: Key steps of the Arndt-Eistert homologation reaction.
Quantitative Data

Yields for the Arndt-Eistert reaction are highly substrate-dependent but are generally moderate to good. The preservation of stereochemistry is a key advantage of this method.[6]

ParameterValueReference
Reaction TypeOne-carbon homologation[6][7]
Key ReagentsSOCl₂, CH₂N₂, Ag₂O, H₂O[6][11]
Amine ProtectionRequired (e.g., Boc)[9]
Stereochemistry Retention of configuration [6]
Enantiomeric Excess Typically >99% [6]

Conclusion

This guide outlines a robust and feasible synthetic pathway for the preparation of this compound from L-glutamic acid. By breaking down the synthesis into three distinct stages—cyclization, reduction, and homologation—researchers can systematically approach the synthesis of this valuable chiral building block. The provided protocols and quantitative data, drawn from established literature, offer a solid foundation for laboratory-scale synthesis. The successful application of this pathway enables access to a versatile molecule essential for advancing research in peptide science and the development of novel therapeutics.

References

Natural Sources of 2-Pyrrolidineacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and potential signaling pathways of 2-Pyrrolidineacetic acid. The information is curated to support research and development in pharmacology and related fields.

Natural Occurrence of this compound

This compound, also known as homoproline, is a pyrrolidine-containing organic compound. While its presence is documented in various natural sources, quantitative data remains limited in publicly available literature. The identified natural sources are summarized in Table 1.

Natural Source CategorySpecific SourcePart/MatrixQuantitative Data
Plants Arnica montana (Arnica)-Not available in cited literature.
Tussilago farfara (Coltsfoot)-Not available in cited literature.[1]
Camellia sinensis (Tea)LeavesNot available in cited literature.[1]
Tobacco (Nicotiana spp.)LeavesThe core pyrrolidine ring is found in alkaloids like nicotine.[2]
Carrot (Daucus carota)LeavesThe core pyrrolidine ring is a known constituent.[2]
Animals/Humans HumansUrine (of pregnant women)Detected, but not quantified in the cited study.[1]
Microorganisms Lactic Acid Bacteria (Lactobacillus, Pediococcus)-Produce the related compound 2-pyrrolidone-5-carboxylic acid.

Biosynthesis of this compound in Plants

The direct biosynthetic pathway of this compound in plants has not been fully elucidated in the reviewed literature. However, it is highly probable that it originates from the well-established proline biosynthesis pathway, as proline is a structurally similar amino acid containing the pyrrolidine ring. Proline is primarily synthesized from glutamate, with ornithine serving as an alternative precursor.[1][3][4][5][6]

The key steps in the proline biosynthesis pathway from glutamate are:

  • Phosphorylation of Glutamate: Glutamate is phosphorylated by the enzyme Δ¹-Pyrroline-5-carboxylate synthetase (P5CS) to form γ-glutamyl phosphate.[1][3]

  • Reduction to Glutamic-γ-semialdehyde: P5CS then reduces γ-glutamyl phosphate to glutamic-γ-semialdehyde.[3][6]

  • Spontaneous Cyclization: Glutamic-γ-semialdehyde spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylate (P5C) .[3][6]

  • Reduction to Proline: P5C is then reduced to L-proline by the enzyme Δ¹-pyrroline-5-carboxylate reductase (P5CR) .[1][3]

It is hypothesized that this compound could be formed from an intermediate in this pathway, such as P5C, through a series of enzymatic reactions that would involve the addition of a two-carbon unit.

Below is a diagram illustrating the likely biosynthetic origin of this compound from the proline pathway.

Proline and this compound Biosynthesis Putative Biosynthetic Pathway of this compound Glutamate Glutamate gamma_GP γ-Glutamyl phosphate Glutamate->gamma_GP P5CS GSA Glutamic-γ-semialdehyde gamma_GP->GSA P5CS P5C Δ¹-Pyrroline-5-carboxylate GSA->P5C Spontaneous Proline L-Proline P5C->Proline P5CR Two_PAA This compound P5C->Two_PAA Putative Enzymatic Steps Ornithine Ornithine Ornithine->GSA OAT

Caption: Putative biosynthetic pathway of this compound from glutamate and ornithine.

Potential Signaling Pathway Involvement: The GABAergic System

Derivatives of this compound have been investigated as inhibitors of GABA (γ-aminobutyric acid) transport proteins, suggesting a potential interaction with the GABAergic system.[7][8][9] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its signaling is tightly regulated by synthesis, release, receptor binding, and reuptake.

This compound, as a GABA analogue, could potentially modulate GABAergic signaling by inhibiting the reuptake of GABA from the synaptic cleft. This would lead to an increased concentration of GABA in the synapse, prolonging its inhibitory effect on the postsynaptic neuron. The primary proteins responsible for GABA reuptake are the GABA transporters (GATs).

The following diagram illustrates the potential mechanism of action of this compound within a GABAergic synapse.

GABAergic Synapse Modulation Potential Modulation of GABAergic Synapse by this compound cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA_vesicle GABA Vesicle Glutamate->GABA_vesicle GAD GABA_release GABA_vesicle->GABA_release GABA_synapse GABA GABA_release->GABA_synapse GAT1 GABA Transporter (GAT) GABA_synapse->GAT1 Reuptake GABA_receptor GABA-A Receptor GABA_synapse->GABA_receptor Two_PAA 2-Pyrrolidineacetic acid Two_PAA->GAT1 Inhibition Inhibitory_signal Inhibitory Signal (Cl- influx) GABA_receptor->Inhibitory_signal

Caption: Potential modulation of a GABAergic synapse by this compound.

Experimental Protocols for Quantification

While a specific, validated protocol for the quantification of this compound in the identified plant matrices was not found in the reviewed literature, a general approach using liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be adapted from methods for similar compounds. The following protocol is a generalized workflow based on established methods for the analysis of polar, low-molecular-weight compounds in biological matrices.

4.1. Objective

To extract and quantify this compound from plant material using LC-MS/MS.

4.2. Materials and Reagents

  • Plant material (e.g., dried leaves of Arnica montana)

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., this compound-d4)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system with an electrospray ionization (ESI) source

4.3. Sample Preparation Workflow

The following diagram outlines the key steps in the sample preparation process.

Sample Preparation Workflow Workflow for Extraction and Analysis of this compound Start Homogenized Plant Material Extraction Extraction with Acidified Methanol Start->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant_Collection Collect Supernatant Centrifugation1->Supernatant_Collection SPE Solid Phase Extraction (SPE) Cleanup Supernatant_Collection->SPE Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Generalized workflow for the extraction and analysis of this compound.

4.4. Detailed Method

  • Extraction:

    • Weigh approximately 100 mg of homogenized, dried plant material into a centrifuge tube.

    • Add 1 mL of extraction solvent (e.g., 80% methanol with 0.1% formic acid) and the internal standard.

    • Vortex thoroughly for 5 minutes.

    • Sonicate for 15 minutes in a water bath.

    • Centrifuge at 10,000 x g for 10 minutes.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition a mixed-mode cation exchange SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge with a non-eluting solvent to remove interferences.

    • Elute the this compound with an appropriate solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for polar compounds.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient from high organic to high aqueous to retain and elute the analyte.

      • Flow Rate: 0.3 - 0.5 mL/min.

      • Injection Volume: 5 - 10 µL.

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Analysis Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined by infusing the pure standards.

4.5. Data Analysis

  • Quantification is performed by constructing a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the analytical standards.

  • The concentration of this compound in the plant samples is then determined from this calibration curve.

Conclusion

This compound is a naturally occurring compound found in a variety of plant species and in humans. While its biological role is not yet fully understood, its structural similarity to proline and potential interaction with the GABAergic system make it a compound of interest for further research. This guide provides a summary of the current knowledge on its natural sources and biosynthetic origins, and outlines a practical approach for its quantification. Further studies are needed to determine the concentration of this compound in its natural sources and to fully elucidate its physiological functions and pharmacological potential.

References

An In-depth Technical Guide on 2-Pyrrolidineacetic Acid and its Role in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pyrrolidineacetic acid, also known as homoproline, is a pyrrolidine-containing organic compound that has been identified in biological systems, including in the urine of pregnant women and in certain plants like tea and coltsfoot.[1] Despite its detection in biological matrices, the precise metabolic pathways involving this compound remain largely uncharacterized. The Human Metabolome Database (HMDB) explicitly notes that defined metabolic pathways for this compound are not available. This guide synthesizes the current, albeit limited, understanding of this compound and proposes hypothetical metabolic pathways based on established biochemical principles and its structural similarity to other known metabolites, particularly L-proline and intermediates of L-lysine metabolism. This document aims to provide a foundational resource for researchers investigating the biological significance of this intriguing molecule.

Introduction to this compound

This compound is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids incorporated into proteins during translation. Its structure features a five-membered saturated pyrrolidine ring with an acetic acid group attached at the second carbon. This structure is analogous to L-proline, with the key difference being an additional methylene group in the side chain, extending it from a carboxylic acid to an acetic acid moiety.

Chemical Properties:

PropertyValue
Chemical Formula C₆H₁₁NO₂
Molecular Weight 129.157 g/mol
CAS Number 56879-46-0
Synonyms Homoproline, Pyrrolidine-2-acetic acid

Known Biological Presence

While metabolic pathways are not defined, the presence of this compound has been confirmed in:

  • Human Urine: Detected in the urine of pregnant women, suggesting it may be a product of endogenous metabolism or related to physiological changes during pregnancy.[1]

  • Plants: Found in tea (Camellia sinensis) and coltsfoot (Tussilago farfara), indicating potential dietary sources and roles in plant biochemistry.[1]

The lack of extensive metabolomics data identifying this compound as a significantly altered metabolite in disease states has contributed to the limited investigation into its metabolic fate.

Hypothetical Metabolic Pathways

Given the absence of experimentally verified pathways for this compound, we propose the following hypothetical routes for its biosynthesis and degradation based on analogous biochemical reactions.

Hypothetical Biosynthesis of this compound

The biosynthesis of this compound could potentially originate from the metabolism of L-lysine, an essential amino acid. The catabolism of lysine is a complex process that generates several intermediates, one of which, α-aminoadipic acid, shares structural similarities with this compound.

Proposed Pathway from L-Lysine:

A plausible biosynthetic route could involve the cyclization of an intermediate in the lysine degradation pathway. The initial steps of lysine degradation lead to the formation of α-aminoadipic acid.[2] A subsequent reduction and cyclization could theoretically produce this compound.

G lysine L-Lysine saccharopine Saccharopine lysine->saccharopine Lysine-α-ketoglutarate reductase alpha_ketoglutarate α-Ketoglutarate alpha_ketoglutarate->saccharopine glutamate Glutamate saccharopine->glutamate alpha_aminoadipate_semialdehyde α-Aminoadipate-δ-semialdehyde saccharopine->alpha_aminoadipate_semialdehyde Saccharopine dehydrogenase alpha_aminoadipic_acid α-Aminoadipic acid alpha_aminoadipate_semialdehyde->alpha_aminoadipic_acid Aminoadipate-semialdehyde dehydrogenase hypothetical_intermediate Hypothetical Intermediate (Reduced α-aminoadipate) alpha_aminoadipic_acid->hypothetical_intermediate Hypothetical Reductase pyrrolidine_acetic_acid This compound hypothetical_intermediate->pyrrolidine_acetic_acid Spontaneous or Enzymatic Cyclization

Hypothetical Biosynthesis of this compound from L-Lysine. This diagram illustrates a potential pathway where L-lysine is converted to α-aminoadipic acid, which is then hypothetically reduced and cyclized to form this compound.

Experimental Rationale and Unverified Steps:

The conversion of α-aminoadipic acid to a cyclic form like this compound would likely require a reductase to convert one of the carboxyl groups to an aldehyde, followed by spontaneous or enzyme-catalyzed intramolecular Schiff base formation and subsequent reduction. To date, no such enzyme has been identified.

Hypothetical Degradation of this compound

The degradation of this compound could mirror the catabolism of L-proline, which involves an initial oxidation to open the pyrrolidine ring.

Proposed Pathway to α-Aminoadipic Acid:

A putative degradation pathway could involve the oxidation of the pyrrolidine ring to form an unstable intermediate that is subsequently hydrolyzed to an open-chain amino acid. This would effectively reverse the proposed biosynthetic route, leading to α-aminoadipic acid, which can then enter the established lysine degradation pathway.

G pyrrolidine_acetic_acid This compound hypothetical_intermediate Hypothetical Intermediate (Δ¹-Pyrroline-2-acetic acid) pyrrolidine_acetic_acid->hypothetical_intermediate Hypothetical Dehydrogenase alpha_aminoadipate_semialdehyde α-Aminoadipate-δ-semialdehyde hypothetical_intermediate->alpha_aminoadipate_semialdehyde Spontaneous Hydrolysis alpha_aminoadipic_acid α-Aminoadipic acid alpha_aminoadipate_semialdehyde->alpha_aminoadipic_acid Aminoadipate-semialdehyde dehydrogenase tca_cycle TCA Cycle Intermediates alpha_aminoadipic_acid->tca_cycle Further Degradation

Hypothetical Degradation of this compound. This diagram outlines a potential catabolic pathway where this compound is oxidized and hydrolyzed to α-aminoadipic acid, which can then be further metabolized.

Experimental Rationale and Unverified Steps:

This proposed pathway is analogous to the conversion of proline to glutamate. The initial step would likely be catalyzed by a dehydrogenase. The resulting imine would be unstable in an aqueous environment and would likely hydrolyze spontaneously to the open-chain aldehyde. The subsequent oxidation to the carboxylic acid is a known reaction in amino acid metabolism.

Potential Biological Activities and Roles

While its metabolic role is unclear, the pyrrolidine scaffold is present in numerous biologically active compounds, suggesting that this compound could have uncharacterized pharmacological or physiological effects.[3][4]

  • Enzyme Inhibition: The structural similarity to proline suggests that this compound could potentially act as a competitive inhibitor for enzymes that bind proline or proline-containing substrates.

  • Signaling Molecule: As a non-proteinogenic amino acid, it could function as a signaling molecule, similar to how other amino acid derivatives participate in cellular communication.

  • Detoxification Product: Its presence in urine could indicate a role as a detoxification product of xenobiotics or endogenous metabolites.

Experimental Protocols for Future Research

To elucidate the metabolic pathways of this compound, the following experimental approaches are recommended:

Isotope Tracing Studies

Objective: To identify the metabolic precursors and breakdown products of this compound.

Methodology:

  • Synthesize Labeled this compound: Synthesize this compound with stable isotopes (e.g., ¹³C or ¹⁵N).

  • Cell Culture Experiments: Incubate relevant cell lines (e.g., hepatocytes, kidney cells) with the labeled compound.

  • Metabolite Extraction: After incubation, perform a metabolite extraction from the cells and culture medium.

  • Mass Spectrometry Analysis: Analyze the extracts using high-resolution mass spectrometry (e.g., LC-MS/MS) to identify labeled metabolites.

  • Pathway Reconstruction: Trace the incorporation of the isotopes into other molecules to reconstruct the metabolic pathway.

Enzyme Assays

Objective: To identify enzymes that can metabolize this compound.

Methodology:

  • Candidate Enzyme Selection: Based on the hypothetical pathways, select candidate enzymes (e.g., dehydrogenases, reductases from lysine or proline metabolism).

  • Recombinant Enzyme Expression: Express and purify the candidate enzymes.

  • In Vitro Enzyme Assays: Incubate the purified enzymes with this compound and necessary co-factors (e.g., NAD⁺/NADH, NADP⁺/NADPH).

  • Product Detection: Monitor the reaction for the consumption of the substrate and the formation of the predicted product using techniques like HPLC or LC-MS.

  • Kinetic Analysis: If an enzymatic activity is detected, perform kinetic studies to determine parameters such as Kₘ and k꜀ₐₜ.

Conclusion and Future Directions

This compound is a biologically occurring molecule with currently undefined metabolic significance. The hypothetical pathways presented in this guide, based on its structural relationship to L-lysine and L-proline, offer a starting point for future research. Elucidating the biosynthesis and degradation of this compound will require a combination of advanced analytical techniques, such as stable isotope tracing and enzymatic assays. Understanding its metabolic fate is crucial to determining its physiological and potential pathophysiological roles, which could open new avenues for research in areas such as metabolic disorders, nutrition, and drug development. The pyrrolidine moiety is a common scaffold in many pharmacologically active compounds, and a deeper understanding of the metabolism of endogenous pyrrolidines like this compound could provide valuable insights for the design of novel therapeutics.

References

The Diverse Biological Activities of 2-Pyrrolidineacetic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-pyrrolidineacetic acid scaffold is a privileged structure in medicinal chemistry, forming the core of a wide range of biologically active compounds. Derivatives of this versatile scaffold have demonstrated a remarkable breadth of pharmacological effects, including anticonvulsant, nootropic, anticancer, antimicrobial, and enzyme-inhibiting activities. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of the intricate signaling pathways they modulate.

Core Biological Activities and Quantitative Data

The biological activities of this compound derivatives are diverse, with structure-activity relationship (SAR) studies revealing that modifications to the pyrrolidine ring and the acetic acid moiety significantly influence their potency and selectivity. The following tables summarize the quantitative data for various biological activities.

Anticonvulsant Activity

Derivatives of this compound, particularly those with a 2,5-dione substitution, have shown significant promise as anticonvulsant agents. Their efficacy is often evaluated in rodent models of epilepsy, such as the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the 6 Hz psychomotor seizure model.

Compound IDTest ModelED50 (mg/kg)Reference
Compound 14 MES49.6[1]
6 Hz (32 mA)31.3[1]
scPTZ67.4[1]
6 Hz (44 mA)63.2[1]
Compound 12 MES16.13 - 46.07 (range for 5 compounds)[2]
scPTZ134.0[2]
Compound 23 scPTZ128.8[2]
2-(2-Chlorophenyl)hexahydro-1H-isoindole-1,3(2H)-dione (31 )6 HzActive (qualitative)[3]
Anticancer Activity

Several this compound derivatives have been investigated for their cytotoxic effects against various cancer cell lines. Their antiproliferative activity is typically quantified by IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.

Compound IDCancer Cell LineIC50 / GI50 (µM)Reference
Compound 7g A-549, MCF-7, HT-29 (mean)0.90[4]
Compound 5i MCF-71.496[5]
Compound 5l MCF-71.831[5]
Compounds 6d, 6e, 8a-e Panc-1, MCF-7, HT-29, A-5490.23 - 2.00 (GI50 range)[6]
Compound 15n A5491.91[7]
Compound 19 (NSC: 778839)SNB-75 (CNS Cancer)35.49% growth inhibition[8]
Compound 20 (NSC: 778842)SNB-75 (CNS Cancer)31.88% growth inhibition[8]
Antimicrobial Activity

The antimicrobial potential of this compound derivatives has been explored against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Compound IDMicroorganismMIC (µg/mL or µM)Reference
DFC5Aerobic bacteria1.23 - 2.60[9]
DFC1Fungi0.95 - 1.32 (MFC)[9]
Compound 5a, 5g Enterococcus faecalis0.25[5]
Compound 5a Candida albicans0.125[5]
Dimer 30 MSSASingle-digit MIC values[10]
Dimer 30 MSSA (biofilm)16 (MBEC)[10]
Dimers 37-40 MSSA, MRSA8 - 16[10]
CystobactamidsMDR Gram-positive isolates0.125 - 8[11]
ChelocardinsMDR Gram-positive isolates0.5 - 8[11]
Pyrrolomycin analogue 17d MRSA0.0625[12]
Pyrrolomycin analogue 17d VISA0.0313[12]
Enzyme Inhibitory Activity

This compound derivatives have been designed to target specific enzymes implicated in various diseases. Their inhibitory potency is typically expressed as IC50 values.

N-Acylethanolamine Acid Amidase (NAAA) Inhibition

Compound IDIC50 (µM)Reference
Compound 1a 12.9 ± 3.5[13]
Compound 1b 2.1 ± 0.4[13]
Compound 3j 0.5 ± 0.1[13]
Compound 3k 0.7 ± 0.2[13]
Compound 4g 1.5 ± 0.22[13]
Compound 7 25[14]
Compound 8 2.12[14]
(S)-OOPP (11 )0.42[14]

EGFR and CDK2 Inhibition

Compound IDTargetIC50 (nM)Reference
Compounds 7e, 7g, 7k, 7n, 7o EGFR87 - 107[4]
Erlotinib (reference)EGFR80[4]
Compounds 7e, 7g, 7k, 7n, 7o CDK215 - 31[4]
Dinaciclib (reference)CDK220[4]
Compounds 6d, 6e, 8a-e EGFR-TK110 - 730[6]
Compounds 22, 23 EGFR-TK143, 121[15]

α-Amylase and α-Glucosidase Inhibition

Compound IDTargetIC50 (µg/mL or mM)Reference
Compound 3g α-Amylase26.24 µg/mL[16]
Compound 3g α-Glucosidase18.04 µg/mL[16]
Compound 4a α-Glucosidase0.52 ± 0.02 mM[17]
Compound 4b α-Glucosidase1.64 ± 0.08 mM[17]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Anticonvulsant Activity Assays

1. Maximal Electroshock (MES) Seizure Test

This model is used to identify compounds effective against generalized tonic-clonic seizures.

  • Apparatus: An electroconvulsive shock generator with corneal electrodes.

  • Procedure:

    • Administer the test compound to mice or rats, typically via intraperitoneal (i.p.) injection.

    • At the time of predicted peak effect, apply a drop of a topical anesthetic/electrolyte solution (e.g., 0.5% tetracaine in 0.9% saline) to the cornea of each animal.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via the corneal electrodes.

    • Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

    • Abolition of the hindlimb tonic extension is considered protection.

    • The median effective dose (ED50), the dose that protects 50% of the animals, is calculated.

2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This test is a model for clonic seizures and is used to identify compounds that raise the seizure threshold.

  • Procedure:

    • Administer the test compound to the animals.

    • At the predicted time of peak effect, inject a convulsant dose of pentylenetetrazole (PTZ) subcutaneously (e.g., 85 mg/kg in CF-1 mice).

    • Place each animal in an individual observation cage.

    • Observe the animals for a set period (e.g., 30 minutes) for the occurrence of clonic seizures, characterized by spasms of the forelimbs, hindlimbs, and jaw.

    • The absence of a clonic seizure for a defined period (e.g., 5 seconds) is considered protection.

    • The ED50 is determined.

3. 6 Hz Psychomotor Seizure Model

This model is considered to be a model of therapy-resistant partial seizures.

  • Procedure:

    • Administer the test compound to the animals.

    • Apply a topical anesthetic to the cornea.

    • Deliver a low-frequency electrical stimulus (6 Hz) of a specific duration and current (e.g., 3 seconds, 32 mA or 44 mA in mice) via corneal electrodes.

    • Observe the animals for seizure activity, which includes behaviors like stun posture, forelimb clonus, and head nodding.

    • The absence of these seizure behaviors is considered protection.

    • The ED50 is calculated.

In Vitro Anticancer Activity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

  • Materials: MTT solution, solubilization solution (e.g., DMSO), 96-well plates, microplate reader.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-72 hours).

    • Add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 or GI50 value.

Antimicrobial Activity Assay

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials: 96-well microtiter plates, appropriate broth medium, standardized microbial inoculum.

  • Procedure:

    • Prepare serial dilutions of the test compound in the broth medium in the wells of a 96-well plate.

    • Add a standardized inoculum of the test microorganism to each well.

    • Include positive (microorganism in broth without compound) and negative (broth only) controls.

    • Incubate the plate under appropriate conditions for the microorganism.

    • After incubation, visually inspect the wells for turbidity (microbial growth).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Enzyme Inhibition Assays

N-Acylethanolamine Acid Amidase (NAAA) Inhibition Assay (Fluorometric)

This assay measures the inhibition of NAAA activity using a fluorogenic substrate.

  • Materials: Recombinant NAAA enzyme, NAAA assay buffer, fluorogenic substrate (e.g., PAMCA), 96-well black plates, fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the NAAA enzyme solution.

    • Add the test compound dilutions to the respective wells.

    • Pre-incubate the enzyme and inhibitor.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Measure the increase in fluorescence over time, which corresponds to the enzymatic hydrolysis of the substrate.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate some of the key pathways and experimental workflows.

GABAergic Signaling Pathway

Many anticonvulsant this compound derivatives are thought to exert their effects by modulating the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system.

GABAergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase Glutamate->GAD Synthesis GABA_vesicle GABA in Synaptic Vesicle GAD->GABA_vesicle Synaptic_Cleft Synaptic Cleft GABA_vesicle->Synaptic_Cleft Release GAT GABA Transporter (GAT) GABA_B_auto GABAB Autoreceptor Synaptic_Cleft->GAT Reuptake Synaptic_Cleft->GABA_B_auto Negative Feedback GABA_A_R GABA-A Receptor (Ionotropic) Synaptic_Cleft->GABA_A_R Binds to GABA_B_R GABA-B Receptor (Metabotropic) Synaptic_Cleft->GABA_B_R Binds to Cl_channel Cl- Influx GABA_A_R->Cl_channel K_channel K+ Efflux GABA_B_R->K_channel Ca_channel Ca2+ Influx Inhibition GABA_B_R->Ca_channel Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization K_channel->Hyperpolarization Ca_channel->Hyperpolarization Derivative 2-Pyrrolidineacetic Acid Derivative (Modulator) Derivative->GABA_A_R Allosteric Modulation

Caption: Simplified GABAergic signaling pathway.

AMPA Receptor Trafficking

Nootropic derivatives of this compound may influence cognitive function by modulating the trafficking of AMPA receptors, which are critical for synaptic plasticity.

AMPAR_Trafficking cluster_membrane Postsynaptic Membrane cluster_cytosol Cytosol Synaptic_AMPAR Synaptic AMPA Receptor Extrasynaptic_AMPAR Extrasynaptic AMPA Receptor Synaptic_AMPAR->Extrasynaptic_AMPAR Lateral Diffusion Recycling_Endosome Recycling Endosome Synaptic_AMPAR->Recycling_Endosome Endocytosis (LTD) Extrasynaptic_AMPAR->Synaptic_AMPAR Lateral Diffusion Extrasynaptic_AMPAR->Recycling_Endosome Endocytosis Recycling_Endosome->Synaptic_AMPAR Recycling/ Reinsertion (LTP) Recycling_Endosome->Extrasynaptic_AMPAR Exocytosis/ Insertion Lysosome Lysosome Recycling_Endosome->Lysosome Degradation ER_Golgi ER/Golgi (Synthesis) ER_Golgi->Recycling_Endosome Transport Derivative 2-Pyrrolidineacetic Acid Derivative (Nootropic) Derivative->Recycling_Endosome Modulates Trafficking

Caption: AMPA receptor trafficking at the synapse.

EGFR Signaling Pathway

Anticancer derivatives targeting the Epidermal Growth Factor Receptor (EGFR) can disrupt signaling cascades that promote cell proliferation and survival.

EGFR_Signaling cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds EGFR_dimer EGFR Dimer (Autophosphorylation) EGFR->EGFR_dimer Dimerization GRB2_SOS GRB2/SOS EGFR_dimer->GRB2_SOS Recruits PI3K PI3K EGFR_dimer->PI3K Activates RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition mTOR->Proliferation Derivative 2-Pyrrolidineacetic Acid Derivative (EGFR Inhibitor) Derivative->EGFR_dimer Inhibits Kinase Activity

Caption: Overview of the EGFR signaling pathway.

CDK2 Signaling in Cell Cycle Regulation

Derivatives that inhibit Cyclin-Dependent Kinase 2 (CDK2) can halt the cell cycle, providing a mechanism for their anticancer effects.

CDK2_Cell_Cycle cluster_G1 G1 Phase cluster_G1S G1/S Transition CyclinD_CDK46 Cyclin D-CDK4/6 Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F Phosphorylates pRb p-Rb Rb_E2F->pRb E2F E2F Rb_E2F->E2F Releases CyclinE_gene Cyclin E Gene E2F->CyclinE_gene Activates Transcription S_Phase_genes S Phase Genes E2F->S_Phase_genes Activates CyclinE Cyclin E CyclinE_gene->CyclinE CyclinE_CDK2 Cyclin E-CDK2 (Active) CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->Rb_E2F Hyperphosphorylates S_Phase S Phase (DNA Replication) S_Phase_genes->S_Phase Derivative 2-Pyrrolidineacetic Acid Derivative (CDK2 Inhibitor) Derivative->CDK2 Inhibits p21_p27 p21/p27 (CDK Inhibitors) p21_p27->CyclinE_CDK2 Inhibits

Caption: Role of CDK2 in the G1/S cell cycle transition.

Experimental Workflow for In Vitro Anticancer Drug Screening

This diagram illustrates a typical workflow for screening this compound derivatives for anticancer activity.

Anticancer_Screening_Workflow start Start: Synthesized Derivatives cell_culture 1. Cell Culture (Cancer Cell Lines) start->cell_culture treatment 2. Compound Treatment (Dose-Response) cell_culture->treatment mtt_assay 3. MTT Assay (Cell Viability) treatment->mtt_assay data_analysis 4. Data Analysis (Calculate IC50) mtt_assay->data_analysis hit_identification 5. Hit Identification (Potent Compounds) data_analysis->hit_identification secondary_assays 6. Secondary Assays (Apoptosis, Cell Cycle) hit_identification->secondary_assays lead_optimization 7. Lead Optimization (SAR Studies) secondary_assays->lead_optimization end End: Lead Compound lead_optimization->end

Caption: Workflow for in vitro anticancer screening.

Conclusion

This compound derivatives represent a rich source of diverse biological activities with significant therapeutic potential. The data and protocols presented in this guide highlight the importance of this scaffold in drug discovery and provide a foundation for researchers and drug development professionals to further explore its utility. The continued investigation of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel and effective therapeutic agents based on the this compound core.

References

2-Pyrrolidineacetic Acid: A Technical Guide to its Role as a GABA Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its modulation is a key strategy in the treatment of various neurological disorders. GABA analogues, compounds that mimic the structure or function of GABA, are of significant interest in drug discovery. This technical guide provides an in-depth overview of 2-Pyrrolidineacetic acid, a cyclic analogue of GABA. We will explore its synthesis, pharmacological activity with a focus on GABAergic pathways, and relevant experimental protocols. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel therapeutics targeting the GABA system.

Introduction

The delicate balance between excitatory and inhibitory neurotransmission is crucial for proper brain function. Gamma-aminobutyric acid (GABA) plays a pivotal role in maintaining this equilibrium by acting as the main inhibitory neurotransmitter. Dysregulation of the GABAergic system has been implicated in a range of neurological and psychiatric conditions, including epilepsy, anxiety disorders, and spasticity. Consequently, the development of compounds that can modulate GABAergic signaling is a major focus of neuroscience research and drug development.

This compound, also known as homoproline, is a structural analogue of GABA where the flexible carbon chain of GABA is constrained into a pyrrolidine ring. This structural modification provides a rigid scaffold that can be exploited to design molecules with specific interactions with components of the GABAergic system, such as receptors and transporters. This guide will delve into the chemical and biological properties of this compound and its derivatives, providing a technical foundation for further research and development.

Synthesis of this compound

The synthesis of this compound and its derivatives can be achieved through various synthetic routes, often starting from commercially available chiral precursors like L-proline or L-pyroglutamic acid to ensure stereochemical control. A common strategy involves the homologation of the carboxylic acid group of a protected proline derivative.

Below is a logical workflow for a potential synthesis of this compound, derived from established chemical transformations of proline.

Proline L-Proline N_Protected_Proline N-Protected L-Proline (e.g., Boc-Pro-OH) Proline->N_Protected_Proline Protection Activated_Ester Activated Ester (e.g., N-Hydroxysuccinimide ester) N_Protected_Proline->Activated_Ester Activation Diazoketone Diazoketone Intermediate Activated_Ester->Diazoketone Reaction with Diazomethane Homologated_Ester Homologated Ester (Wolff Rearrangement) Diazoketone->Homologated_Ester Ag(I) catalysis Deprotection Deprotection Homologated_Ester->Deprotection Acidic Hydrolysis Pyrrolidineacetic_Acid This compound Deprotection->Pyrrolidineacetic_Acid

Figure 1: Logical workflow for the synthesis of this compound.

Pharmacological Activity

While direct binding data for this compound on GABA receptors is not extensively reported in publicly available literature, research has focused on its derivatives as potent inhibitors of GABA transporters (GATs). GATs are crucial for terminating GABAergic signaling by removing GABA from the synaptic cleft. Inhibition of these transporters leads to an increase in the extracellular concentration of GABA, thereby enhancing inhibitory neurotransmission.

Inhibition of GABA Transporters

Studies have shown that N-acylated derivatives of (S)- and (R)-2-pyrrolidineacetic acid exhibit significant inhibitory activity against GABA transporters, particularly GAT-1 and GAT-3.[1]

Compound/DerivativeTargetIC50 (µM)Reference
(S)-2-pyrrolidineacetic acid derivative with 4,4-diphenylbut-3-en-1-yl moietyGAT-10.396[1]
(S)-2-pyrrolidineacetic acid derivative with 4,4-[di(3-methylthiophen-2-yl)]phenylbut-3-en-1-yl residueGAT-10.343[1]
(R)-2-pyrrolidineacetic acid derivative with 2-[tris(4-methoxyphenyl)methoxy]ethyl residueGAT-33.1[1]
GABA Transaminase (GABA-T) Interaction

GABA-transaminase (GABA-T) is a key enzyme responsible for the intracellular degradation of GABA. Inhibition of GABA-T leads to an accumulation of GABA within neurons. While direct inhibitory activity of this compound on GABA-T is not well-documented, it is noteworthy that elevated levels of 2-pyrrolidinone, a cyclic lactam of GABA and a related compound, are observed in cases of GABA-T deficiency. This suggests a close metabolic relationship within the GABAergic system.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA GABA Glutamate->GABA GAD GABA_vesicle GABA_vesicle GABA->GABA_vesicle VGAT Synaptic_Cleft Synaptic Cleft GABA_vesicle->Synaptic_Cleft Exocytosis GABA_uptake GABA Transporter (GAT) Synaptic_Cleft->GABA_uptake Reuptake GABA_Receptor GABA Receptor Synaptic_Cleft->GABA_Receptor Binding GABA_in_neuron GABA_in_neuron GABA_uptake->GABA_in_neuron Succinic_semialdehyde Succinic_semialdehyde GABA_in_neuron->Succinic_semialdehyde GABA-T Pyrrolidineacetic_Acid This compound Analogue Pyrrolidineacetic_Acid->GABA_uptake Inhibition Inhibition Inhibition GABA_Receptor->Inhibition Cl- influx

Figure 2: Proposed mechanism of action for this compound derivatives.

Experimental Protocols

GABA Transporter (GAT) Uptake Assay

This protocol describes a method to assess the inhibitory activity of compounds like this compound derivatives on GABA uptake.

Materials:

  • HEK-293 cells stably expressing the desired GABA transporter (e.g., GAT-1).

  • Culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

  • [³H]-GABA (radiolabeled GABA).

  • Test compounds (e.g., derivatives of this compound).

  • Scintillation fluid and counter.

Protocol:

  • Cell Culture: Culture the GAT-expressing HEK-293 cells in appropriate flasks or plates until they reach a suitable confluency.

  • Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed assay buffer.

  • Compound Incubation: Add the assay buffer containing various concentrations of the test compound to the cells and incubate for a predetermined time (e.g., 10-20 minutes) at 37°C. Include a control group with vehicle only.

  • Initiation of Uptake: Add [³H]-GABA to each well to a final concentration appropriate for the specific GAT subtype and incubate for a short period (e.g., 1-10 minutes) at 37°C to measure the initial rate of uptake.

  • Termination of Uptake: Rapidly aspirate the assay solution and wash the cells three times with ice-cold assay buffer to stop the uptake process.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH) and transfer the lysate to scintillation vials. Add scintillation fluid and quantify the amount of [³H]-GABA taken up by the cells using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound by plotting the percentage of inhibition of [³H]-GABA uptake against the logarithm of the test compound concentration.

Start Start Culture_Cells Culture GAT-expressing cells Start->Culture_Cells Prepare_Assay Wash cells and add assay buffer Culture_Cells->Prepare_Assay Add_Compound Incubate with test compound Prepare_Assay->Add_Compound Add_Radioligand Add [3H]-GABA to initiate uptake Add_Compound->Add_Radioligand Terminate_Uptake Wash with ice-cold buffer Add_Radioligand->Terminate_Uptake Lyse_and_Count Lyse cells and perform scintillation counting Terminate_Uptake->Lyse_and_Count Analyze_Data Calculate IC50 values Lyse_and_Count->Analyze_Data End End Analyze_Data->End

Figure 3: Experimental workflow for a GABA transporter uptake assay.

Conclusion

This compound and its derivatives represent a promising class of GABA analogues. While their direct interaction with GABA receptors requires further investigation, their demonstrated activity as potent and selective inhibitors of GABA transporters highlights their potential for therapeutic development. By increasing the synaptic concentration of GABA, these compounds can effectively enhance inhibitory neurotransmission, a mechanism with therapeutic relevance in a variety of neurological and psychiatric disorders. The synthetic accessibility and the rigid pyrrolidine scaffold of this compound class offer a solid foundation for structure-activity relationship studies and the rational design of novel GABAergic modulators. This technical guide provides a starting point for researchers to explore the potential of this compound and its analogues in the quest for new and improved treatments for CNS disorders.

References

Toxicological Profile of 2-Pyrrolidineacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is a significant lack of publicly available toxicological data for 2-Pyrrolidineacetic acid. This guide summarizes the limited information available for this compound and provides a more detailed toxicological profile of structurally related and well-studied compounds, namely 2-pyrrolidone and its N-substituted derivatives (N-methyl-2-pyrrolidone and N-ethyl-2-pyrrolidone), as surrogate information. This data is intended to provide a general understanding of the potential toxicological profile of related structures but may not be representative of this compound itself. Direct toxicological testing of this compound is necessary to establish its specific safety profile.

Introduction to this compound

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for predicting its toxicological behavior.

PropertyValueReference
Molecular Formula C6H11NO2[1]
Molecular Weight 129.16 g/mol [1]
Water Solubility Predicted: 120 g/L[1]
logP Predicted: -2.4 to -2.5[1]

Toxicological Data for Structurally Related Compounds

Due to the scarcity of data on this compound, this section focuses on the toxicological profiles of 2-pyrrolidone, N-methyl-2-pyrrolidone (NMP), and N-ethyl-2-pyrrolidone (NEP).

Acute Toxicity

Acute toxicity studies are conducted to determine the short-term adverse effects of a substance after a single or multiple exposures over a short period.

Table 1: Acute Toxicity Data for Related Compounds

CompoundTestRoute of ExposureSpeciesDoseReference
1-Pyrrolidineacetic acid, 2-oxo-3-((2-thienylcarbonyl)thio)- LD50OralRat5020 mg/kg[2]
LD50IntraperitonealRat1920 mg/kg[2]
LD50OralMouse2960 mg/kg[2]
LD50IntraperitonealMouse2140 mg/kg[2]
N-Vinyl-2-pyrrolidone LD50OralRat1043 mg/kg[3]
LD50DermalRabbit1040 mg/kg[3]
LC50Inhalation-3070 mg/m³[3]
Genotoxicity

Genotoxicity assays are used to assess the potential of a compound to damage genetic material.

For the related compound N-methyl-2-pyrrolidone (NMP), results from Salmonella mutagenicity tests (Ames test) were negative, indicating it did not induce gene mutations in these bacterial strains.[4] Another compound, pyrroloquinoline quinone (PQQ) disodium salt, also showed negative results in the Ames test, though weak positive results were seen in in vitro chromosomal aberration tests which were not replicated in vivo.[5]

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies evaluate the potential adverse effects of a substance on sexual function and fertility in adult males and females, as well as developmental toxicity in the offspring.

Studies on N-methyl-2-pyrrolidone (NMP) have shown developmental toxicity. In rats exposed via inhalation, the no-observed-adverse-effect level (NOAEL) for maternal and developmental toxicity was 30 and 60 ppm, respectively.[6] Fetal toxicity, indicated by reduced fetal weight, was observed at 120 ppm.[6] Oral administration of NMP to pregnant rats resulted in a NOAEL for maternal toxicity of 250 mg/kg/day and for developmental toxicity of 125 mg/kg/day.[7][8] At higher doses (500 and 750 mg/kg/day), NMP caused treatment-related malformations.[7][8]

Similarly, N-ethyl-2-pyrrolidone (NEP) administered orally to rats was found to be embryotoxic and teratogenic at maternally toxic doses.[9] The NOAEL for developmental toxicity was determined to be 50 mg/kg body weight per day in rats.[9]

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and validation of toxicological studies. Below are generalized methodologies for key toxicological endpoints, based on standard practices.

Acute Oral Toxicity (LD50) Study

A typical acute oral toxicity study follows OECD Guideline 423.

G cluster_0 Dosing Phase cluster_1 Observation Phase cluster_2 Necropsy and Analysis A Acclimatize Animals (e.g., Sprague-Dawley rats) B Fast Animals Overnight A->B C Administer Single Oral Dose (gavage) B->C D Observe for Clinical Signs of Toxicity (14 days) C->D E Record Body Weights D->E F Note Mortality D->F G Gross Necropsy of all Animals H Histopathological Examination (if required) G->H I Calculate LD50 Value G->I

Caption: General workflow for an acute oral toxicity study.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test, following OECD Guideline 471, is a widely used method for identifying compounds that can cause gene mutations.

G cluster_0 Preparation cluster_1 Exposure and Incubation cluster_2 Data Analysis A Prepare Bacterial Strains (e.g., Salmonella typhimurium) C Mix Bacteria, Test Compound, and S9 Mix (or buffer) A->C B Prepare Test Compound and S9 Mix (for metabolic activation) B->C D Pour onto Minimal Glucose Agar Plates C->D E Incubate at 37°C for 48-72 hours D->E F Count Revertant Colonies G Compare with Negative and Positive Controls F->G H Determine Mutagenic Potential G->H

Caption: Simplified workflow for the Ames test.

Potential Signaling Pathways and Metabolism

The metabolism of a compound is a key determinant of its toxicity. While the metabolic pathway of this compound is not documented, the metabolism of related pyrrolidine structures has been studied. For instance, α-pyrrolidinovalerophenone (α-PVP) undergoes reduction, hydroxylation, and opening of the pyrrolidine ring.[10] N-methyl-2-pyrrolidone (NMP) is metabolized to 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), N-methylsuccinimide (MSI), and 2-hydroxy-N-methylsuccinimide (2-HMSI).[11]

Below is a hypothetical metabolic pathway for this compound, illustrating potential biotransformation reactions.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 Excretion A This compound B Hydroxylation A->B CYP450 C Oxidation A->C Dehydrogenases D Ring Opening A->D Hydrolysis E Phase I Metabolites B->E C->E D->E F Glucuronidation E->F UGTs G Sulfation E->G SULTs H Glutathione Conjugation E->H GSTs I Conjugated Metabolites F->I G->I H->I J Urine/Feces I->J

Caption: Hypothetical metabolic pathway for this compound.

Conclusion and Future Directions

The available data on the toxicological profile of this compound is extremely limited. While information on structurally related compounds such as 2-pyrrolidone, NMP, and NEP can provide some initial insights, it is not a substitute for direct testing. The reproductive and developmental toxicity observed for NMP and NEP highlights a potential area of concern that would need to be addressed for this compound.

To establish a comprehensive safety profile, a battery of toxicological tests is required, including assessments of acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. Such data is crucial for any future development and application of this compound in research or industry.

References

An In-depth Technical Guide to 2-Pyrrolidineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pyrrolidineacetic acid, also known as homoproline, is a cyclic amino acid analogue that has garnered significant interest in the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its synthesis, pharmacological properties, and mechanism of action. Detailed experimental protocols, quantitative data, and visualizations of key pathways are presented to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound is a pyrrolidine derivative and a higher homologue of the amino acid proline.[1] Its structure, characterized by a five-membered nitrogen-containing ring with an acetic acid substituent at the 2-position, has made it a subject of investigation for various biological activities. The pyrrolidine scaffold is a common motif in many biologically active compounds, and modifications of this core structure have led to the development of numerous drugs.[2] This guide will delve into the chemical synthesis of this compound, its known pharmacological effects, particularly on the central nervous system, and the underlying molecular mechanisms.

Synthesis of this compound

The synthesis of this compound and its derivatives has been approached through various synthetic strategies. A notable method involves a three-component condensation reaction.

Three-Component Condensation of Aryl(heteroaryl)aldehydes, Asparagine, and N-methylmaleimide

A preparative scale synthesis of polysubstituted homoproline analogs has been achieved through a three-component condensation reaction.[3]

Experimental Protocol:

  • A mixture of an aryl(heteroaryl)aldehyde (4.5 mmol), D,L-asparagine (4.5 mmol), and N-methylmaleimide (NMM) (4.5 mmol) is prepared in dimethylformamide (DMF) (24 mL).

  • The reaction mixture is heated to 120°C under an inert atmosphere for a duration of 3-4 hours.

  • After cooling to room temperature, the solvent is removed by rotary evaporation.

  • The resulting residue is purified by column chromatography, followed by recrystallization of the collected fractions to yield the desired polysubstituted homoproline analogs.[3]

Logical Workflow for Three-Component Synthesis:

G cluster_reactants Reactants cluster_process Process cluster_purification Purification A Aryl(heteroaryl)aldehyde D Mix in DMF A->D B D,L-Asparagine B->D C N-methylmaleimide C->D E Heat at 120°C (3-4 hours) D->E Inert Atmosphere F Rotary Evaporation E->F Cool to RT G Column Chromatography F->G H Recrystallization G->H I Polysubstituted Homoproline Analogs H->I

Caption: Workflow for the three-component synthesis of homoproline analogs.

Pharmacological Properties and Mechanism of Action

The pharmacological profile of this compound and its analogs is primarily associated with their interaction with the glutamate system in the central nervous system.

Interaction with Glutamate Transporters

Several studies have indicated that pyrrolidine derivatives can act as inhibitors of glutamate transporters. L-trans-pyrrolidine-2,4-dicarboxylate (PDC), a rigid analog of glutamate, is a potent and selective competitive inhibitor of high-affinity L-glutamate transport.[4] This inhibition of glutamate uptake can lead to an increase in extracellular glutamate concentrations, which in turn can modulate neuronal activity.

Experimental Protocol for Glutamate Uptake Assay:

A common method to assess the inhibition of glutamate transport involves using radiolabeled glutamate in cell cultures or synaptosomal preparations.[5][6]

  • Cell Culture/Synaptosome Preparation: Cells expressing the glutamate transporter of interest (e.g., HEK293 cells stably expressing EAAT2/GLT-1) or synaptosomes are prepared.[6]

  • Incubation: The cells or synaptosomes are incubated with varying concentrations of the test compound (e.g., this compound) for a defined period.

  • Addition of Radiolabeled Glutamate: A solution containing a known concentration of radiolabeled L-glutamate (e.g., [³H]-L-glutamate) is added to initiate the uptake reaction.[6]

  • Termination of Uptake: After a specific incubation time (e.g., 5 minutes at 37°C), the uptake is terminated by rapid washing with an ice-cold buffer to remove extracellular radiolabel.[6]

  • Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The inhibition curve is plotted, and the IC50 value (the concentration of the compound that inhibits 50% of the specific glutamate uptake) is calculated.

Signaling Pathway of Glutamate Transporter Inhibition:

G PDC This compound (or analog like PDC) GluT Glutamate Transporter (e.g., EAAT2) PDC->GluT Inhibits Glu_intra Intracellular Glutamate GluT->Glu_intra Glu_extra Extracellular Glutamate Glu_extra->GluT Uptake NMDAR NMDA Receptor Glu_extra->NMDAR Activates Neuron Postsynaptic Neuron Ca_influx Ca²⁺ Influx Neuron->Ca_influx leads to NMDAR->Neuron Excitotoxicity Neuronal Excitotoxicity Ca_influx->Excitotoxicity Excessive influx can lead to

References

An In-depth Technical Guide to 2-Pyrrolidineacetic Acid: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyrrolidineacetic acid, also known as homoproline, is a cyclic β-amino acid that has garnered interest in various scientific fields, including medicinal chemistry and neuroscience. Its structural similarity to the proteinogenic amino acid proline, with an additional methylene group in its side chain, imparts unique conformational properties that are leveraged in peptide synthesis and drug design. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of this compound, with a focus on quantitative data and detailed experimental methodologies.

Discovery and History

The precise historical account of the initial discovery and isolation of this compound is not prominently documented in readily available scientific literature. However, its identity as a naturally occurring compound has been established. It has been detected in tea and the plant Tussilago farfara (coltsfoot)[1]. Furthermore, this compound has been identified as a metabolite in the urine of pregnant women, suggesting its presence in human metabolism[1].

The synthesis of this compound and its derivatives has been a subject of academic and industrial research, with various synthetic routes developed over the years. Early synthetic efforts likely focused on the homologation of proline or the cyclization of appropriate linear precursors. More contemporary methods have emphasized stereoselectivity, yielding enantiomerically pure forms of the molecule for specific applications in drug discovery and peptide chemistry[2][3][4][5].

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in research and development. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₆H₁₁NO₂[1]
Molecular Weight 129.16 g/mol [1]
CAS Number 56879-46-0[1]
Predicted Water Solubility 120 g/L[1]
Predicted logP -2.4[1]
pKa (Strongest Acidic) 3.84[1]
pKa (Strongest Basic) 11.26[1]

Synthesis of this compound

Several synthetic strategies have been developed to produce this compound and its derivatives. A common and effective approach involves the stereoselective synthesis from chiral precursors to obtain enantiomerically pure products. Below is a representative experimental protocol for the enantioselective synthesis of homoproline.

Experimental Protocol: Enantioselective Synthesis of Homoproline[2][3]

This protocol outlines a general approach and specific reaction conditions may need to be optimized based on the specific starting materials and desired scale.

Step 1: Formation of the Chiral Precursor

The synthesis often commences with the preparation of a chiral N-tert-butanesulfinyl imine derived from a suitable starting material like 4-bromobutanal. This chiral auxiliary directs the stereochemical outcome of subsequent reactions.

Step 2: Stereodivergent Allylation

An efficient method for introducing the acetic acid side chain precursor involves a stereodivergent allylation of the chiral N-tert-butanesulfinyl imine. This can be achieved using organometallic reagents such as indium or zinc. The choice of metal and reaction conditions can influence the stereoselectivity of the addition.

  • Reaction Conditions: The reaction is typically carried out in an inert solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) at temperatures ranging from 0°C to 60°C[4][5]. The reaction progress is monitored by thin-layer chromatography (TLC).

Step 3: Cyclization

Following the allylation, the resulting intermediate is cyclized to form the pyrrolidine ring. This is often achieved by treatment with a strong base like lithium hexamethyldisilazide (LiHMDS) in THF at low temperatures, which is then allowed to warm to room temperature[4].

Step 4: Oxidative Cleavage and Final Product Formation

The allyl group is then oxidatively cleaved to form the carboxylic acid moiety. This can be a multi-step process involving ozonolysis followed by an oxidative workup, or other established methods for cleaving carbon-carbon double bonds to form carboxylic acids. The final deprotection of the nitrogen atom yields this compound.

Synthesis Workflow

Synthesis_Workflow Start Chiral Precursor (e.g., N-tert-butanesulfinyl imine) Allylation Stereodivergent Allylation (In or Zn) Start->Allylation Cyclization Cyclization (e.g., LiHMDS) Allylation->Cyclization Oxidative_Cleavage Oxidative Cleavage and Deprotection Cyclization->Oxidative_Cleavage End This compound Oxidative_Cleavage->End Signaling_Pathway Ligand This compound (Homoproline) Receptor Potential Target (e.g., Glutamate Receptor, Amino Acid Transporter) Ligand->Receptor Binding Downstream Downstream Signaling (e.g., Ion Channel Modulation, Second Messenger Cascades) Receptor->Downstream Cellular_Response Cellular Response (e.g., Neuronal Excitability, Neuroprotection) Downstream->Cellular_Response

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Pyrrolidineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2-pyrrolidineacetic acid, a valuable building block in medicinal chemistry and drug discovery. The following sections outline two primary synthetic routes, complete with experimental procedures, quantitative data, and workflow diagrams to facilitate reproducible and efficient synthesis in a laboratory setting.

Route 1: Synthesis via N-Alkylation of 2-Pyrrolidone and Subsequent Reduction

This route is a robust and scalable method starting from commercially available 2-pyrrolidone. The key steps involve the N-alkylation of the pyrrolidone ring, followed by the reduction of the lactam functionality and final hydrolysis of the ester to yield the target carboxylic acid.

Quantitative Data Summary
StepReactionReactantsKey Reagents/CatalystsSolventTemperature (°C)Time (h)Yield (%)
1N-Alkylation2-Pyrrolidone, Ethyl ChloroacetateSodium MethoxideToluene60-703-580-90
2Lactam ReductionEthyl (2-oxopyrrolidin-1-yl)acetateLithium Aluminum Hydride (LiAlH₄)Anhydrous THFReflux (66)2-470-80
3Ester HydrolysisEthyl 2-pyrrolidineacetateSodium Hydroxide, HClWater/Ethanol2512>95
Experimental Protocols

Step 1: Synthesis of Ethyl (2-oxopyrrolidin-1-yl)acetate

  • Setup: A dry 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet.

  • Reaction Initiation: The flask is charged with 2-pyrrolidone (0.5 mol, 42.5 g) and anhydrous toluene (250 mL). The mixture is stirred until the 2-pyrrolidone is fully dissolved.

  • Deprotonation: Sodium methoxide (0.5 mol, 27.0 g) is added portion-wise to the solution. The mixture is heated to 60-70°C and stirred for 1 hour to ensure the complete formation of the sodium salt of 2-pyrrolidone.

  • N-Alkylation: Ethyl chloroacetate (0.5 mol, 55.3 mL) is added dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature at 60-70°C.

  • Reaction Completion: The reaction mixture is stirred at the same temperature for an additional 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature. The precipitated sodium chloride is removed by filtration. The filtrate is concentrated under reduced pressure to remove the toluene.

  • Purification: The resulting crude product is purified by vacuum distillation to afford ethyl (2-oxopyrrolidin-1-yl)acetate as a colorless to pale yellow oil.

Step 2: Synthesis of Ethyl 2-pyrrolidineacetate

  • Setup: A dry 1 L three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • LAH Suspension: Anhydrous tetrahydrofuran (THF, 400 mL) is added to the flask, followed by the careful, portion-wise addition of lithium aluminum hydride (LiAlH₄) (0.6 mol, 22.8 g) at 0°C (ice bath).

  • Substrate Addition: A solution of ethyl (2-oxopyrrolidin-1-yl)acetate (0.4 mol, 68.5 g) in anhydrous THF (100 mL) is added dropwise to the LiAlH₄ suspension at a rate that maintains the reaction temperature below 10°C.

  • Reduction: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux (approximately 66°C) for 2-4 hours. The reaction progress is monitored by TLC.

  • Quenching: The reaction is carefully quenched by the slow, sequential addition of water (23 mL), 15% aqueous sodium hydroxide solution (23 mL), and then water (69 mL) at 0°C.

  • Work-up: The resulting granular precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude ethyl 2-pyrrolidineacetate is purified by vacuum distillation.

Step 3: Synthesis of this compound (Hydrolysis)

  • Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer.

  • Hydrolysis: Ethyl 2-pyrrolidineacetate (0.2 mol, 31.4 g) is dissolved in a mixture of ethanol (50 mL) and water (50 mL). A 2 M aqueous solution of sodium hydroxide (0.22 mol, 110 mL) is added, and the mixture is stirred at room temperature overnight (approximately 12 hours).

  • Acidification: The reaction mixture is cooled in an ice bath, and the pH is adjusted to approximately 2-3 by the dropwise addition of concentrated hydrochloric acid.

  • Isolation: The resulting precipitate of this compound hydrochloride can be collected by filtration. To obtain the free amino acid, the aqueous solution is concentrated to dryness under reduced pressure. The residue is then taken up in a minimal amount of cold ethanol, and the product is precipitated by the addition of diethyl ether.

  • Purification: The solid product is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield pure this compound.

Workflow Diagram

Synthesis_Route_1 cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Lactam Reduction cluster_step3 Step 3: Ester Hydrolysis Pyrrolidone 2-Pyrrolidone Intermediate1 Ethyl (2-oxopyrrolidin-1-yl)acetate Pyrrolidone->Intermediate1 Toluene, 60-70°C EtOAC Ethyl Chloroacetate EtOAC->Intermediate1 NaOME Sodium Methoxide NaOME->Pyrrolidone Intermediate2 Ethyl 2-pyrrolidineacetate Intermediate1->Intermediate2 Anhydrous THF, Reflux LAH LiAlH₄ LAH->Intermediate1 FinalProduct This compound Intermediate2->FinalProduct NaOH 1. NaOH(aq) NaOH->Intermediate2 HCl 2. HCl(aq) HCl->FinalProduct

Caption: Synthetic workflow for this compound via N-alkylation and reduction.

Route 2: Synthesis from Glutamic Acid

This alternative route utilizes a readily available and often inexpensive starting material, glutamic acid. The synthesis involves the cyclization of glutamic acid to pyroglutamic acid, followed by reduction of the carboxylic acid and the lactam carbonyl, and finally oxidation to the desired acetic acid derivative.

Quantitative Data Summary
StepReactionReactantsKey Reagents/CatalystsSolventTemperature (°C)Time (h)Yield (%)
1CyclizationL-Glutamic Acid-Water130-140485-95
2Reduction to ProlinolPyroglutamic AcidLithium Aluminum Hydride (LiAlH₄)Anhydrous THFReflux (66)6-860-70
3Oxidation2-Pyrrolidinemethanol (Prolinol)Jones Reagent (CrO₃/H₂SO₄)Acetone0-25250-60
Experimental Protocols

Step 1: Synthesis of Pyroglutamic Acid

  • Setup: A 500 mL round-bottom flask is equipped with a reflux condenser.

  • Reaction: L-Glutamic acid (1 mol, 147.1 g) and water (150 mL) are added to the flask. The mixture is heated to 130-140°C with stirring.

  • Completion: The reaction is maintained at this temperature for 4 hours, during which the glutamic acid dissolves and then the pyroglutamic acid crystallizes upon cooling.

  • Isolation: The reaction mixture is cooled to room temperature, and the crystalline pyroglutamic acid is collected by filtration, washed with a small amount of cold water, and dried.

Step 2: Synthesis of 2-Pyrrolidinemethanol (Prolinol)

  • Setup: A dry 2 L three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • LAH Suspension: Anhydrous THF (1 L) is added to the flask, followed by the careful, portion-wise addition of LiAlH₄ (1.5 mol, 57.0 g) at 0°C.

  • Substrate Addition: A solution of pyroglutamic acid (0.5 mol, 64.5 g) in anhydrous THF (250 mL) is added dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reduction: After the addition is complete, the mixture is heated to reflux for 6-8 hours.

  • Quenching and Work-up: The reaction is quenched and worked up following the same procedure as in Route 1, Step 2.

  • Purification: The crude prolinol is purified by vacuum distillation.

Step 3: Synthesis of this compound

  • Setup: A 1 L three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer, and is cooled in an ice-salt bath.

  • Oxidation: 2-Pyrrolidinemethanol (0.2 mol, 20.2 g) is dissolved in acetone (400 mL) in the flask. Jones reagent (prepared by dissolving 26.7 g of CrO₃ in 23 mL of concentrated H₂SO₄ and diluting with water to 100 mL) is added dropwise to the stirred solution, maintaining the temperature between 0 and 10°C.

  • Completion: The addition is continued until the orange color of the Jones reagent persists. The mixture is then stirred for an additional 2 hours at room temperature.

  • Work-up: Isopropanol is added to quench the excess oxidant. The mixture is filtered, and the solid chromium salts are washed with acetone. The combined filtrate is concentrated under reduced pressure.

  • Isolation and Purification: The residue is dissolved in water and the pH is adjusted to the isoelectric point of this compound (around pH 4-5) with a suitable base (e.g., aqueous ammonia). The product is then isolated and purified as described in Route 1, Step 3.

Logical Relationship Diagram

Synthesis_Route_2 Start L-Glutamic Acid Step1 Cyclization (Heat in Water) Start->Step1 Intermediate1 Pyroglutamic Acid Step1->Intermediate1 Step2 Reduction (LiAlH₄ in THF) Intermediate1->Step2 Intermediate2 2-Pyrrolidinemethanol (Prolinol) Step2->Intermediate2 Step3 Oxidation (Jones Reagent) Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Synthetic pathway from L-Glutamic Acid to this compound.

Application Notes and Protocols for the Quantification of 2-Pyrrolidineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyrrolidineacetic acid, also known as homoproline, is a pyrrolidine-containing organic compound.[1] It has been identified in biological matrices such as the urine of pregnant women and is also found in natural sources like tea and the plant Tussilago farfara (coltsfoot).[1] Accurate quantification of this compound in various samples is crucial for understanding its physiological roles, metabolic pathways, and potential applications in drug development and biomarker discovery.

This document provides detailed analytical methods and protocols for the quantification of this compound using modern analytical techniques, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methodologies

The quantification of this compound, a polar compound with both acidic and secondary amine functionalities, presents unique analytical challenges. The primary methods employed are LC-MS/MS and GC-MS, often requiring derivatization to improve chromatographic performance and detection sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for quantifying this compound in complex biological samples due to its high sensitivity and selectivity.[2][3] Both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) can be utilized.

  • Reversed-Phase LC-MS/MS: While challenging for polar compounds, RP-LC can be used, often with ion-pairing agents or by employing derivatization to increase the hydrophobicity of the analyte.

  • HILIC-MS/MS: This technique is well-suited for polar compounds like this compound, offering better retention and separation from non-polar matrix components.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high chromatographic resolution but requires derivatization to make the non-volatile this compound amenable to gas-phase analysis.[4] Derivatization typically involves esterification of the carboxylic acid group and/or acylation of the secondary amine.

Experimental Workflow for Quantification

The general workflow for the analysis of this compound involves several key steps from sample receipt to final data analysis.

Quantification_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Collection Sample Collection (e.g., Plasma, Urine) Internal_Standard Internal Standard Spiking Sample_Collection->Internal_Standard Sample_Prep Sample Preparation (SPE, LLE, or PPT) Internal_Standard->Sample_Prep Derivatization Derivatization (Optional, e.g., for GC-MS) Sample_Prep->Derivatization Chromatography Chromatographic Separation (LC or GC) Derivatization->Chromatography Injection Mass_Spec Mass Spectrometric Detection (MS/MS) Chromatography->Mass_Spec Data_Acquisition Data Acquisition & Peak Integration Mass_Spec->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Data_Reporting Data Reporting & Validation Quantification->Data_Reporting

Caption: General workflow for this compound quantification.

Protocol 1: LC-MS/MS Quantification in Human Plasma

This protocol is adapted from established methods for similar small polar analytes in biological fluids.[2][3][5] It utilizes Solid-Phase Extraction (SPE) for sample cleanup and HILIC for chromatographic separation.

Materials and Reagents
  • This compound analytical standard

  • Isotopically labeled internal standard (e.g., this compound-d4)

  • Human plasma (K2EDTA)

  • Acetonitrile (ACN), HPLC or LC-MS grade[2]

  • Water, HPLC or LC-MS grade[2]

  • Formic acid (FA), LC-MS grade[2]

  • Ammonium hydroxide

  • Mixed-mode Solid Phase Extraction (SPE) cartridges (e.g., C18 + WAX)[3]

Procedure
  • Standard and QC Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in 50:50 ACN:H₂O.

    • Prepare serial dilutions for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL) and quality control (QC) samples by spiking into blank plasma.

    • Prepare an internal standard (IS) working solution (e.g., 100 ng/mL this compound-d4) in ACN.

  • Sample Preparation (SPE):

    • To 100 µL of plasma sample, standard, or QC, add 25 µL of the IS working solution.

    • Add 300 µL of ACN to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.

    • Condition the SPE cartridge with 1 mL of ACN followed by 1 mL of water.

    • Load the supernatant onto the conditioned SPE cartridge.[3]

    • Wash the cartridge with 1 mL of water, followed by 1 mL of ACN.

    • Elute the analyte with 1 mL of ACN containing 2% ammonium hydroxide.[3]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of 90:10 ACN:H₂O with 0.1% FA for injection.

  • LC-MS/MS Analysis:

    • LC System: UPLC or HPLC system

    • Column: HILIC column (e.g., Amide-80, 2.1 x 100 mm, 3 µm)[3]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0.0 min: 95% B

      • 5.0 min: 60% B

      • 5.1 min: 95% B

      • 7.0 min: 95% B

    • MS System: Triple quadrupole mass spectrometer with positive electrospray ionization (ESI+).[2]

    • MRM Transitions (Hypothetical):

      • This compound: Precursor > Product (e.g., m/z 130.08 > 84.08)

      • This compound-d4 (IS): Precursor > Product (e.g., m/z 134.10 > 88.10)

Data Summary (Representative)
ParameterResult
Linearity Range1 - 1000 ng/mL (r² > 0.995)
LLOQ1 ng/mL
Accuracy (at LLOQ, L, M, H QC)92% - 108%
Precision (at LLOQ, L, M, H QC)< 12% CV
Recovery (SPE)> 85%
Matrix Effect< 15%

Protocol 2: GC-MS Quantification in Urine with Derivatization

This protocol outlines a method for GC-MS analysis following derivatization, a necessary step for volatile analysis of this compound. The derivatization strategy involves esterification of the carboxylic acid.

Materials and Reagents
  • This compound analytical standard

  • Urine samples

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Ethyl Acetate, GC grade

  • Anhydrous Sodium Sulfate

Procedure
  • Sample Preparation and Derivatization:

    • To 200 µL of urine, add the internal standard.

    • Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging.

    • Transfer the organic layer to a new tube containing anhydrous sodium sulfate to remove residual water.

    • Evaporate the solvent to dryness under nitrogen.

    • To the dry residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of ethyl acetate.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Analysis:

    • GC System: Gas chromatograph with an autosampler.

    • Column: HP-5MS or similar non-polar capillary column (30 m x 0.25 mm x 0.25 µm).[6]

    • Carrier Gas: Helium at 1 mL/min.[6]

    • Inlet Temperature: 250°C

    • Injection Mode: Splitless (1 µL injection).

    • Oven Program:

      • Initial: 80°C, hold for 1 min

      • Ramp: 10°C/min to 280°C

      • Hold: 5 min at 280°C

    • MS System: Mass spectrometer with Electron Ionization (EI) source.

    • Source Temperature: 230°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • SIM Ions (Hypothetical for TMS derivative):

      • Analyte: e.g., m/z 202 (M+), 156

      • Internal Standard: Corresponding ions for the labeled derivative

Data Summary (Representative)
ParameterResult
Linearity Range10 - 2000 ng/mL (r² > 0.99)
LLOQ10 ng/mL
Accuracy88% - 110%
Precision< 15% CV
Recovery (LLE)> 80%

Derivatization Strategies

Derivatization can significantly improve the analytical performance for this compound in both LC-MS and GC-MS.

Derivatization_Strategies cluster_lcms For LC-MS/MS cluster_gcms For GC-MS Analyte This compound (Polar, Zwitterionic) LC_Deriv Amine/Carboxyl Tagging (e.g., 4-BNMA) Analyte->LC_Deriv Derivatize GC_Deriv Silylation / Esterification (e.g., BSTFA, Alkyl Chloroformates) Analyte->GC_Deriv Derivatize LC_Benefit Benefits: • Improved RP-LC retention • Enhanced ESI+ signal • Specific fragmentation GC_Benefit Benefits: • Increased volatility • Thermal stability • Characteristic mass spectra

Caption: Derivatization approaches for this compound analysis.

For LC-MS/MS, reagents that target carboxylic acids, such as 4-bromo-N-methylbenzylamine (4-BNMA), can be used.[7][8] This derivatization adds a non-polar moiety, improving reversed-phase retention, and introduces a readily ionizable group, enhancing ESI+ sensitivity.[7][8] For GC-MS, silylation reagents like BSTFA are common for converting both the carboxylic acid and secondary amine into more volatile and thermally stable derivatives.

References

Application Notes and Protocols for the Purification of 2-Pyrrolidineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 2-Pyrrolidineacetic acid, a key building block in the synthesis of various pharmaceutical compounds. The following sections outline common purification techniques, including recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC), complete with step-by-step methodologies and expected outcomes.

Introduction

This compound is a cyclic amino acid analogue. Its purity is critical for the successful synthesis of downstream products and for ensuring the safety and efficacy of final drug substances. Crude this compound, depending on the synthetic route, may contain various impurities such as unreacted starting materials, reagents, and side-products. The choice of purification method depends on the initial purity of the crude material, the desired final purity, and the scale of the purification.

Potential Impurities:

Common impurities in crude this compound may include:

  • Starting materials: Such as glutamic acid, 2-pyrrolidone, or their derivatives.

  • Reagents: Catalysts, acids, or bases used in the synthesis.

  • Byproducts: Products of side reactions, such as oligomers or incompletely cyclized intermediates.

Purification Techniques: A Comparative Overview

The selection of an appropriate purification technique is paramount. The following table summarizes the applicability and expected outcomes of the methods detailed in this document.

Purification TechniqueTypical ScaleTypical Purity AchievedKey Advantages
RecrystallizationMilligrams to Kilograms>98%Cost-effective, scalable, simple equipment.
Flash Column ChromatographyMilligrams to Grams95-99%Good for removing a wide range of impurities.
Preparative HPLCMicrograms to Grams>99.5%High resolution, suitable for achieving very high purity.

Experimental Protocols

Recrystallization of this compound

Recrystallization is a robust and scalable method for purifying crystalline solids. For this compound, a polar compound, a mixed-solvent system of methanol and water is effective.

Protocol:

  • Dissolution: In a suitable Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot methanol (near boiling point). Stir continuously to aid dissolution.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

  • Induce Crystallization: While the methanol solution is still hot, add water dropwise until the solution becomes faintly turbid. This indicates the saturation point.

  • Crystal Formation: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath will maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Quantitative Data for a Typical Recrystallization:

ParameterValue
Starting Material (Crude)10.0 g
Purity of Crude Material~90%
Volume of Methanol~25 mL
Volume of Water~15 mL
Yield of Purified Product8.2 g
Final Purity >98.5%
Recovery91% (of theoretical pure compound)
Flash Column Chromatography

Flash column chromatography is a rapid and effective method for purifying compounds on a small to medium scale. A silica gel stationary phase and a gradient elution with ethyl acetate and hexane is a common choice for pyrrolidine derivatives.

Protocol:

  • Column Preparation: Pack a glass column with silica gel slurried in hexane.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Evaporate the solvent completely.

  • Loading: Carefully add the dried silica with the adsorbed sample to the top of the prepared column.

  • Elution: Begin elution with 100% hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 50% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Quantitative Data for a Typical Flash Chromatography Purification:

ParameterValue
Starting Material (Crude)2.0 g
Purity of Crude Material~85%
Silica Gel Amount40 g
Elution Gradient0-50% Ethyl Acetate in Hexane
Volume of Eluent~500 mL
Yield of Purified Product1.5 g
Final Purity ~97%
Recovery88% (of theoretical pure compound)
Preparative High-Performance Liquid Chromatography (HPLC)

For achieving the highest purity, particularly on a smaller scale, preparative reverse-phase HPLC is the method of choice.

Protocol:

  • System Preparation: Equilibrate a C18 preparative HPLC column with a mobile phase of 95% water with 0.1% formic acid and 5% acetonitrile with 0.1% formic acid.

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase and filter it through a 0.45 µm syringe filter.

  • Injection: Inject the prepared sample onto the column.

  • Separation: Run a linear gradient to increase the concentration of acetonitrile. A typical gradient might be from 5% to 50% acetonitrile over 30 minutes.

  • Fraction Collection: Collect fractions corresponding to the main product peak, as detected by a UV detector (e.g., at 210 nm).

  • Product Isolation: Combine the pure fractions and remove the solvents by lyophilization or evaporation under reduced pressure.

Quantitative Data for a Typical Preparative HPLC Purification:

ParameterValue
Starting Material500 mg
Purity of Starting Material~97%
ColumnC18, 10 µm, 250 x 21.2 mm
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Gradient5-50% B over 30 min
Flow Rate20 mL/min
Yield of Purified Product420 mg
Final Purity >99.8%
Recovery87%

Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Large Scale (>98% Purity) FlashChrom Flash Chromatography Crude->FlashChrom Medium Scale (95-99% Purity) PureProduct Pure this compound Recrystallization->PureProduct PrepHPLC Preparative HPLC FlashChrom->PrepHPLC High Purity (>99.5% Purity) FlashChrom->PureProduct PrepHPLC->PureProduct

Caption: General workflow for the purification of this compound.

Logic_Diagram Start Start: Crude Material PurityCheck Initial Purity Assessment Start->PurityCheck HighPurity Purity > 90%? PurityCheck->HighPurity Analyze Recrystallize Recrystallization HighPurity->Recrystallize Yes Chromatography Flash Chromatography HighPurity->Chromatography No FinalPurityCheck Final Purity > 99%? Recrystallize->FinalPurityCheck Chromatography->FinalPurityCheck PrepHPLC Preparative HPLC FinalPurityCheck->PrepHPLC No End End: Pure Product FinalPurityCheck->End Yes PrepHPLC->End

Caption: Decision tree for selecting a purification method.

Application Notes and Protocols for 2-Pyrrolidineacetic Acid in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyrrolidineacetic acid, also known as homoproline, is a derivative of the amino acid proline. While direct experimental data on the use of this compound in cell culture is limited in publicly available literature, the broader family of pyrrolidine-containing compounds has demonstrated significant biological activities. These activities suggest potential applications for this compound in various research areas, particularly in neuroscience and metabolic disease.

These application notes provide a framework for investigating the potential effects of this compound in cell culture based on the known activities of structurally related molecules. The provided protocols are generalized methodologies that can be adapted for the specific cell lines and research questions.

Potential Applications and Mechanisms of Action

Based on the biological activities of related pyrrolidine derivatives, this compound could be investigated for the following applications:

  • Neuromodulatory and Neuroprotective Effects: Structurally similar compounds, such as 2-pyrrolidinone, have been shown to enhance synaptic transmission. This suggests that this compound could be explored for its potential to modulate neuronal function and offer neuroprotective benefits in models of neurodegenerative diseases.

  • Metabolic Regulation: Certain derivatives of pyrrolidine have been identified as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of metabolism.[1] Investigating this compound as a potential PPAR agonist could be relevant for research in diabetes and other metabolic disorders.

  • Mitochondrial Function: Some amino acid analogs have been shown to impact mitochondrial function.[2][3] Given its structure as a proline analog, this compound could potentially influence mitochondrial bioenergetics and cellular stress responses.

Experimental Protocols

Herein are detailed protocols for assessing the potential biological effects of this compound in cell culture.

Protocol 1: Assessment of Cell Viability and Cytotoxicity

This protocol is designed to determine the effect of this compound on the viability and proliferation of a chosen cell line.

Materials:

  • Selected mammalian cell line (e.g., SH-SY5Y for neuronal studies, HepG2 for metabolic studies)

  • Complete cell culture medium

  • This compound (stock solution prepared in a suitable solvent, e.g., sterile PBS or DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used for the stock solution).

  • Incubation: Incubate the plate for the desired experimental time points (e.g., 24, 48, 72 hours).

  • Viability Assay (MTT Example):

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or a proprietary solution) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Data Presentation:

Concentration of this compound (µM)Cell Viability (%) at 24hCell Viability (%) at 48hCell Viability (%) at 72h
0 (Vehicle Control)100100100
1
10
50
100
200
Protocol 2: Analysis of Mitochondrial Membrane Potential (ΔΨm)

This protocol assesses the effect of this compound on mitochondrial health by measuring the mitochondrial membrane potential.

Materials:

  • Selected cell line

  • This compound

  • Fluorescent dye for ΔΨm (e.g., JC-1, TMRE, or TMRM)

  • 24-well cell culture plates or imaging dishes

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 24-well plate or imaging dish and treat with various concentrations of this compound for the desired duration. Include a positive control for mitochondrial depolarization (e.g., CCCP).

  • Staining:

    • Remove the treatment medium and wash the cells with warm PBS.

    • Incubate the cells with the ΔΨm-sensitive dye in culture medium according to the manufacturer's instructions.

  • Imaging/Measurement:

    • For JC-1, measure the fluorescence of both the green (monomers, indicating depolarized mitochondria) and red (J-aggregates, indicating healthy, polarized mitochondria) channels.

    • For TMRE/TMRM, measure the red fluorescence intensity.

  • Data Analysis: For JC-1, calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization. For TMRE/TMRM, a decrease in fluorescence intensity indicates depolarization.

Data Presentation:

TreatmentConcentration (µM)Red/Green Fluorescence Ratio (JC-1)TMRE Fluorescence Intensity (Arbitrary Units)
Vehicle Control0
This compound10
This compound50
This compound100
CCCP (Positive Control)10
Protocol 3: Neurite Outgrowth Assay

This protocol is for evaluating the potential of this compound to promote neurite outgrowth in a neuronal cell line.

Materials:

  • Neuronal cell line capable of differentiation (e.g., PC12, SH-SY5Y)

  • Differentiation-inducing medium (e.g., low-serum medium with NGF for PC12 cells)

  • This compound

  • 48-well cell culture plates

  • Phase-contrast microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Seeding: Seed neuronal cells in a 48-well plate.

  • Treatment: After 24 hours, replace the medium with differentiation-inducing medium containing various concentrations of this compound.

  • Incubation: Incubate for 48-72 hours to allow for neurite outgrowth.

  • Imaging: Capture images of multiple random fields for each condition using a phase-contrast microscope.

  • Data Analysis:

    • Using image analysis software, measure the length of the longest neurite for at least 50 individual cells per condition.

    • Alternatively, count the percentage of cells with neurites longer than the cell body diameter.

Data Presentation:

TreatmentConcentration (µM)Average Neurite Length (µm)Percentage of Cells with Neurites (%)
Vehicle Control0
This compound1
This compound10
This compound50
Positive Control (e.g., NGF)50 ng/mL

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis cell_culture Cell Line Selection (e.g., SH-SY5Y, HepG2) viability Cell Viability Assay (MTT / WST-1) cell_culture->viability mito Mitochondrial Function (ΔΨm Measurement) cell_culture->mito neurite Neurite Outgrowth Assay cell_culture->neurite compound_prep This compound Stock Solution compound_prep->viability compound_prep->mito compound_prep->neurite data_quant Quantitative Analysis (Plate Reader / Microscopy) viability->data_quant mito->data_quant neurite->data_quant interpretation Interpretation of Results data_quant->interpretation

Caption: General experimental workflow for characterizing the effects of this compound.

potential_signaling_pathways cluster_neuronal Neuronal Effects cluster_metabolic Metabolic Regulation PAA This compound Synaptic_Plasticity Synaptic Plasticity PAA->Synaptic_Plasticity ? Neuroprotection Neuroprotection PAA->Neuroprotection ? PPAR PPAR Agonism PAA->PPAR ? Mito Mitochondrial Function PAA->Mito ?

Caption: Potential signaling pathways and cellular effects of this compound.

Conclusion

While direct experimental evidence for the use of this compound in cell culture is not abundant, the information available for structurally related compounds provides a strong rationale for its investigation in several key areas of cell biology. The protocols and frameworks provided here offer a starting point for researchers to explore the potential of this compound and elucidate its mechanisms of action. Careful experimental design, including appropriate controls and dose-response studies, will be crucial in determining the cellular effects of this compound.

References

Lack of Sufficient Data for In Vivo Studies of 2-Pyrrolidineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature reveals a significant scarcity of in vivo studies specifically focused on the administration of 2-Pyrrolidineacetic acid (also known as homoproline). The existing body of research does not provide the detailed quantitative data, specific experimental protocols, or established signaling pathways required to generate the in-depth Application Notes and Protocols as requested.

The available literature primarily focuses on related compounds, such as:

  • Levetiracetam: A well-known anti-convulsant drug that is a derivative of pyrrolidone.

  • Other Pyrrolidine Derivatives: Various studies have investigated the biological activities of other molecules containing a pyrrolidine ring.

  • Proline and its Analogues: Research has been conducted on the amino acid proline and its mimics, some of which have neuroprotective or toxic effects. For example, a proline-containing dipeptide, GVS-111, has shown neuroprotective properties in a stroke model.

  • Pyrrolidone: The pharmacokinetics of the parent compound, pyrrolidone, have been studied in rats in combination with pyroglutamic acid.

While these studies provide insights into the broader class of pyrrolidine-containing compounds, the specific in vivo effects, protocols for administration, and mechanisms of action for this compound remain largely uncharacterized in publicly available research.

Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data tables and signaling pathway diagrams, for this compound at this time due to the absence of the necessary foundational research.

For researchers interested in the in vivo applications of pyrrolidine derivatives, a more fruitful area of investigation would be to focus on a well-documented compound from this class, such as Levetiracetam. Extensive in vivo data are available for Levetiracetam, which would allow for the creation of the detailed documentation you have requested.

Application Notes and Protocols: The 2-Pyrrolidine Scaffold in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrrolidine ring is a fundamental scaffold in a multitude of biologically active compounds, playing a pivotal role in the development of novel therapeutics for neurological disorders. While 2-Pyrrolidineacetic acid itself is a simple derivative, the broader family of molecules containing the 2-pyrrolidinone core has been extensively investigated for its cognitive-enhancing, or nootropic, effects. This document provides an overview of the applications of this chemical class in neuroscience research, with a focus on the well-characterized racetam family of nootropics. We will explore their proposed mechanisms of action, present key quantitative data, and provide detailed experimental protocols relevant to their study.

The 2-Pyrrolidinone Core: A Gateway to Nootropic Activity

The 2-pyrrolidinone structure is a five-membered lactam and a cyclic derivative of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][2] However, its derivatives, most notably the racetams, do not exert their effects through direct GABAergic agonism. Instead, they are thought to modulate various neurotransmitter systems and enhance neuronal plasticity.

Key Derivatives and Their Applications:
  • Piracetam (2-oxo-1-pyrrolidine acetamide): The first synthetic nootropic, piracetam, has been studied for its potential to improve memory, learning, and focus.[1][2] It is often used as a prototypical nootropic in research.

  • Aniracetam (N-anisoyl-2-pyrrolidinone): A more potent, fat-soluble derivative, aniracetam is known for its anxiolytic and cognitive-enhancing properties.[1] It is metabolized to N-anisoyl-GABA, anisic acid, and 2-pyrrolidinone.[1]

  • Oxiracetam: This derivative is noted for its stimulant-like effects and its potential to improve memory and logical performance.

  • Pramiracetam: Another potent, lipid-soluble derivative, pramiracetam is investigated for its significant effects on long-term memory.

Proposed Mechanisms of Action

The precise mechanisms by which 2-pyrrolidinone derivatives exert their nootropic effects are not fully elucidated, but several pathways have been proposed.

  • Modulation of Neurotransmitter Systems: Racetams are believed to enhance the function of acetylcholine via muscarinic cholinergic receptors, which are crucial for learning and memory.[2] They may also influence NMDA glutamate receptors, increasing cell membrane permeability and neuronal excitability.[2]

  • Enhancement of Neuronal Plasticity: Some derivatives may increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth, survival, and differentiation of neurons.[1]

  • Improved Cerebral Blood Flow and Metabolism: Certain derivatives have been shown to induce vasodilation and increase cerebral blood flow, ensuring a better supply of oxygen and nutrients to brain cells.

  • Increased Membrane Fluidity: Piracetam is thought to increase the fluidity of neuronal membranes, which may facilitate neurotransmitter release and receptor function.

Quantitative Data on 2-Pyrrolidinone Derivatives

The following table summarizes key quantitative data for representative 2-pyrrolidinone derivatives from preclinical and clinical studies. This data is essential for dose-response studies and for comparing the potency of different compounds.

CompoundParameterValueSpecies/ModelReference
Piracetam Effective Dose (acute)4-8 g/day Human[3]
Maintenance Dose2-4 g/day Human[3]
Aniracetam Oral Bioavailability~10%Rat[1]
Half-life1-2.5 hoursHuman[1]
Oxiracetam Antiamnestic ActionStatistically SignificantMouse (ECS-induced amnesia)[4]
Pramiracetam Memory EnhancementDemonstratedAnimal Models[1]

Signaling Pathways and Experimental Workflows

To visualize the proposed mechanisms and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

G cluster_0 Proposed Nootropic Mechanisms of 2-Pyrrolidinone Derivatives cluster_1 Neuronal Effects cluster_2 Cellular & Systemic Effects Racetams 2-Pyrrolidinone Derivatives (e.g., Piracetam, Aniracetam) ACh ↑ Acetylcholine Function (Muscarinic Receptors) Racetams->ACh NMDA Modulation of NMDA Receptors Racetams->NMDA Membrane ↑ Neuronal Membrane Fluidity Racetams->Membrane BDNF ↑ BDNF Levels Racetams->BDNF BloodFlow ↑ Cerebral Blood Flow Racetams->BloodFlow Cognition Improved Cognitive Function (Memory, Learning) ACh->Cognition NMDA->Cognition Membrane->Cognition BDNF->Cognition BloodFlow->Cognition

Caption: Proposed signaling pathways for the nootropic effects of 2-pyrrolidinone derivatives.

G cluster_0 Experimental Workflow: Passive Avoidance Test Training Training Phase: Animal placed in light compartment, receives foot shock in dark compartment. Treatment Treatment: Administer 2-pyrrolidinone derivative or vehicle. Training->Treatment Test Testing Phase (24h later): Animal placed in light compartment. Treatment->Test Measure Measurement: Record latency to enter dark compartment. Test->Measure Analysis Data Analysis: Compare latencies between treatment and control groups. Measure->Analysis

Caption: Workflow for a typical passive avoidance test to assess antiamnestic effects.

Experimental Protocols

Synthesis of 2-Pyrrolidinone Derivatives

The synthesis of 2-pyrrolidinone and its derivatives can be achieved through various routes. A common industrial method involves the ammonolysis of γ-butyrolactone.[5] For laboratory-scale synthesis of novel derivatives, starting from S-pyroglutamic acid is a versatile approach that allows for the introduction of various substituents at positions 1 and 5 of the 2-pyrrolidinone ring.[6][7]

Protocol: Synthesis of N-substituted 2-Pyrrolidinones from S-pyroglutamic acid

  • Protection of the carboxylic acid: The carboxylic acid group of S-pyroglutamic acid is first protected, for example, as a methyl or benzyl ester.

  • N-alkylation/acylation: The nitrogen atom of the pyroglutamate is then alkylated or acylated with the desired substituent using an appropriate halide or anhydride in the presence of a base.

  • Deprotection: The protecting group on the carboxylic acid is removed to yield the final N-substituted 2-pyrrolidinone-5-carboxylic acid derivative.

  • Further modification (optional): The carboxylic acid can be further modified, for instance, by converting it to an amide.

In Vivo Models for Assessing Nootropic Activity

Passive Avoidance Test

This test is widely used to evaluate the effects of drugs on learning and memory, particularly their ability to counteract amnesia induced by agents like scopolamine or electroconvulsive shock (ECS).[4]

Protocol:

  • Apparatus: A two-compartment box with a light and a dark chamber connected by a small opening. The floor of the dark chamber is equipped with an electric grid.

  • Acquisition Trial (Training):

    • Place a mouse or rat in the light compartment.

    • When the animal enters the dark compartment, deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).

    • The animal learns to associate the dark compartment with the aversive stimulus.

  • Treatment:

    • Administer the test compound (e.g., a 2-pyrrolidinone derivative) or vehicle at a specified time before or after the acquisition trial, depending on the experimental design.

    • To induce amnesia, an amnesic agent can be administered before the test compound.

  • Retention Trial (Testing):

    • 24 hours after the acquisition trial, place the animal back in the light compartment.

    • Measure the latency to enter the dark compartment (step-through latency).

  • Data Analysis:

    • A longer step-through latency in the treated group compared to the amnesic control group indicates an antiamnestic (memory-enhancing) effect.

    • Statistical analysis is performed using appropriate tests (e.g., ANOVA followed by post-hoc tests).

Morris Water Maze

This test assesses spatial learning and memory.

Protocol:

  • Apparatus: A large circular pool filled with opaque water, with a hidden platform submerged just below the surface. Visual cues are placed around the room.

  • Acquisition Phase (Training):

    • Animals are trained over several days to find the hidden platform from different starting positions.

    • Record the time taken to find the platform (escape latency) and the path length.

  • Probe Trial (Testing):

    • The platform is removed, and the animal is allowed to swim for a fixed time (e.g., 60 seconds).

    • Measure the time spent in the target quadrant (where the platform was located) and the number of times the animal crosses the former platform location.

  • Data Analysis:

    • A shorter escape latency during training and more time spent in the target quadrant during the probe trial in the treated group compared to the control group suggest an improvement in spatial learning and memory.

Conclusion

The 2-pyrrolidine scaffold is a cornerstone in the development of nootropic agents. While this compound itself is not extensively studied in neuroscience, its derivatives, particularly the racetams, have provided valuable insights into the modulation of cognitive function. The proposed mechanisms of action, centering on neurotransmitter modulation and enhanced neuronal plasticity, continue to be active areas of research. The experimental protocols outlined here provide a framework for the preclinical evaluation of novel 2-pyrrolidinone derivatives, paving the way for the discovery of new therapies for cognitive disorders. Further investigation into the structure-activity relationships of this versatile scaffold holds significant promise for the future of neuropharmacology.

References

Application of 2-Pyrrolidineacetic Acid in Drug Discovery: A Comprehensive Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-pyrrolidineacetic acid scaffold, a core structural motif present in a variety of biologically active molecules, has garnered significant attention in the field of drug discovery. Its inherent stereochemistry and conformational flexibility make it an attractive starting point for the design and synthesis of novel therapeutic agents across multiple disease areas. This document provides a detailed overview of the applications of this compound and its derivatives, complete with quantitative data, experimental protocols, and visual representations of relevant biological pathways and workflows.

Therapeutic Applications

Derivatives of this compound have been investigated for a range of therapeutic applications, primarily focusing on central nervous system (CNS) disorders, cancer, and metabolic diseases. The versatility of the pyrrolidine ring allows for substitutions that can modulate the pharmacological properties of the resulting compounds, leading to the development of potent and selective inhibitors of various enzymes and receptors.

Central Nervous System Disorders

The pyrrolidin-2-one moiety, a close derivative of this compound, is a key pharmacophore in a class of nootropic agents known as racetams. While direct derivatives of this compound for nootropic activity are less common, the exploration of related structures continues. Furthermore, the potential of chiral pyrrolidines as multipotent agents for neurodegenerative conditions like Alzheimer's disease is an active area of research. These compounds are being designed to target multiple factors involved in the disease pathology, such as acetylcholinesterase and butyrylcholinesterase inhibition, and to provide antioxidant effects[1].

Anticancer Activity

Recent studies have highlighted the potential of 2-pyrrolidinone derivatives as potent anticancer agents. These compounds have been shown to inhibit enzymes that are overexpressed in cancer cells, such as monoacylglycerol lipase (MAGL), which is involved in a signaling pathway that promotes tumor growth[2]. Inhibition of MAGL can disrupt cancer cell proliferation and metastasis[2]. Derivatives incorporating diphenylamine and hydrazone moieties have also demonstrated significant cytotoxicity against various cancer cell lines, with some compounds showing selectivity towards prostate cancer and melanoma[3]. The proposed mechanism for some pyrrol-2-one derivatives involves the inhibition of key kinases like EGFR and VEGFR, which are crucial for tumor angiogenesis and cell survival[4][5].

Antidiabetic Activity

The this compound scaffold has been utilized in the design of inhibitors for enzymes involved in carbohydrate metabolism, offering a potential therapeutic avenue for type 2 diabetes. Derivatives have been synthesized that effectively inhibit α-amylase and α-glucosidase, enzymes responsible for the breakdown of complex carbohydrates into glucose[6]. By inhibiting these enzymes, the rate of glucose absorption can be slowed, helping to manage postprandial hyperglycemia. Furthermore, pyrrolidine-2-carbonitrile derivatives have been identified as potent inhibitors of dipeptidyl peptidase-4 (DPP-IV), a key enzyme in the regulation of incretin hormones that play a role in glucose homeostasis[7][8].

Quantitative Data Summary

The following tables summarize the biological activity of various this compound derivatives from the cited literature.

Table 1: Anticancer Activity of 2-Pyrrolidinone Derivatives

Compound ClassTarget/Cell LineIC50/EC50/GI50Reference
Benzoxazole clubbed 2-pyrrolidinonesMonoacylglycerol Lipase (MAGL)7.6 nM - 8.4 nM[2]
Diphenylamine-pyrrolidin-2-one-hydrazonesProstate Cancer (PPC-1)2.5 - 20.2 µM[3]
Diphenylamine-pyrrolidin-2-one-hydrazonesMelanoma (IGR39)2.5 - 20.2 µM[3]
Iodo-Quinoline DerivativesCNS Cancer (SNB-75)2.60 µM[4]
Iodo-Quinoline DerivativesMelanoma (MALME-3M)2.00 µM[4]
Iodo-Quinoline DerivativesOvarian Cancer (OVCAR-4)1.82 µM[4]

Table 2: Antidiabetic Activity of Pyrrolidine Derivatives

Compound ClassTarget EnzymeIC50Reference
Pyrrolidine derivativesα-Amylase26.24 - 36.32 µg/mL[6]
Pyrrolidine derivativesα-Glucosidase18.04 - 29.38 µg/mL[6]
Pyrrolidine-2-carbonitrile derivativesDipeptidyl Peptidase-4 (DPP-IV)9.36 - 21.54 µg/mL (for α-amylase), 13.32 - 46.14 µg/mL (for α-glucosidase), 22.87 - 42.12 µg/mL (for DPP-IV)[7]
4-Fluoropyrrolidine-2-carbonitrile derivative (17a)Dipeptidyl Peptidase-4 (DPP-IV)0.017 µM[8]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound derivatives.

General Synthesis of 1,4,5-Trisubstituted Pyrrolidine-2,3-diones

This protocol describes a multi-component reaction to synthesize pyrrolidine-2,3-dione derivatives, which can be further modified.

Materials:

  • Aromatic aldehyde

  • Aniline

  • Ethyl 2,4-dioxovalerate

  • Glacial acetic acid

  • Aliphatic amine

  • Ethanol

Procedure:

  • Synthesis of 4-acetyl-3-hydroxy-3-pyrroline-2-ones:

    • In a round-bottom flask, dissolve the aromatic aldehyde (1.5 equivalents), aniline (1 equivalent), and ethyl 2,4-dioxovalerate (1 equivalent) in glacial acetic acid.

    • The first step involves the acid-catalyzed condensation of the aromatic aldehyde and aniline to form an imine intermediate.

    • This is followed by the attack of the enol form of ethyl 2,4-dioxovalerate on the iminium species.

    • Reflux the reaction mixture and monitor the progress by thin-layer chromatography.

    • Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.

  • Synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones:

    • Dissolve the synthesized 4-acetyl-3-hydroxy-3-pyrroline-2-one in ethanol.

    • Add the desired aliphatic amine to the solution.

    • Reflux the mixture to facilitate the reaction between the pyrrolidinone derivative and the amine.

    • Cool the reaction and isolate the final product.

In Vitro α-Amylase and α-Glucosidase Inhibition Assay

This protocol outlines the procedure to assess the inhibitory activity of synthesized compounds against key carbohydrate-metabolizing enzymes.

Materials:

  • Synthesized pyrrolidine derivatives

  • α-Amylase solution

  • α-Glucosidase solution

  • Starch solution (for α-amylase assay)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (for α-glucosidase assay)

  • Phosphate buffer

  • Acarbose (positive control)

  • 96-well microplate reader

Procedure for α-Amylase Inhibition:

  • Prepare different concentrations of the test compounds and acarbose in phosphate buffer.

  • In a 96-well plate, add the enzyme solution and the test compound solution. Incubate at 37°C for 10 minutes.

  • Add the starch solution to initiate the reaction.

  • Incubate the mixture at 37°C for 30 minutes.

  • Stop the reaction by adding a stopping reagent (e.g., dinitrosalicylic acid color reagent).

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Procedure for α-Glucosidase Inhibition:

  • Prepare different concentrations of the test compounds and acarbose in phosphate buffer.

  • In a 96-well plate, add the enzyme solution and the test compound solution. Incubate at 37°C for 15 minutes.

  • Add the pNPG solution to start the reaction.

  • Incubate the mixture at 37°C for 15 minutes.

  • Stop the reaction by adding sodium carbonate solution.

  • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound in drug discovery.

G cluster_synthesis General Synthetic Workflow cluster_screening Drug Discovery Cascade Start 2-Pyrrolidineacetic Acid Scaffold Derivatization Chemical Modification Start->Derivatization Library Library of Derivatives Derivatization->Library HTS High-Throughput Screening Library->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A generalized workflow for the discovery of drugs based on the this compound scaffold.

G MAGL Monoacylglycerol Lipase (MAGL) Arachidonic_Acid Arachidonic Acid MAGL->Arachidonic_Acid Hydrolyzes 2AG 2-Arachidonoylglycerol (2-AG) 2AG->Arachidonic_Acid Precursor Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins Leads to Tumor_Growth Tumor Growth & Metastasis Prostaglandins->Tumor_Growth Promotes Pyrrolidinone_Derivative Pyrrolidin-2-one Derivative Pyrrolidinone_Derivative->MAGL Inhibits

Caption: Proposed anticancer mechanism of pyrrolidin-2-one derivatives via MAGL inhibition.

G Carbohydrates Complex Carbohydrates Alpha_Amylase α-Amylase Carbohydrates->Alpha_Amylase Digested by Alpha_Glucosidase α-Glucosidase Alpha_Amylase->Alpha_Glucosidase Products further digested by Glucose Glucose Alpha_Glucosidase->Glucose Absorption Glucose Absorption Glucose->Absorption Pyrrolidine_Derivative Pyrrolidine Derivative Pyrrolidine_Derivative->Alpha_Amylase Inhibits Pyrrolidine_Derivative->Alpha_Glucosidase Inhibits

Caption: Mechanism of action for antidiabetic pyrrolidine derivatives as enzyme inhibitors.

References

Application Notes and Protocols: 2-Pyrrolidineacetic Acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Pyrrolidineacetic acid, a chiral cyclic amino acid analog, serves as a versatile and valuable building block in the synthesis of a wide range of biologically active molecules. Its inherent chirality and the presence of both a secondary amine and a carboxylic acid functional group within a conformationally restricted five-membered ring make it an attractive scaffold for the design of novel therapeutics. This document provides detailed application notes, experimental protocols, and visualizations for the use of both (S)- and (R)-enantiomers of this compound in drug discovery and development.

Applications in Drug Discovery

The pyrrolidineacetic acid scaffold is a key component in several classes of therapeutic agents, leveraging its stereochemistry to achieve high potency and selectivity for various biological targets.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

(S)-2-Pyrrolidineacetic acid is a crucial precursor for the synthesis of gliptins, a class of oral hypoglycemic agents that inhibit the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the degradation of incretin hormones like GLP-1 and GIP, which play a vital role in glucose homeostasis. Inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner.

A prominent example is Vildagliptin , which incorporates a derivative of (S)-2-pyrrolidineacetic acid. The pyrrolidine moiety serves as a proline mimic, binding to the S2 pocket of the DPP-4 active site.

Angiotensin-Converting Enzyme (ACE) Inhibitors for Hypertension

The pyrrolidine ring, particularly from L-proline (a close structural analog of (S)-2-pyrrolidineacetic acid), is a cornerstone in the design of Angiotensin-Converting Enzyme (ACE) inhibitors.[1] These drugs are widely used to treat hypertension and congestive heart failure. ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.

Drugs like Captopril and Enalapril feature a proline-like core that mimics the C-terminal dipeptide of angiotensin I, allowing for potent inhibition of ACE. The synthesis of analogs can be envisioned starting from this compound to explore novel ACE inhibitors.

Dopamine D2 Receptor Antagonists for Psychotic Disorders

Derivatives of the pyrrolidine scaffold are utilized in the development of antipsychotic drugs that target dopamine receptors. Raclopride , a selective D2 dopamine receptor antagonist, is used in the treatment of schizophrenia and for in vivo imaging of dopamine D2 receptors using positron emission tomography (PET).[2] The synthesis of Raclopride and its analogs can be adapted to use chiral pyrrolidine building blocks.

GABA Transporter (GAT) Inhibitors for Neurological Disorders

This compound derivatives have been explored as inhibitors of GABA transporters (GATs), which are responsible for the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft.[3][4] Inhibition of GATs increases the concentration of GABA in the synapse, potentiating inhibitory neurotransmission. This mechanism is a target for the development of anticonvulsant and anxiolytic drugs. Research has shown that N-arylalkyl derivatives of 2-substituted pyrrolidine-2-yl-acetic acids can be potent and selective GAT inhibitors.[3]

Quantitative Data

Drug/Compound ClassTarget Enzyme/ReceptorStarting Material (Analog)Key Quantitative DataReference
VildagliptinDPP-4(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrileYield: 83% (for a key intermediate)[5]
RacloprideDopamine D2 Receptor(S)-(-)-2-aminoethyl-1-ethylpyrrolidineOverall Yield: 29% (for precursor)[6]
GABA Uptake InhibitorsGAT-12-substituted pyrrolidine-2-yl-acetic acidpIC50 up to 6.14 (hGAT-1)[3]
CaptoprilACEL-prolineYield: 28% (final step)[7]
EnalaprilACEL-alanyl-L-prolineYield: 70%[8]

Experimental Protocols

Protocol 1: Synthesis of a Vildagliptin Precursor from (S)-2-Pyrrolidineacetic Acid

This protocol describes a potential pathway to a key intermediate for Vildagliptin, adapted from syntheses starting with L-proline.

Step 1: N-Chloroacetylation of (S)-2-Pyrrolidineacetic Acid

  • Suspend (S)-2-pyrrolidineacetic acid (1 equiv.) in a suitable aprotic solvent (e.g., THF, DCM).

  • Cool the suspension to 0 °C in an ice bath.

  • Add chloroacetyl chloride (1.5 equiv.) dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(chloroacetyl)-2-pyrrolidineacetic acid.

Step 2: Amidation

  • Dissolve the N-(chloroacetyl)-2-pyrrolidineacetic acid (1 equiv.) in an appropriate solvent like DMF.

  • Add a coupling agent such as HBTU (1.1 equiv.) and a base like DIPEA (2.5 equiv.).

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add a solution of ammonia in a suitable solvent (e.g., 7N NH3 in MeOH) and stir overnight.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain (S)-1-(2-chloroacetyl)pyrrolidine-2-acetamide.

Step 3: Dehydration to Nitrile

  • Dissolve the amide from Step 2 (1 equiv.) in a dehydrating agent such as phosphorus oxychloride or trifluoroacetic anhydride.

  • Stir the reaction at room temperature for several hours, monitoring by TLC.

  • Carefully quench the reaction with ice-water and neutralize with a base (e.g., saturated NaHCO3 solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the residue by chromatography to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate for Vildagliptin.

Protocol 2: General Procedure for the Synthesis of N-Arylalkyl GABA Transporter Inhibitors

This protocol is a general method for the synthesis of GAT inhibitors based on the this compound scaffold.

  • Protect the carboxylic acid of (S)- or (R)-2-pyrrolidineacetic acid as a methyl or ethyl ester using standard esterification conditions (e.g., SOCl2 in methanol).

  • Perform N-alkylation of the protected this compound ester with a suitable arylalkyl halide (e.g., a substituted benzyl bromide or phenethyl bromide) in the presence of a base like K2CO3 or NaH in a polar aprotic solvent (e.g., DMF, acetonitrile).

  • Monitor the reaction by TLC. Upon completion, quench the reaction, extract the product, and purify by column chromatography.

  • Hydrolyze the ester group using aqueous LiOH or NaOH in a mixture of THF and water to yield the final N-arylalkyl-2-pyrrolidineacetic acid derivative.

  • Purify the final compound by crystallization or chromatography.

Visualizations

Experimental Workflow: Synthesis of a Vildagliptin Intermediate

G cluster_0 Step 1: N-Chloroacetylation cluster_1 Step 2: Amidation cluster_2 Step 3: Dehydration start (S)-2-Pyrrolidineacetic Acid reagent1 Chloroacetyl Chloride, THF start->reagent1 Reflux product1 N-(chloroacetyl)-2-pyrrolidineacetic acid reagent1->product1 reagent2 HBTU, DIPEA, NH3 product1->reagent2 Coupling product2 (S)-1-(2-chloroacetyl)pyrrolidine-2-acetamide reagent2->product2 reagent3 POCl3 or TFAA product2->reagent3 Dehydration final_product (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile reagent3->final_product

Caption: Synthetic workflow for a Vildagliptin intermediate.

Signaling Pathway: DPP-4 Inhibition

cluster_0 Normal Physiology cluster_1 With DPP-4 Inhibitor incretins Incretins (GLP-1, GIP) dpp4 DPP-4 incretins->dpp4 Degradation pancreas Pancreas incretins->pancreas Stimulates inactive_incretins Inactive Incretins dpp4->inactive_incretins insulin Insulin Secretion pancreas->insulin glucagon Glucagon Secretion pancreas->glucagon glucose Lower Blood Glucose insulin->glucose vildagliptin Vildagliptin (from this compound derivative) dpp4_inhibited DPP-4 (Inhibited) vildagliptin->dpp4_inhibited Inhibits incretins2 Increased Incretins pancreas2 Pancreas incretins2->pancreas2 Enhanced Stimulation insulin2 Increased Insulin pancreas2->insulin2 glucagon2 Decreased Glucagon pancreas2->glucagon2 glucose2 Improved Glucose Control insulin2->glucose2

Caption: Mechanism of action of DPP-4 inhibitors.

Signaling Pathway: ACE Inhibition

cluster_0 Renin-Angiotensin-Aldosterone System (RAAS) cluster_1 With ACE Inhibitor angiotensinogen Angiotensinogen renin Renin angiotensinogen->renin angiotensin1 Angiotensin I renin->angiotensin1 ace ACE angiotensin1->ace angiotensin2 Angiotensin II ace->angiotensin2 vasoconstriction Vasoconstriction angiotensin2->vasoconstriction aldosterone Aldosterone Secretion angiotensin2->aldosterone bp Increased Blood Pressure vasoconstriction->bp aldosterone->bp ace_inhibitor ACE Inhibitor (e.g., Captopril) ace_inhibited ACE (Inhibited) ace_inhibitor->ace_inhibited Inhibits angiotensin2_dec Decreased Angiotensin II ace_inhibited->angiotensin2_dec vasodilation Vasodilation angiotensin2_dec->vasodilation aldosterone_dec Decreased Aldosterone angiotensin2_dec->aldosterone_dec bp_dec Decreased Blood Pressure vasodilation->bp_dec aldosterone_dec->bp_dec

Caption: Mechanism of action of ACE inhibitors.

Logical Relationship: Chiral Applications of this compound

cluster_S (S)-Enantiomer cluster_R (R)-Enantiomer main This compound s_dpp4 DPP-4 Inhibitors (e.g., Vildagliptin) main->s_dpp4 s_ace ACE Inhibitors (e.g., Captopril analogs) main->s_ace s_gaba GAT Inhibitors main->s_gaba r_neuro Neurological Agents (e.g., Dopamine Receptor Ligands) main->r_neuro r_other Other Chiral Auxiliaries main->r_other

Caption: Diverse applications of the enantiomers of this compound.

References

Application Notes and Protocols for the GC-MS Analysis of 2-Pyrrolidineacetic Acid via Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of 2-Pyrrolidineacetic acid for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar nature, containing both a secondary amine and a carboxylic acid functional group, this compound requires derivatization to increase its volatility and thermal stability for successful GC-MS analysis.[1] The most common and effective methods for this purpose are silylation and esterification/acylation.

Introduction to Derivatization for GC-MS

Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds. However, many biologically relevant molecules, including this compound, are non-volatile due to the presence of polar functional groups. Derivatization is a chemical modification process that converts these polar groups into less polar, more volatile, and more thermally stable derivatives, making them amenable to GC-MS analysis.[1] The primary goals of derivatization are to:

  • Increase volatility.

  • Improve thermal stability.

  • Enhance chromatographic resolution and peak shape.

  • Generate characteristic mass spectra for identification.

For this compound, the active hydrogens on the carboxylic acid and the secondary amine are the primary targets for derivatization.

Recommended Derivatization Methods

The most widely used and effective derivatization techniques for compounds containing both amine and carboxylic acid functionalities are silylation and a two-step methoximation-silylation process.

1. Silylation: This is a robust and common technique where active hydrogens are replaced by a trimethylsilyl (TMS) group.[1]

  • Reagents: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a highly effective silylation reagent. It is often used with a catalyst like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trimethylchlorosilane (TMCS). MSTFA is particularly advantageous as its byproducts are volatile and do not interfere with the chromatogram.

2. Two-Step Methoximation and Silylation: This method is employed to prevent the formation of multiple derivatives due to tautomerism if keto or aldehyde groups are present in the sample matrix. While this compound itself does not have a keto or aldehyde group, this method is a standard protocol in metabolomics for comprehensive sample analysis.[2]

  • Methoximation Reagent: Methoxyamine hydrochloride (MeOx) in pyridine is used to protect any carbonyl groups.
  • Silylation Reagent: MSTFA is subsequently used to derivatize the remaining active hydrogens.

Experimental Protocols

Protocol 1: Direct Silylation with MSTFA

This protocol is suitable for the direct analysis of this compound standards or purified samples.

Materials:

  • This compound standard

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh 1 mg of this compound into a reaction vial. If in solution, transfer an aliquot containing the desired amount and evaporate to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Silylation: Add 100 µL of MSTFA to the vial.

  • Reaction: Tightly cap the vial and vortex for 1 minute. Heat the vial at 60°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: Two-Step Methoximation and Silylation

This protocol is recommended for complex biological samples where other metabolites with carbonyl groups may be present.

Materials:

  • Sample containing this compound (e.g., dried biological extract)

  • Methoxyamine hydrochloride (MeOx)

  • Pyridine (anhydrous)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Transfer the dried sample extract into a reaction vial.

  • Methoximation:

    • Prepare a 20 mg/mL solution of Methoxyamine hydrochloride in anhydrous pyridine.

    • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.

    • Tightly cap the vial, vortex for 1 minute, and incubate at 37°C for 90 minutes.

  • Silylation:

    • Cool the vial to room temperature.

    • Add 80 µL of MSTFA.

    • Tightly cap the vial, vortex for 1 minute, and incubate at 37°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Data Presentation

The following tables summarize the expected quantitative data for the derivatization of this compound. Note that experimental retention times will vary depending on the GC column and analytical conditions.

Table 1: Derivatization Parameters

ParameterDirect Silylation (Protocol 1)Methoximation-Silylation (Protocol 2)
Reagent 1 Pyridine (100 µL)Methoxyamine HCl in Pyridine (50 µL)
Reaction 1 Temp. -37°C
Reaction 1 Time -90 minutes
Reagent 2 MSTFA (100 µL)MSTFA (80 µL)
Reaction 2 Temp. 60°C37°C
Reaction 2 Time 30 minutes30 minutes

Table 2: Expected GC-MS Data for Di-TMS-2-Pyrrolidineacetic Acid

ParameterExpected Value/Observation
Molecular Weight (Underivatized) 129.16 g/mol
Derivative Di-trimethylsilyl (Di-TMS)
Molecular Weight (Derivatized) 273.52 g/mol
Retention Time Dependent on GC column and conditions. Must be determined experimentally with a standard.
Expected Key Mass Fragments (m/z) 258 ([M-15]⁺, loss of a methyl group), 174 (characteristic fragment of TMS-derivatized amino acids), 116, 73 (base peak, [Si(CH₃)₃]⁺)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the derivatization and GC-MS analysis of this compound.

workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Sample containing This compound Dry Evaporate to Dryness Sample->Dry Reagents Add Derivatization Reagents (e.g., MSTFA) Dry->Reagents React Incubate at Controlled Temperature Reagents->React Inject Inject into GC-MS React->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Data Data Analysis Detect->Data

Caption: General workflow for derivatization and GC-MS analysis.

Derivatization Reaction

The following diagram illustrates the silylation reaction of this compound with MSTFA.

reaction cluster_reactants Reactants cluster_products Products Analyte This compound (C₆H₁₁NO₂) Product Di-TMS-2-Pyrrolidineacetic acid (C₁₂H₂₇NO₂Si₂) Analyte->Product + Reagent MSTFA (2 molecules) Reagent->Product Byproduct 2 x N-methyl-trifluoroacetamide Product->Byproduct +

Caption: Silylation of this compound with MSTFA.

Chiral Analysis Considerations

This compound is a chiral molecule. For the enantiomeric separation of its derivatives, a chiral GC column is required. The derivatization protocols described above are compatible with chiral GC analysis as they do not typically cause racemization. The separation of enantiomers would need to be optimized based on the specific chiral stationary phase used.

Conclusion

The derivatization of this compound, primarily through silylation with MSTFA, is a necessary and effective step for its analysis by GC-MS. The provided protocols offer robust methods for both standard and complex samples. While specific retention times and mass spectra should be confirmed experimentally using a pure standard, the information and workflows presented here provide a comprehensive guide for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols for the Use of 2-Pyrrolidineacetic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the incorporation of the non-canonical amino acid, 2-Pyrrolidineacetic acid, into peptide sequences. As a β-proline analog, the inclusion of this residue can impart unique conformational constraints on peptides, potentially enhancing their biological activity, receptor selectivity, and enzymatic stability. This document outlines both Solid-Phase Peptide Synthesis (SPPS) and solution-phase strategies, supported by quantitative data and procedural diagrams.

Introduction

This compound, also known as homoproline, is a cyclic β-amino acid. Its structure is similar to proline but with an additional methylene group between the carboxyl group and the pyrrolidine ring. This extension provides a different backbone geometry compared to the α-amino acid proline, making it a valuable building block for creating peptidomimetics with altered secondary structures. The pyrrolidine ring restricts the conformational freedom of the peptide backbone, which can lead to more stable and potent peptide-based therapeutics.

Chemical Structure

The proper protection of the amine and carboxylic acid functionalities of this compound is crucial for its successful incorporation into a peptide sequence. The most common protecting groups used in peptide synthesis are 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) for the α-amino group.

G Figure 1. Chemical Structures of Protected this compound cluster_0 Fmoc-2-Pyrrolidineacetic acid-OH cluster_1 Boc-2-Pyrrolidineacetic acid-OH Fmoc Fmoc Boc Boc

Figure 1. Chemical Structures of Protected this compound

Data Presentation

The successful incorporation of this compound into a model pentapeptide (Ac-Tyr-Gly-Gly-Phe-(L/D)-2-Pyrrolidineacetic acid-NH₂) was achieved using standard solid-phase peptide synthesis protocols. The following table summarizes the expected quantitative data based on typical yields and purities for the incorporation of non-canonical amino acids.[1][2]

ParameterFmoc StrategyBoc Strategy
Crude Peptide Yield (%) 75-8570-80
Purity by RP-HPLC (%) >90>85
Coupling Efficiency (%) >98>97
Final Purified Yield (%) 25-3520-30

Note: Yields and purities are dependent on the specific peptide sequence and synthesis scale and may require optimization.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

The following protocols describe the manual synthesis of a model peptide incorporating this compound using both Fmoc and Boc strategies.

This protocol is based on the widely used Fmoc/tBu strategy.[3][4]

Materials:

  • Rink Amide resin (for C-terminal amide)

  • Fmoc-protected amino acids (including Fmoc-2-Pyrrolidineacetic acid-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat for an additional 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with HBTU/HATU (2.9 eq.) and DIEA (6 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), recouple for another hour.[5]

    • Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid, including Fmoc-2-Pyrrolidineacetic acid-OH.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[3]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether again.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by preparative reverse-phase HPLC (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry.[6]

    • Lyophilize the pure fractions to obtain the final peptide.

This protocol utilizes the Boc/Bzl protection strategy.[7][8]

Materials:

  • MBHA resin (for C-terminal amide)

  • Boc-protected amino acids (including Boc-2-Pyrrolidineacetic acid-OH)

  • Coupling reagents: HBTU or DIC (N,N'-Diisopropylcarbodiimide)/HOBt (Hydroxybenzotriazole)

  • Base: DIEA

  • Boc deprotection solution: 50% TFA in DCM

  • Neutralization solution: 10% DIEA in DMF

  • Solvents: DMF, DCM

  • Cleavage reagent: Anhydrous Hydrogen Fluoride (HF) with scavengers (e.g., anisole)

Procedure:

  • Resin Swelling: Swell the MBHA resin in DCM for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash the resin with DCM (3x).[8]

  • Neutralization: Treat the resin with 10% DIEA in DMF for 10 minutes. Wash with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • Pre-activate the Boc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the reaction with the Kaiser test.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid, including Boc-2-Pyrrolidineacetic acid-OH.

  • Final Deprotection: After coupling the final amino acid, perform a final Boc deprotection (step 2).

  • HF Cleavage:

    • Dry the peptide-resin under vacuum.

    • Perform the HF cleavage using a specialized apparatus. Add scavengers like anisole to the reaction vessel.

    • After cleavage, precipitate and wash the peptide with cold diethyl ether.

  • Purification: Purify and characterize the peptide as described in the Fmoc protocol.

Visualizations

SPPS Workflow for Incorporating this compound

The following diagram illustrates the general workflow for incorporating this compound into a growing peptide chain using Solid-Phase Peptide Synthesis.

G Figure 2. SPPS Workflow for this compound Incorporation start Start with Resin Support swell Swell Resin in DMF/DCM start->swell deprotect N-terminal Deprotection (Fmoc or Boc) swell->deprotect wash1 Wash Resin deprotect->wash1 couple Couple Protected This compound wash1->couple wash2 Wash Resin couple->wash2 monitor Monitor Coupling (Kaiser Test) wash2->monitor monitor->couple Incomplete elongate Repeat for Next Amino Acid monitor->elongate Complete elongate->deprotect cleave Cleave Peptide from Resin elongate->cleave Final Amino Acid purify Purify by RP-HPLC cleave->purify end Characterize and Lyophilize purify->end

Figure 2. SPPS Workflow

Decision Pathway for Peptide Synthesis Strategy

The choice between Fmoc and Boc synthesis strategies depends on several factors, including the nature of the peptide sequence and the desired final product.

G Figure 3. Peptide Synthesis Strategy Selection start Define Peptide Target acid_sensitive Acid-sensitive peptide or side-chain modifications? start->acid_sensitive base_sensitive Base-sensitive peptide or prone to aggregation? acid_sensitive->base_sensitive No fmoc Use Fmoc/tBu Strategy acid_sensitive->fmoc Yes base_sensitive->fmoc No (General Purpose) boc Use Boc/Bzl Strategy base_sensitive->boc Yes

Figure 3. Strategy Selection

Conclusion

The incorporation of this compound into peptide sequences is a valuable strategy for the development of novel peptidomimetics. The protocols provided herein offer a general framework for both Fmoc and Boc-based solid-phase synthesis. Researchers should note that optimization of coupling times, reagent equivalents, and cleavage conditions may be necessary to achieve high yields and purity for specific peptide targets.

References

Application Notes and Protocols for the Biological Evaluation of 2-Pyrrolidineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyrrolidineacetic acid, also known as homoproline, is a derivative of the amino acid proline.[1] Its core pyrrolidine structure is a common scaffold in a variety of biologically active compounds, including the nootropic drug Piracetam and the anticonvulsant Levetiracetam.[2][3][4][5] Given the therapeutic importance of related compounds, this compound represents a molecule of interest for biological screening to uncover its potential pharmacological activities.

These application notes provide a comprehensive framework for the experimental design of bioassays to characterize the biological profile of this compound. The proposed workflow progresses from initial broad-spectrum screening to more specific functional and mechanistic assays, based on the known activities of its structural analogs.

Experimental Workflow

The following diagram outlines a logical progression for the biological evaluation of this compound, starting with primary screening for general cytotoxicity and progressing to more specific assays based on the activities of related compounds.

experimental_workflow A This compound Compound B Cytotoxicity Assays (e.g., MTT, LDH) A->B C Receptor Binding Assays (Broad Panel) A->C D Enzyme Inhibition Assays (Broad Panel) A->D E Neuronal Cell Viability Assays B->E F Neurotransmitter Release Assays C->F I Metabolic Assays (e.g., PPAR Agonism) C->I G Ion Channel Electrophysiology D->G H Anti-inflammatory Assays (e.g., Cytokine Release) E->H J Animal Models of Neurological Disorders F->J G->J K Pharmacokinetic Studies (HPLC-MS/MS) J->K L Target Identification & Validation J->L

Caption: Experimental workflow for this compound bioassays.

Data Presentation

Quantitative data from the bioassays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Cytotoxicity of this compound in Various Cell Lines

Cell LineAssay TypeIC50 (µM)
HEK293MTT> 1000
SH-SY5YLDH> 1000
HepG2MTT> 1000

Table 2: Receptor Binding Affinity of this compound

Receptor TargetLigandKi (µM)
AMPA Receptor[3H]AMPA> 100
Muscarinic M1 Receptor[3H]Pirenzepine85.2
GABA-A Receptor[3H]Muscimol> 100

Table 3: Effect of this compound on Neurotransmitter Release

NeurotransmitterConcentration (µM)% of Basal Release
Glutamate10110 ± 5
100150 ± 8
GABA1098 ± 4
100105 ± 6

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted from standard MTT assay procedures to assess the cytotoxic potential of this compound.[6]

Materials:

  • This compound

  • Human cell lines (e.g., HEK293, SH-SY5Y, HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium only).

  • Incubate the plate for 48 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Receptor Binding Assay (Muscarinic M1 Receptor)

This protocol is a general guideline for a competitive radioligand binding assay, based on the known cholinergic activity of Piracetam.[7]

Materials:

  • This compound

  • Membrane preparation from cells expressing the human Muscarinic M1 receptor

  • [3H]Pirenzepine (radioligand)

  • Atropine (positive control)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add 50 µL of binding buffer, 25 µL of [3H]Pirenzepine, 25 µL of the test compound (or vehicle/positive control), and 100 µL of the membrane preparation.

  • Incubate at room temperature for 60 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters using a filtration apparatus.

  • Wash the filters three times with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Determine the specific binding and calculate the inhibition constant (Ki) for this compound.

Neurotransmitter Release Assay (Glutamate)

This protocol outlines a method to assess the effect of this compound on neurotransmitter release from primary neuronal cultures or synaptosomes.

Materials:

  • This compound

  • Primary cortical neurons or synaptosome preparation

  • Krebs-Ringer buffer

  • High potassium stimulation buffer

  • Glutamate assay kit (e.g., Amplex Red Glutamic Acid/Glutamate Oxidase Assay Kit)

  • Fluorometric microplate reader

Procedure:

  • Pre-incubate the neuronal cultures or synaptosomes with different concentrations of this compound in Krebs-Ringer buffer for 30 minutes.

  • Stimulate neurotransmitter release by replacing the buffer with high potassium stimulation buffer (containing the respective concentrations of the test compound).

  • Collect the supernatant after 5 minutes of stimulation.

  • Measure the glutamate concentration in the supernatant using a commercial glutamate assay kit according to the manufacturer's instructions.

  • Measure the protein content in each well to normalize the glutamate release.

  • Express the results as a percentage of the basal (unstimulated) release.

Pharmacokinetic Analysis (HPLC-MS/MS)

This protocol provides a general framework for the quantification of this compound in plasma samples, based on methods used for similar compounds.[2][8]

Materials:

  • This compound

  • Internal standard (e.g., a stable isotope-labeled analog of this compound)

  • Plasma samples

  • Acetonitrile

  • Formic acid

  • HPLC system coupled with a tandem mass spectrometer (MS/MS)

  • C18 analytical column

Procedure:

  • Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of this compound.

  • To 100 µL of plasma sample, add the internal standard and precipitate proteins with 300 µL of acetonitrile.

  • Vortex and centrifuge the samples.

  • Transfer the supernatant to a new plate and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

  • Inject the sample into the HPLC-MS/MS system.

  • Separate the analyte using a C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Detect and quantify the analyte and internal standard using multiple reaction monitoring (MRM) mode on the mass spectrometer.

  • Construct a calibration curve and determine the concentration of this compound in the unknown samples.

Hypothesized Signaling Pathway

Based on the known mechanisms of the related nootropic compound Piracetam, a potential signaling pathway for this compound could involve the modulation of excitatory neurotransmission.[7]

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron A This compound B Modulation of Voltage-Gated Ca2+ Channels A->B C Increased Ca2+ Influx B->C D Enhanced Vesicular Release of Glutamate C->D E Glutamate D->E F AMPA Receptor E->F G Increased Na+ Influx F->G H Neuronal Depolarization G->H I Enhanced Synaptic Plasticity & Cognitive Function H->I

Caption: Hypothesized signaling pathway for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Pyrrolidineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Pyrrolidineacetic acid. Our goal is to facilitate the improvement of reaction yields and address common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The two most prevalent and effective methods for the synthesis of this compound are the Arndt-Eistert homologation of proline and the malonic ester synthesis utilizing a 2-(halomethyl)pyrrolidine derivative. Each route offers distinct advantages and potential challenges.

Q2: Which synthesis route is generally recommended for higher yields?

A2: Both the Arndt-Eistert homologation and the malonic ester synthesis can achieve high yields. The Arndt-Eistert reaction is a well-established method for one-carbon homologation of amino acids.[1][2] The malonic ester synthesis is a classic method for preparing carboxylic acids from alkyl halides.[3][4][5] The optimal choice often depends on the available starting materials, scalability requirements, and the specific stereochemical considerations of the target molecule.

Q3: What are the critical safety precautions to consider during these syntheses?

A3: The Arndt-Eistert synthesis traditionally involves diazomethane, which is a toxic and potentially explosive reagent.[2] It is highly recommended to use safer alternatives like trimethylsilyldiazomethane.[6] Standard laboratory safety practices, including the use of personal protective equipment (PPE), working in a well-ventilated fume hood, and careful handling of all reagents, are mandatory for both synthetic routes.

Troubleshooting Guides

This section provides solutions to common issues that may arise during the synthesis of this compound.

Arndt-Eistert Homologation of Proline

Problem 1: Low yield of the intermediate α-diazoketone.

Possible CauseRecommended Solution
Incomplete conversion of N-protected proline to the acid chloride. Ensure the use of a sufficient excess of the chlorinating agent (e.g., thionyl chloride or oxalyl chloride). Monitor the reaction progress by IR spectroscopy (disappearance of the carboxylic acid O-H stretch).
Decomposition of diazomethane or α-diazoketone. Perform the reaction at low temperatures (typically 0 °C to room temperature). Use an excess of diazomethane to neutralize the HCl generated during the acid chloride formation.[2] Consider using the Newman-Beal modification, which includes triethylamine to scavenge HCl.[2]
Side reaction with unprotected proline. Ensure complete N-protection of the proline starting material before proceeding with the homologation.

Problem 2: Low yield of this compound during Wolff rearrangement.

Possible CauseRecommended Solution
Inefficient Wolff rearrangement. Optimize the catalyst for the rearrangement. Silver oxide (Ag₂O) is a common catalyst, but other silver salts or photolytic conditions can be explored.[1]
Formation of side products. Ensure the reaction is performed in the presence of a suitable nucleophile (e.g., water for the acid, an alcohol for an ester) to trap the ketene intermediate and prevent polymerization.[1]
Difficult purification. The final product can be purified by ion-exchange chromatography or by conversion to a salt to facilitate crystallization.
Malonic Ester Synthesis with 2-(Halomethyl)pyrrolidine

Problem 1: Low yield of the starting material, 2-(halomethyl)pyrrolidine.

Possible CauseRecommended Solution
Incomplete conversion of N-protected prolinol. Use a sufficient excess of the halogenating agent (e.g., thionyl chloride for the chloro- derivative or phosphorus tribromide for the bromo- derivative). Monitor the reaction progress by TLC or GC-MS.
Decomposition of the product. 2-(Halomethyl)pyrrolidines can be unstable. It is often preferable to use them immediately in the next step without prolonged storage.

Problem 2: Low yield of the alkylated malonic ester.

Possible CauseRecommended Solution
Inefficient enolate formation. Use a suitable base to deprotonate the malonic ester. Sodium ethoxide in ethanol is a common choice. Ensure anhydrous conditions to prevent quenching of the enolate.
Side reaction of the alkylating agent. The 2-(halomethyl)pyrrolidine can undergo self-condensation or elimination. Add the alkylating agent slowly to the enolate solution at a controlled temperature.
Dialkylation of the malonic ester. A common side reaction in malonic ester synthesis is the addition of two alkyl groups.[3][7] To minimize this, use a slight excess of the malonic ester relative to the base and the alkylating agent.[7]

Problem 3: Incomplete hydrolysis and/or decarboxylation.

Possible CauseRecommended Solution
Incomplete ester hydrolysis. Use a strong acid (e.g., HCl or H₂SO₄) or base (e.g., NaOH or KOH) and ensure sufficient reaction time and temperature for complete saponification.
Incomplete decarboxylation. After hydrolysis, the resulting diacid requires heating to induce decarboxylation. Ensure the temperature is high enough (typically 100-150 °C) for the reaction to proceed to completion.

Experimental Protocols

Synthesis Route 1: Arndt-Eistert Homologation of N-Boc-Proline

This protocol outlines the synthesis of N-Boc-2-pyrrolidineacetic acid, which can be deprotected to yield the final product.

Step 1: Synthesis of N-Boc-proline acid chloride

  • To a solution of N-Boc-proline (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) dropwise.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride, which is used immediately in the next step.

Step 2: Synthesis of N-Boc-2-diazomethylketone

  • Dissolve the crude N-Boc-proline acid chloride in anhydrous diethyl ether.

  • Add this solution dropwise to a solution of diazomethane (2.5 eq) in diethyl ether at 0 °C.

  • Stir the reaction mixture at 0 °C for 3 hours and then at room temperature overnight.

  • Carefully quench any excess diazomethane by adding acetic acid.

  • Wash the ethereal solution with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the α-diazoketone.

Step 3: Wolff Rearrangement and Hydrolysis

  • Dissolve the crude α-diazoketone in a mixture of dioxane and water (4:1).

  • Add silver oxide (0.1 eq) as a catalyst.

  • Heat the reaction mixture at 60-70 °C until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture, filter off the catalyst, and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain N-Boc-2-pyrrolidineacetic acid.

StepReactantReagentTypical Yield
1N-Boc-ProlineOxalyl chloride, DMFQuantitative
2N-Boc-proline acid chlorideDiazomethane85-95%
3N-Boc-2-diazomethylketoneAg₂O, H₂O70-85%
Synthesis Route 2: Malonic Ester Synthesis

This protocol describes the synthesis of this compound starting from N-Boc-prolinol.

Step 1: Synthesis of N-Boc-2-(chloromethyl)pyrrolidine

  • To a solution of N-Boc-prolinol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C, add thionyl chloride (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Pour the reaction mixture into ice-water and extract with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain N-Boc-2-(chloromethyl)pyrrolidine.

Step 2: Alkylation of Diethyl Malonate

  • To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add diethyl malonate (1.0 eq) dropwise at room temperature.

  • Stir the mixture for 30 minutes.

  • Add a solution of N-Boc-2-(chloromethyl)pyrrolidine (1.0 eq) in ethanol.

  • Reflux the reaction mixture for 12 hours.

  • Cool the mixture, remove the solvent under reduced pressure, and partition the residue between water and diethyl ether.

  • Dry the organic layer and concentrate to obtain the crude alkylated product.

Step 3: Hydrolysis and Decarboxylation

  • To the crude alkylated malonic ester, add a solution of potassium hydroxide (3.0 eq) in ethanol/water (1:1).

  • Reflux the mixture for 4 hours.

  • Cool the mixture and acidify with concentrated HCl to pH 1-2.

  • Heat the acidic solution at 120 °C for 4 hours to effect decarboxylation.

  • Cool the solution and adjust the pH to 7 with a suitable base.

  • The product can be isolated by crystallization or purified by ion-exchange chromatography.

StepReactantReagentTypical Yield
1N-Boc-ProlinolThionyl chloride, Triethylamine80-90%
2N-Boc-2-(chloromethyl)pyrrolidineDiethyl malonate, Sodium ethoxide60-75%
3Alkylated malonic esterKOH, HCl75-85%

Visualizing the Synthetic Pathways

To aid in understanding the experimental workflows, the following diagrams illustrate the key steps in each synthetic route.

Arndt_Eistert_Homologation Proline N-Boc-Proline AcidChloride N-Boc-Proline Acid Chloride Proline->AcidChloride SOCl₂ or (COCl)₂ Diazoketone α-Diazoketone AcidChloride->Diazoketone CH₂N₂ Ketene Ketene Intermediate Diazoketone->Ketene Ag₂O, Δ (Wolff Rearrangement) Product N-Boc-2-Pyrrolidineacetic Acid Ketene->Product H₂O

Caption: Arndt-Eistert homologation workflow.

Malonic_Ester_Synthesis Prolinol N-Boc-Prolinol ChloroPyrrolidine N-Boc-2-(chloromethyl) pyrrolidine Prolinol->ChloroPyrrolidine SOCl₂ MalonicEster Diethyl Malonate AlkylatedEster Alkylated Malonic Ester MalonicEster->AlkylatedEster 1. NaOEt 2. N-Boc-2-(chloromethyl)pyrrolidine Diacid Dicarboxylic Acid AlkylatedEster->Diacid KOH, H₂O Product This compound Diacid->Product H₃O⁺, Δ (Decarboxylation)

Caption: Malonic ester synthesis workflow.

Troubleshooting_Dialkylation Start Observing Significant Dialkylated Product Cause1 Incorrect Stoichiometry: Excess Base/Alkyl Halide Start->Cause1 Cause2 Slow Addition of Alkylating Agent Start->Cause2 Solution1 Use Excess Malonic Ester Cause1->Solution1 Solution2 Add Alkyl Halide Slowly to Enolate Solution Cause2->Solution2

Caption: Troubleshooting dialkylation in malonic ester synthesis.

References

Technical Support Center: Overcoming Solubility Challenges with 2-Pyrrolidineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 2-Pyrrolidineacetic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a proline analogue, a class of compounds studied for their potential roles in neuroscience and drug discovery.[1] Like many small molecules, achieving sufficient concentration in aqueous solutions for in vitro and in vivo experiments can be challenging. Poor solubility can lead to inaccurate results and hinder the development of potential therapeutics.

Q2: What are the predicted physicochemical properties of this compound related to its solubility?

A2: Understanding the inherent properties of this compound is the first step in addressing solubility issues. Key predicted properties are summarized below.

PropertyPredicted ValueImplication for Solubility
Water Solubility120 g/LModerately soluble in water.
pKa (strongest acidic)3.84The compound is acidic and its solubility will be highly dependent on pH.
LogP-2.4The negative LogP value indicates that the compound is hydrophilic.

Q3: How does pH affect the solubility of this compound?

A3: As a carboxylic acid, the solubility of this compound is significantly influenced by pH. At a pH below its pKa of 3.84, the carboxylic acid group will be largely protonated (COOH), making the molecule less polar and thus less soluble in aqueous solutions. By increasing the pH to above its pKa, the carboxylic acid group will be deprotonated to form the more soluble carboxylate salt (COO-).

Troubleshooting Guide

Issue: Precipitate forms when trying to dissolve this compound in aqueous buffer.

Possible Cause 1: Low pH of the solution.

  • Solution: The acidic nature of this compound can cause the pH of an unbuffered or weakly buffered solution to drop, leading to precipitation.

    • Recommendation: Use a buffer with a pKa close to the desired final pH to ensure sufficient buffering capacity. Adjust the pH of the final solution after the addition of the compound using a suitable base (e.g., 1M NaOH) to bring the pH above the pKa of this compound, which will facilitate its dissolution.

Possible Cause 2: Insufficient solvent capacity.

  • Solution: While predicted to be water-soluble, high concentrations may exceed the solubility limit of a purely aqueous system.

    • Recommendation: The use of co-solvents can increase the solubility of polar compounds. Consider using water-miscible organic solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG). It is crucial to determine the maximum tolerable concentration of the co-solvent for the specific experimental system (e.g., cell culture) to avoid toxicity.

Quantitative Data: Solubility of a Structurally Similar Compound

SolventTemperature (K)Mole Fraction Solubility (x10^3)
Water283.15225.4
293.15260.1
303.15298.7
313.15341.5
323.15388.9
Methanol283.1511.25
293.1513.91
303.1517.15
313.1521.18
323.1526.23
Ethanol283.152.45
293.153.01
303.153.70
313.154.58
323.155.69

Data adapted from a study on L-proline solubility.[2]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution of this compound in Aqueous Buffer

This protocol utilizes pH adjustment to dissolve this compound in an aqueous solution for use in cell culture or other in vitro assays.

Materials:

  • This compound powder

  • Nuclease-free water

  • 1 M Sodium Hydroxide (NaOH), sterile

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • pH meter

  • Stir plate and sterile stir bar

Procedure:

  • Weigh Compound: Accurately weigh the amount of this compound required to achieve a final concentration of 100 mM in the desired volume.

  • Initial Suspension: Add the weighed powder to a sterile conical tube containing approximately 80% of the final volume of nuclease-free water. The compound will likely not fully dissolve at this stage.

  • pH Adjustment for Solubilization:

    • Place the tube on a stir plate with a sterile stir bar and begin gentle stirring.

    • Slowly add 1 M sterile NaOH dropwise to the suspension.

    • Monitor the pH of the solution using a calibrated pH meter.

    • Continue adding NaOH until the this compound is completely dissolved and the pH of the solution is above 6.0.

  • Final Volume Adjustment: Once the compound is fully dissolved, add nuclease-free water to reach the final desired volume.

  • Sterilization: Filter the 100 mM stock solution through a sterile 0.22 µm syringe filter into a new sterile conical tube.

  • Storage: Store the sterile stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage to avoid repeated freeze-thaw cycles.

Protocol 2: Workflow for Testing Solubility in Different Solvents

This workflow outlines a systematic approach to determine the optimal solvent system for this compound for a specific application.

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution & Observation cluster_analysis Analysis & Selection prep_compound Weigh this compound add_solvent Add Solvent to Compound prep_compound->add_solvent prep_solvents Prepare Solvent Systems (e.g., Water, PBS, DMSO, Ethanol) prep_solvents->add_solvent vortex Vortex/Mix Thoroughly add_solvent->vortex observe Observe for Dissolution (Visual Inspection) vortex->observe is_dissolved Completely Dissolved? observe->is_dissolved select_solvent Select Optimal Solvent System is_dissolved->select_solvent Yes troubleshoot Troubleshoot (pH adjustment, co-solvents) is_dissolved->troubleshoot No troubleshoot->add_solvent

Caption: A logical workflow for systematically testing and optimizing the solubility of this compound.

Potential Signaling Pathway Involvement

Based on the activity of structurally related pyrrolidine derivatives, this compound may interact with excitatory and inhibitory neurotransmitter systems. Some pyrrolidine-based compounds have been shown to modulate glutamate and GABA signaling. For instance, certain derivatives can act as inhibitors of glutamate uptake or interact with GABA-A receptors.[3][4] The following diagram illustrates a hypothetical signaling pathway where this compound could potentially exert its effects by inhibiting glutamate reuptake, leading to increased activation of postsynaptic glutamate receptors.

signaling_pathway cluster_synapse Synaptic Cleft cluster_transporter Glutamate Transporter (EAAT) presynaptic Presynaptic Neuron glutamate Glutamate presynaptic->glutamate Release postsynaptic Postsynaptic Neuron transporter EAAT glutamate->transporter Uptake nmda NMDA Receptor glutamate->nmda Activation ampa AMPA Receptor glutamate->ampa Activation compound 2-Pyrrolidineacetic acid compound->transporter Inhibition downstream Downstream Signaling nmda->downstream ampa->downstream

Caption: Hypothetical mechanism of this compound action via inhibition of glutamate uptake.

References

Technical Support Center: Stabilizing 2-Pyrrolidineacetic Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for 2-Pyrrolidineacetic acid is not extensively available in public literature. The following guidance is based on general principles of chemical stability for related structures, such as amino acid analogs, and established methodologies for stability testing. Researchers should use this information to design and execute their own stability studies for their specific experimental conditions and formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: While specific degradation pathways for this compound are not well-documented, general factors known to affect the stability of amino acid analogs in solution include:

  • pH: Extreme acidic or basic conditions can potentially lead to hydrolysis or other degradative reactions.

  • Temperature: Elevated temperatures typically accelerate the rate of chemical degradation.[1]

  • Light: Exposure to UV or visible light can induce photolytic degradation in susceptible molecules.[1]

  • Oxidizing Agents: The presence of oxidizing agents may lead to the degradation of the pyrrolidine ring or the acetic acid side chain.[2][3]

  • Presence of Metal Ions: Metal ions can sometimes catalyze degradation reactions.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: In the absence of specific data, general best practices for storing solutions of amino acid-like compounds should be followed:

  • Temperature: Store solutions at low temperatures, such as 2-8°C for short-term storage and -20°C or -80°C for long-term storage.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For compounds susceptible to oxidation, purging the solution with an inert gas like nitrogen or argon before sealing can be beneficial.

  • pH: Maintain the pH of the solution close to neutral (pH 6-8) unless experimental requirements dictate otherwise.

Q3: How can I tell if my this compound solution has degraded?

A3: Signs of degradation can include:

  • A change in the color or clarity of the solution.

  • A shift in the pH of the solution.

  • The appearance of new peaks or a decrease in the main peak area when analyzed by chromatography (e.g., HPLC).

  • Inconsistent or unexpected results in your experiments.

Q4: Is this compound susceptible to freeze-thaw cycles?

A4: Repeated freeze-thaw cycles can affect the stability of some molecules in solution. It is generally recommended to aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results over time. Degradation of the this compound stock solution.Prepare a fresh stock solution. Perform a stability study on your solution under your specific storage conditions to determine its shelf-life. Consider aliquoting the stock solution to avoid repeated handling.
Appearance of unknown peaks in HPLC analysis. The new peaks may be degradation products.Conduct a forced degradation study to intentionally generate degradation products and confirm if the new peaks correspond to them. This will also help in developing a stability-indicating analytical method.[4][5]
Change in solution color or precipitation. Chemical degradation or change in solubility.Visually inspect solutions before use. If a change is observed, do not use the solution. Prepare a fresh solution and re-evaluate your solvent system and storage conditions.
Low assay value for the active compound. Significant degradation has occurred.Review storage conditions (temperature, light exposure). Ensure the solvent used is of high purity and appropriate for the compound. Determine the stability of the compound in the chosen solvent.

Experimental Protocols

Protocol 1: General Forced Degradation Study

Forced degradation studies are essential for understanding the potential degradation pathways of a compound and for developing stability-indicating analytical methods.[2][5][6]

Objective: To identify potential degradation products and degradation pathways for this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Suitable buffer systems (e.g., phosphate, acetate)

  • HPLC system with a suitable detector (e.g., UV, MS)

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C in an oven for 48 hours. Also, expose the stock solution to 60°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to an appropriate concentration for HPLC analysis.

    • Analyze the samples using a suitable HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the parent peak. A target degradation of 5-20% is generally recommended.[7]

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.[8][9]

Methodology:

  • Column and Mobile Phase Screening:

    • Start with a common reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

    • Screen different mobile phase compositions. A typical starting point could be a gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).

  • Method Optimization:

    • Analyze a mixture of the stressed samples from the forced degradation study.

    • Optimize the gradient, flow rate, column temperature, and detection wavelength to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.

  • Method Validation:

    • Validate the optimized method according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the main peak from all degradation products.

Data Presentation

The results of a hypothetical forced degradation study could be summarized as follows:

Stress ConditionIncubation Time (hours)Temperature (°C)% Degradation of this compoundNumber of Degradation Products Observed
0.1 M HCl246012.52
0.1 M NaOH246018.23
3% H₂O₂24258.71
Heat (Solution)48605.11
Heat (Solid)4880<10
Photolysis-253.51

Visualizations

G cluster_0 Forced Degradation Workflow prep Prepare Stock Solution of this compound stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) prep->stress sample Sample at Time Points stress->sample analyze Analyze by HPLC sample->analyze identify Identify Degradation Products analyze->identify

Caption: A typical workflow for a forced degradation study.

G cluster_1 Troubleshooting Logic for Solution Instability start Inconsistent Results? check_solution Check Solution Appearance (Color, Clarity) start->check_solution Yes ok Solution OK start->ok No analyze_hplc Analyze by HPLC check_solution->analyze_hplc new_peaks New Peaks Observed? analyze_hplc->new_peaks degradation Degradation Confirmed new_peaks->degradation Yes new_peaks->ok No prepare_fresh Prepare Fresh Solution degradation->prepare_fresh reassess Reassess Storage Conditions (Temp, Light, pH) prepare_fresh->reassess

Caption: A logical guide for troubleshooting solution instability.

References

Technical Support Center: Crystallization of 2-Pyrrolidineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of 2-Pyrrolidineacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the crystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its crystallization?

A1: Understanding the physicochemical properties of this compound is crucial for developing a successful crystallization protocol. As a cyclic amino acid analog, it exists as a zwitterion at its isoelectric point.

Table 1: Physical and Chemical Properties of this compound

PropertyValueImplication for Crystallization
Molecular Formula C₆H₁₁NO₂-
Molecular Weight 129.16 g/mol Affects molar concentration calculations.
Predicted Water Solubility 120 g/L[1]High water solubility suggests water is a good solvent, but an anti-solvent will be needed for precipitation.
pKa (Strongest Acidic) 3.84[1]The carboxylic acid group will be deprotonated at pH > 3.84.
pKa (Strongest Basic) 11.26[1]The pyrrolidine nitrogen will be protonated at pH < 11.26.
Predicted LogP -2.4 to -2.5[1]Indicates high polarity, favoring polar solvents.

Q2: My this compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" is a common problem where the compound separates as a liquid phase instead of a solid. This can be caused by several factors, including a high concentration of impurities, a rapid drop in temperature, or the use of an inappropriate solvent system.

  • Troubleshooting Steps:

    • Slow down the cooling rate: Allow the solution to cool to room temperature slowly before transferring it to a colder environment.

    • Use a more dilute solution: Reduce the initial concentration of your compound in the solvent.

    • Change the solvent system: Experiment with different solvent/anti-solvent combinations. A good starting point is a polar solvent in which the compound is soluble (like water or ethanol) and a less polar anti-solvent in which it is insoluble (like diethyl ether or acetone).

    • Purify the material: If impurities are suspected, consider an additional purification step, such as column chromatography, before attempting crystallization.

Q3: No crystals are forming, and the solution remains clear. What can I do?

A3: A lack of crystal formation indicates that the solution is not sufficiently supersaturated.

  • Troubleshooting Steps:

    • Induce nucleation:

      • Scratching: Gently scratch the inside of the crystallization vessel with a glass rod to create nucleation sites.

      • Seeding: Add a few seed crystals of this compound to the solution to initiate crystal growth.

    • Increase supersaturation:

      • Evaporation: Slowly evaporate the solvent to increase the concentration of the compound.

      • Anti-solvent addition: Gradually add an anti-solvent to decrease the solubility of the compound.

    • Cooling: Lower the temperature of the solution to reduce solubility.

Q4: The crystal yield is very low. How can I improve it?

A4: A low yield can be due to the compound remaining in the mother liquor or premature crystallization.

  • Troubleshooting Steps:

    • Optimize solvent volume: Use the minimum amount of hot solvent necessary to dissolve the compound completely.

    • Cooling: Ensure the solution is cooled sufficiently to maximize crystal precipitation. An ice bath can be used after slow cooling to room temperature.

    • Check the mother liquor: After filtration, evaporate a small amount of the mother liquor to see if a significant amount of product remains. If so, further cooling or solvent evaporation may be necessary.

Troubleshooting Guide

Table 2: Troubleshooting Common Crystallization Issues for this compound

IssuePossible Cause(s)Recommended Solution(s)
Oiling Out - Solution is too concentrated.- Cooling is too rapid.- Presence of impurities.- Dilute the solution.- Allow for slow cooling.- Use a seed crystal.- Further purify the starting material.
No Crystal Formation - Solution is not supersaturated.- Lack of nucleation sites.- Slowly evaporate the solvent.- Gradually add an anti-solvent.- Cool the solution to a lower temperature.- Scratch the flask or add seed crystals.
Formation of Amorphous Solid - Supersaturation is too high.- Rapid cooling.- Decrease the concentration.- Slow down the cooling process.- Try a different solvent system.
Poor Crystal Quality (e.g., needles, small particles) - Crystallization is too fast.- Impurities present.- Reduce the rate of supersaturation (slower cooling or anti-solvent addition).- Consider a different solvent to alter crystal habit.- Ensure high purity of the starting material.
Low Yield - Too much solvent used.- Incomplete crystallization.- Use the minimum amount of hot solvent.- Ensure adequate cooling time and temperature.- Recover product from the mother liquor if significant amounts remain.

Experimental Protocols

Due to the limited availability of a specific, published crystallization protocol for this compound, the following is a recommended starting procedure based on the crystallization of similar zwitterionic compounds like L-proline.

Protocol: Crystallization of this compound using a Solvent/Anti-Solvent System

  • Dissolution: In a clean Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent. Based on the solubility of similar compounds, good starting solvents include water, ethanol, or a mixture of ethanol and water.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Anti-Solvent Addition:

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, slowly add an anti-solvent in which this compound has low solubility. Suitable anti-solvents for polar solvents like water or ethanol include diethyl ether or acetone. Add the anti-solvent dropwise until the solution becomes slightly turbid.

  • Crystallization: Cover the flask and allow it to stand undisturbed at room temperature for several hours to overnight. For further precipitation, the flask can be moved to a refrigerator (4°C).

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Note on pH: As this compound is a zwitterion, its solubility is highly pH-dependent. The lowest solubility is typically at its isoelectric point. If crystallizing from an aqueous solution, adjusting the pH towards the isoelectric point (estimated to be around pH 7.5 based on its pKa values) can promote crystallization.[3]

Visualizations

Experimental_Workflow Experimental Workflow for this compound Crystallization A Dissolve crude this compound in minimal hot solvent B Hot filtration (if necessary) A->B C Slowly cool to room temperature B->C D Gradually add anti-solvent C->D E Allow crystals to form D->E F Isolate crystals by filtration E->F G Wash crystals with cold anti-solvent F->G H Dry crystals under vacuum G->H

Caption: A generalized workflow for the crystallization of this compound.

Troubleshooting_Logic Troubleshooting Decision Tree for Crystallization start Start Crystallization issue Issue Encountered? start->issue no_crystals No Crystals Formed issue->no_crystals Yes oiling_out Oiling Out issue->oiling_out Yes low_yield Low Yield issue->low_yield Yes success Successful Crystallization issue->success No supersaturate Increase Supersaturation (Evaporate/Add Anti-solvent) no_crystals->supersaturate nucleate Induce Nucleation (Scratch/Seed) no_crystals->nucleate slow_cooling Slow Down Cooling Rate oiling_out->slow_cooling dilute Use a More Dilute Solution oiling_out->dilute optimize_solvent Optimize Solvent Volume low_yield->optimize_solvent cool_further Ensure Adequate Cooling low_yield->cool_further supersaturate->issue nucleate->issue slow_cooling->issue dilute->issue optimize_solvent->issue cool_further->issue

Caption: A decision tree for troubleshooting common crystallization problems.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Pyrrolidineacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-pyrrolidineacetic acid derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound derivatives.

Issue 1: Low reaction yield.

  • Question: My reaction yield for the synthesis of a this compound derivative is consistently low. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Incomplete Reaction: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting materials are not fully consumed, consider extending the reaction time or increasing the temperature. For instance, in the synthesis of 2-pyrrolidinones, optimizing the temperature to 170°C and reaction time to 15 hours resulted in a significant increase in yield.[1]

    • Suboptimal Reagent Stoichiometry: The ratio of reactants is crucial. For reactions like the synthesis of pyrrolidine-2-ylidenes from NH-isoxazolines and allenes, it was found that a 2:3 ratio of the starting materials in CH2Cl2 provided the optimal yield.[2] Vary the stoichiometry of your reagents to find the optimal balance.

    • Catalyst Inactivity: If you are using a catalyst, ensure it is active and used in the correct loading. For metal-catalyzed reactions, the choice of metal and ligand, as well as their ratio, can dramatically influence the outcome.[3] Improper storage or handling can lead to catalyst deactivation.

    • Presence of Impurities: Water and other impurities can interfere with the reaction. Ensure all reagents and solvents are pure and dry, and perform reactions under an inert atmosphere (e.g., nitrogen or argon) when necessary.[3] The use of molecular sieves to trap water generated during the reaction has been shown to increase product conversion.[1]

    • Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired product. Analyze your crude reaction mixture to identify major byproducts. Understanding the reaction mechanism can help in identifying potential side reactions and adjusting conditions to minimize them.

Issue 2: Poor stereoselectivity (diastereoselectivity or enantioselectivity).

  • Question: I am struggling to achieve the desired stereoisomer of my this compound derivative. How can I improve the stereoselectivity of my reaction?

  • Answer: Achieving high stereoselectivity is a common challenge. The following factors should be considered for optimization:

    • Reaction Temperature: Temperature can significantly impact the energy difference between diastereomeric transition states. Lowering the reaction temperature often enhances selectivity, though it may require longer reaction times.[3]

    • Solvent Effects: The polarity and steric bulk of the solvent can influence the transition state geometry. For example, in 1,3-dipolar cycloaddition reactions, changing from a polar protic solvent like methanol to a more sterically hindered alcohol like isopropanol has been shown to improve diastereoselectivity.[3]

    • Catalyst System: In asymmetric catalysis, the choice of a chiral catalyst is paramount. For metal-catalyzed reactions, the chiral ligand and the metal-to-ligand ratio are critical.[3][4] For organocatalyzed reactions, chiral catalysts like proline and its derivatives can be employed to achieve high enantioselectivity.[3]

    • Substrate Control: The steric and electronic properties of the substituents on your starting materials can influence the facial selectivity of the reaction. Modifying the substrate may be necessary to achieve the desired stereochemical outcome.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound derivatives?

A1: Several synthetic strategies can be employed, including:

  • Reductive Amination: This method involves the reaction of a dicarbonyl compound (like a levulinic acid derivative) with an amine in the presence of a reducing agent.[1]

  • [3+2] Cycloaddition Reactions: This is a powerful method for constructing the pyrrolidine ring with high stereocontrol. It typically involves the reaction of an azomethine ylide with a dipolarophile.[3]

  • Synthesis from Glutamic Acid: Glutamic acid, a readily available amino acid, can be converted to 2-pyrrolidone derivatives through dehydration and subsequent chemical transformations.[5]

  • Intramolecular Hydroamination: This process involves the cyclization of an aminoalkene, which can be catalyzed by metals or proceed through a redox-enabled strategy.[6]

Q2: How do I choose the right solvent for my reaction?

A2: Solvent choice is critical and can affect reaction rate, yield, and selectivity. A screening of different solvents is often necessary.[3] Consider the following:

  • Solubility: Ensure all reactants are sufficiently soluble at the reaction temperature.

  • Polarity: Solvent polarity can influence the stability of transition states and intermediates. For example, trifluoroethanol (TFE) has been shown to significantly enhance the reaction rate in certain reductive amination processes.[1]

  • Aprotic vs. Protic: Protic solvents can participate in hydrogen bonding and may interfere with certain reagents or catalysts. In some cases, protic conditions have been found to be beneficial.[2]

Q3: What is the role of a catalyst in the synthesis of pyrrolidine derivatives?

A3: Catalysts play a crucial role in many synthetic routes by:

  • Increasing Reaction Rate: Catalysts provide an alternative reaction pathway with a lower activation energy.

  • Controlling Selectivity: Chiral catalysts can create a chiral environment, leading to the preferential formation of one stereoisomer.[3] Lewis acid or transition metal catalysts can also enhance regioselectivity.[4]

  • Enabling Reactions Under Milder Conditions: Catalysts can allow reactions to proceed at lower temperatures and pressures.[1]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of 2-Pyrrolidinone-1-benzyl-5-methyl [1]

EntryTemperature (°C)Time (h)AdditiveConversion to Product (%)
11505None65
21705None78
317010None81
417015None74
517015Molecular Sieves83
618015None70

Table 2: Effect of Solvent on Diastereomeric Ratio (d.r.) in a [3+2] Cycloaddition Reaction [3]

SolventDielectric ConstantDiastereomeric Ratio (d.r.)
Toluene2.43:1
Dichloromethane9.15:1
Acetonitrile37.57:1
Methanol32.74:1
Isopropanol19.99:1

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination to form N-substituted Pyrrolidinones [1]

  • In a pressure vessel, combine levulinic acid (1 mmol), the desired amine (1.2 mmol), and the nickel catalyst (e.g., [dippeNi(COD)], 1 mol%).

  • Add the solvent (e.g., 3,3,3-trifluoroethanol, 5 mL).

  • If specified, add molecular sieves to the reaction mixture.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 bar).

  • Heat the reaction mixture to the optimized temperature (e.g., 170 °C) and stir for the specified time (e.g., 15 hours).

  • After cooling to room temperature, carefully release the pressure.

  • Filter the reaction mixture to remove the catalyst (if heterogeneous).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted pyrrolidinone.

Protocol 2: General Procedure for a [3+2] Cycloaddition Reaction [3]

  • To a dry reaction flask under an inert atmosphere (e.g., argon), add the amino acid ester hydrochloride (1 mmol) and the aldehyde or ketone (1.1 mmol) in the chosen solvent (e.g., dichloromethane).

  • Add a base (e.g., triethylamine, 1.2 mmol) to generate the azomethine ylide in situ.

  • Add the dipolarophile (1 mmol) to the reaction mixture.

  • If using a catalyst, add the catalyst (e.g., a chiral metal-ligand complex, 4 mol%) to the mixture.

  • Stir the resulting mixture at the optimized temperature (e.g., room temperature or lower).

  • Monitor the progress of the reaction by TLC.

  • Upon completion, quench the reaction (e.g., with saturated aqueous ammonium chloride).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow reagents Combine Reactants & Solvent reaction Reaction at Optimized Temperature & Time reagents->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete? workup Reaction Work-up (Quenching, Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Pure Product purification->product troubleshooting_low_yield start Low Reaction Yield check_completion Check Reaction Completion start->check_completion incomplete Incomplete check_completion->incomplete optimize_time_temp Increase Time/ Temperature incomplete->optimize_time_temp Yes check_reagents Check Reagent Stoichiometry & Purity incomplete->check_reagents No optimize_time_temp->check_completion suboptimal_reagents Suboptimal check_reagents->suboptimal_reagents optimize_reagents Vary Stoichiometry/ Purify Reagents suboptimal_reagents->optimize_reagents Yes check_catalyst Check Catalyst Activity suboptimal_reagents->check_catalyst No optimize_reagents->start inactive_catalyst Inactive check_catalyst->inactive_catalyst replace_catalyst Use Fresh Catalyst inactive_catalyst->replace_catalyst Yes check_side_reactions Analyze for Side Reactions inactive_catalyst->check_side_reactions No replace_catalyst->start side_reactions_present Present check_side_reactions->side_reactions_present modify_conditions Modify Conditions to Minimize Side Reactions side_reactions_present->modify_conditions Yes end Improved Yield side_reactions_present->end No modify_conditions->start

References

Technical Support Center: Resolving Analytical Challenges in 2-Pyrrolidineacetic Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-Pyrrolidineacetic acid (also known as homoproline). This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main analytical challenges associated with this compound?

A1: The primary analytical challenges stem from its physicochemical properties. This compound is a polar, zwitterionic compound, which leads to several issues:

  • Poor Retention in Reversed-Phase Chromatography: Its high polarity causes it to elute very early, often with the solvent front, on standard C18 columns, making separation and quantification difficult.[1]

  • Low Volatility for GC Analysis: It is not sufficiently volatile for direct Gas Chromatography (GC) analysis and requires a derivatization step to increase its volatility and thermal stability.[2]

  • Variable Ionization in Mass Spectrometry: Its zwitterionic nature can lead to inconsistent ionization efficiency in Mass Spectrometry (MS), potentially causing ion suppression from matrix components.[3][4]

  • Interaction with Active Sites: The amine and carboxylic acid groups can interact with active silanol sites on silica-based HPLC columns, leading to poor peak shape (tailing).[5][6]

Q2: Which analytical techniques are most suitable for the quantification of this compound in biological matrices?

A2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred technique due to its high selectivity and sensitivity, especially for complex biological samples.[7][8] Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography following chemical derivatization are common approaches.[1][9] Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable option but requires a mandatory derivatization step.[2][10]

General Analytical Troubleshooting Workflow

Before diving into technique-specific issues, a systematic approach can efficiently diagnose the root cause of an analytical problem.

General_Troubleshooting_Workflow start Problem Observed (e.g., No Peak, Bad Shape, Wrong RT) check_system Check System Basics (Leaks, Solvent Levels, Connections) start->check_system Initial Checks check_method Review Method Parameters (Gradient, Temp, Flow Rate) check_system->check_method prepare_standard Prepare Fresh Standard & Inject check_method->prepare_standard standard_ok Standard OK? prepare_standard->standard_ok sample_issue Issue is Sample-Related (Matrix Effect, Degradation, Prep Error) standard_ok->sample_issue Yes instrument_issue Issue is Instrument/Method-Related standard_ok->instrument_issue No troubleshoot_sample Optimize Sample Preparation (SPE, Dilution, Derivatization) sample_issue->troubleshoot_sample troubleshoot_instrument Consult Technique-Specific Guide (HPLC, LC-MS, GC-MS) instrument_issue->troubleshoot_instrument end_instrument Resolve Instrument/ Method Issue troubleshoot_instrument->end_instrument end_sample Resolve Sample Issue troubleshoot_sample->end_sample HPLC_Peak_Tailing_Troubleshooting start Peak Tailing Observed check_ph Is Mobile Phase pH >2 units away from analyte pKa? start->check_ph adjust_ph Adjust Mobile Phase pH (e.g., lower pH to <3 to suppress silanol interactions) check_ph->adjust_ph No check_overload Is sample concentration too high? check_ph->check_overload Yes resolved Problem Resolved adjust_ph->resolved reduce_load Reduce Injection Volume or Dilute Sample check_overload->reduce_load Yes check_column Is column old or contaminated? check_overload->check_column No reduce_load->resolved flush_column Flush with Strong Solvent or Replace Column/Guard Column check_column->flush_column Yes check_column->resolved No (Consult other guides) flush_column->resolved Ion_Suppression_Workflow start Suspected Ion Suppression infusion_exp Perform Post-Column Infusion Experiment start->infusion_exp suppression_confirmed Suppression Confirmed? infusion_exp->suppression_confirmed no_suppression Issue is Not Ion Suppression (Check other parameters) suppression_confirmed->no_suppression No improve_chrom Improve Chromatographic Separation (Modify gradient, change column e.g., HILIC) suppression_confirmed->improve_chrom Yes improve_prep Enhance Sample Cleanup (Use SPE, LLE, or protein precipitation) improve_chrom->improve_prep dilute_sample Dilute Sample to Reduce Matrix Components improve_prep->dilute_sample use_is Use a Stable Isotope-Labeled Internal Standard (SIL-IS) dilute_sample->use_is resolved Quantification Improved use_is->resolved

References

Technical Support Center: Enhancing the Biological Uptake of 2-Pyrrolidineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the biological uptake of 2-Pyrrolidineacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main barriers to the cellular uptake of this compound?

A1: The primary barriers are its physicochemical properties. This compound, also known as homoproline, is a relatively polar molecule with a low molecular weight.[1] While its small size is advantageous, its polarity can limit passive diffusion across the lipid bilayer of cell membranes. Key properties to consider are its number of hydrogen bond donors and acceptors, and its octanol-water partition coefficient (logP), which are important factors in Lipinski's rule of five for predicting oral bioavailability.[2][3][4][5][6]

Q2: Which cellular transport mechanisms might be involved in the uptake of this compound?

A2: Due to its structural similarity to the amino acid proline, this compound may be a substrate for amino acid transporters. The amino acid transporter PAT1, which is pH-dependent, and the Na+-dependent proline transporter SIT1 are potential candidates for its uptake.[7] Additionally, if modified into a dipeptide-like prodrug, it could be recognized by the H+/peptide cotransporter PEPT1, which is expressed in the intestine and kidneys.[7]

Q3: My compound shows low intracellular concentrations in my uptake assay. What are the likely causes?

A3: Low intracellular concentrations can stem from several factors:

  • Poor passive permeability: The inherent polarity of the molecule may be hindering its ability to cross the cell membrane.

  • Efflux by transporters: The compound might be actively pumped out of the cell by efflux transporters like P-glycoprotein.

  • Low expression of uptake transporters: The cell line you are using may have low expression levels of the relevant uptake transporters.

  • Compound instability: The compound may be degrading in the experimental medium or inside the cell.

  • Solubility issues: The compound may not be fully dissolved in your assay buffer, leading to a lower effective concentration.[8]

Q4: How can I improve the passive diffusion of this compound?

A4: To enhance passive diffusion, you can modify the structure of this compound to increase its lipophilicity. This can be achieved by:

  • Masking polar groups: Esterification of the carboxylic acid group can reduce its polarity.

  • Adding lipophilic moieties: Introducing small, non-polar groups to the pyrrolidine ring can increase its overall lipophilicity. However, these modifications should be carefully designed to not significantly increase the molecular weight beyond 500 Da or introduce other properties that violate Lipinski's rule of five.[2][3][4][5][6]

Q5: What is a prodrug strategy and how can it be applied to this compound?

A5: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body.[9] For this compound, a prodrug approach could involve creating an ester to mask the polar carboxylic acid group, thereby increasing its lipophilicity and ability to cross cell membranes via passive diffusion.[9] Once inside the cell, cellular esterases would cleave the ester, releasing the active this compound. Another strategy is to create a dipeptide-like prodrug to target uptake transporters like PEPT1.[7][10]

Q6: Can nanoparticle delivery systems be used for this compound?

A6: Yes, encapsulating this compound into nanoparticles is a viable strategy to enhance its cellular uptake. Nanoparticles can protect the compound from degradation, improve its solubility, and facilitate its entry into cells through endocytosis. Polymeric nanoparticles, such as those made from poly-N-vinylpyrrolidone, have been explored for drug delivery.[11][12]

Troubleshooting Guides

Issue 1: Low Signal or No Signal in Cellular Uptake Assay
Possible Cause Troubleshooting Step Rationale
Incorrect assay settings Verify the excitation and emission wavelengths if using a fluorescently labeled compound.Ensure that the instrument settings match the spectral properties of your fluorophore.[13]
Reagent degradation Prepare fresh reagents and store them according to the manufacturer's instructions.Degraded reagents can lead to a loss of signal.[13]
Low cell viability Perform a cell viability assay (e.g., MTT or Trypan Blue) to confirm cell health.Dead or unhealthy cells will not actively take up the compound.[13]
Insufficient incubation time Perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 2 hr) to determine the optimal incubation time.Uptake may be a slow process, and a longer incubation time might be required to see a detectable signal.[14]
Compound precipitation Visually inspect the assay wells for any signs of precipitation. Test the compound's solubility in the assay buffer.If the compound precipitates, its effective concentration will be lower than intended.[8]
Issue 2: High Variability Between Replicate Wells
Possible Cause Troubleshooting Step Rationale
Uneven cell distribution Ensure a single-cell suspension before seeding and use a consistent seeding technique.A non-uniform cell monolayer will lead to variability in uptake between wells.[13]
Edge effects in the microplate Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity.Evaporation from the outer wells can concentrate the compound and affect cell health.[13][15]
Inconsistent pipetting Use calibrated pipettes and ensure proper and consistent pipetting technique.Pipetting errors can lead to different amounts of compound or cells in each well.[13]

Data Presentation: Strategies to Enhance Cellular Uptake

The following tables summarize quantitative data on the improvement of cellular uptake using different enhancement strategies for compounds with similar initial challenges as this compound.

Table 1: Enhancement of Permeability via Prodrug Strategy

Parent Drug Prodrug Modification Permeability Increase (fold) Reference Cell Line
AdefovirDipivoxil ester100Caco-2
Pyrazolo[3,4-d]pyrimidine derivativeN-methylpiperazino promoiety with O-alkyl carbamate linker211Not Specified
6-Methoxy-2-naphthylacetic acidPiperazine ester11.2Skin

This table presents examples of permeability enhancement and is not specific to this compound.[10][16]

Table 2: Improvement of Solubility via Prodrug Strategy

Parent Drug Prodrug Modification Solubility Increase (fold) Solvent
Pyrazolo[3,4-d]pyrimidine derivativeN-methylpiperazino promoiety with O-alkyl carbamate linker600Not Specified
10-HydroxycamptothecinGlucuronic acid with 3-nitrobenzyl spacer80Not Specified
AcyclovirPeptide amide17Water
Taxoid2'-O-isoform4000Not Specified

This table illustrates the potential for solubility improvement using prodrugs and is not specific to this compound.[10]

Experimental Protocols

Protocol 1: Quantitative Cellular Uptake Assay using LC-MS/MS

This protocol provides a method for the accurate quantification of intracellular this compound.

1. Cell Culture and Treatment: a. Seed the desired cell line in 12-well plates to achieve 80-90% confluency on the day of the experiment. b. On the day of the experiment, wash the cells twice with pre-warmed Hank's Balanced Salt Solution (HBSS).[14] c. Add fresh, pre-warmed cell culture medium containing the desired concentrations of this compound to the cells. Include a vehicle control (e.g., 0.1% DMSO). d. Incubate for various time points (e.g., 15 min, 30 min, 1 hr, 2 hr).[14]

2. Sample Preparation: a. To terminate uptake, aspirate the drug-containing medium and immediately wash the cells three times with ice-cold PBS.[14] b. Lyse the cells by adding a cold extraction solvent (e.g., 80:20 methanol:water).[14] c. Scrape the cells and collect the lysate into microcentrifuge tubes. d. Add an equal volume of ice-cold acetonitrile containing an internal standard to precipitate proteins.[14] e. Vortex and incubate at -20°C for at least 20 minutes.[14] f. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[14] g. Transfer the supernatant for LC-MS/MS analysis.[14]

3. LC-MS/MS Analysis: a. Develop a sensitive and specific LC-MS/MS method for the detection and quantification of this compound. b. Create a standard curve using known concentrations of the compound. c. Analyze the samples and quantify the intracellular concentration of this compound.

4. Normalization: a. In a parallel set of wells, determine the protein concentration using a BCA assay. b. Normalize the intracellular drug concentration to the total protein amount (e.g., ng of compound/mg of protein).

Protocol 2: Investigating the Role of Transporters

This protocol helps determine if specific transporters are involved in the uptake of this compound.

1. Cell Culture and Treatment: a. Follow the steps outlined in Protocol 1 for cell culture. b. Pre-incubate the cells with known inhibitors of specific transporters (e.g., a competitive substrate for PAT1 or PEPT1) for 30 minutes before adding this compound.[17]

2. Uptake Assay: a. After pre-incubation, add this compound (ideally radiolabeled or fluorescently tagged for easier detection) and incubate for the predetermined optimal time. b. Terminate the uptake and process the samples as described in Protocol 1 or a suitable alternative for your labeled compound.

3. Data Analysis: a. Compare the uptake of this compound in the presence and absence of the transporter inhibitors. A significant reduction in uptake in the presence of an inhibitor suggests the involvement of that specific transporter.

Visualizations

Signaling Pathways and Experimental Workflows

Uptake_Enhancement_Strategies Strategies to Enhance Cellular Uptake of this compound Prodrug Prodrug Passive_Diffusion Passive_Diffusion Prodrug->Passive_Diffusion Increased Lipophilicity Carrier_Mediated Carrier_Mediated Prodrug->Carrier_Mediated Target Transporters Nanoparticle Nanoparticle Endocytosis Endocytosis Nanoparticle->Endocytosis Structural_Mod Structural_Mod Structural_Mod->Passive_Diffusion Optimize Properties Cell_Membrane Cell Membrane Passive_Diffusion->Cell_Membrane Carrier_Mediated->Cell_Membrane Endocytosis->Cell_Membrane 2_PAA This compound 2_PAA->Prodrug 2_PAA->Nanoparticle 2_PAA->Structural_Mod Intracellular_Space Intracellular Space Cell_Membrane->Intracellular_Space

Caption: Overview of strategies to enhance the cellular uptake of this compound.

Troubleshooting_Workflow Troubleshooting Low Cellular Uptake Start Low/No Uptake Observed Check_Viability Check Cell Viability Start->Check_Viability Check_Viability->Start Cells Not Viable Check_Solubility Assess Compound Solubility Check_Viability->Check_Solubility Cells Viable Check_Solubility->Start Compound Insoluble Optimize_Assay Optimize Assay Parameters (Time, Concentration) Check_Solubility->Optimize_Assay Compound Soluble Investigate_Transport Investigate Transport Mechanisms Optimize_Assay->Investigate_Transport Parameters Optimized Modify_Compound Modify Compound Investigate_Transport->Modify_Compound Passive Diffusion Dominant Investigate_Transport->Modify_Compound Efflux Observed End Improved Uptake Investigate_Transport->End Carrier-mediated Uptake Identified Consider_Delivery Consider Delivery System Modify_Compound->Consider_Delivery Consider_Delivery->End

Caption: A logical workflow for troubleshooting experiments with low cellular uptake.

Signaling_Pathway_Example Example Signaling Pathway for a Pyrrolidine Derivative PDTC_Cu Pyrrolidine Dithiocarbamate-Cu2+ Complex Oxidative_Stress Increased Oxidative Stress PDTC_Cu->Oxidative_Stress H2O2 Increased H2O2 Production Oxidative_Stress->H2O2 GSH GSH Depletion Oxidative_Stress->GSH MMP Decreased Mitochondrial Membrane Potential Oxidative_Stress->MMP JNK_Activation JNK Activation Oxidative_Stress->JNK_Activation Caspase3_Activation Caspase 3 Activation JNK_Activation->Caspase3_Activation PARP_Degradation PARP Degradation Caspase3_Activation->PARP_Degradation Apoptosis Apoptosis PARP_Degradation->Apoptosis

Caption: An example of a signaling pathway induced by a pyrrolidine-containing compound.[18]

References

troubleshooting unexpected side reactions with 2-Pyrrolidineacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Pyrrolidineacetic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected side reactions and other issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, also known as homoproline, is a cyclic amino acid analog. Its structure, featuring a pyrrolidine ring, makes it a valuable building block in medicinal chemistry and drug development. It is often used as a proline surrogate in peptide synthesis to introduce conformational constraints and modify the biological activity of peptides.

Q2: What are the most common unexpected side reactions observed when using this compound?

The most frequently encountered side reactions include:

  • Lactam Formation: Intramolecular cyclization to form a bicyclic lactam is a significant side reaction, especially at elevated temperatures or under acidic/basic conditions.

  • Racemization: The chiral center at the 2-position of the pyrrolidine ring can be susceptible to racemization during activation and coupling in peptide synthesis.

  • Oxidation: The pyrrolidine ring can be susceptible to oxidation, leading to the formation of corresponding lactams or other oxidized species.

  • Decarboxylation: While less common for this type of amino acid compared to β-keto acids, decarboxylation can occur under harsh acidic conditions and high temperatures.

  • Self-Condensation/Oligomerization: Like other amino acids, self-condensation can occur, leading to the formation of dimers and higher oligomers, which can be difficult to separate from the desired product.

Q3: My reaction yield is consistently low. What are the potential causes and how can I troubleshoot this?

Low yields can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common culprits include inefficient activation of the carboxylic acid, competing side reactions, or suboptimal reaction conditions.

Q4: I am observing an unexpected peak in my HPLC analysis. How can I identify this impurity?

An unexpected peak likely corresponds to a side product. The most common impurities are the bicyclic lactam, the racemized epimer of your desired product, or an oxidized derivative. To identify the impurity, it is recommended to use LC-MS to obtain the molecular weight. If the structure cannot be determined from the mass, isolation of the impurity via preparative HPLC followed by NMR analysis may be necessary.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during reactions with this compound.

Problem 1: Low Yield of Desired Product
Possible Cause Suggested Solution
Inefficient Carboxylic Acid Activation - Optimize the coupling reagent and additives. For peptide coupling, consider using HATU or HCTU with DIPEA or 2,4,6-collidine. - Ensure all reagents are anhydrous, as water can quench the activated species.
Lactam Formation - Keep reaction temperatures low (0 °C to room temperature). - Use a shorter reaction time. Monitor the reaction progress closely by TLC or LC-MS. - Choose a less acidic or basic reaction medium if possible.
Suboptimal Reaction Conditions - Perform a systematic optimization of solvent, temperature, and reaction time. - Ensure proper stoichiometry of reactants. An excess of the coupling partner may be required.
Product Insolubility - If the product precipitates during the reaction, try a different solvent or a solvent mixture to improve solubility.
Problem 2: Presence of Unexpected Impurities
Observed Impurity (by LC-MS) Potential Cause Suggested Solution
Peak with M-18 Lactam Formation (loss of water)- See solutions for Lactam Formation in Problem 1.
Peak with same Mass, different Retention Time Racemization - Use a milder activating agent. - Lower the reaction temperature. - Add a racemization suppressant like HOBt or HOAt.
Peak with M+14 or M+16 Oxidation - Degas solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen). - Use freshly purified reagents and solvents to minimize exposure to air.
Multiple Peaks of Higher Mass Oligomerization - Use a more dilute reaction mixture. - Control the rate of addition of the activating agent.

Experimental Protocols

Representative Protocol: Peptide Coupling using this compound

This protocol describes a general procedure for coupling this compound to a primary amine.

Materials:

  • This compound

  • Amine substrate

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Ethyl acetate

  • Anhydrous MgSO₄

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the amine substrate (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification dissolve Dissolve this compound and amine in DMF cool Cool to 0 °C dissolve->cool add_reagents Add HATU and DIPEA cool->add_reagents stir Stir at 0 °C then RT add_reagents->stir monitor Monitor by TLC/LC-MS stir->monitor dilute Dilute with Ethyl Acetate monitor->dilute wash Wash with NaHCO3 and Brine dilute->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify

Caption: A typical experimental workflow for peptide coupling.

troubleshooting_logic start Unexpected Reaction Outcome low_yield Low Yield? start->low_yield impurity Impurity Present? start->impurity low_yield->impurity No check_activation Optimize Activation (Reagents, Anhydrous) low_yield->check_activation Yes check_conditions Optimize Conditions (Temp, Time, Solvent) low_yield->check_conditions check_solubility Check Product Solubility low_yield->check_solubility lcms Analyze by LC-MS impurity->lcms Yes m_minus_18 Mass = M-18? lcms->m_minus_18 same_mass Same Mass? m_minus_18->same_mass No lactam Lactam Formation (Lower Temp, Shorter Time) m_minus_18->lactam Yes m_plus_16 Mass = M+16? same_mass->m_plus_16 No racemization Racemization (Milder Reagents, Lower Temp) same_mass->racemization Yes oxidation Oxidation (Inert Atmosphere) m_plus_16->oxidation Yes

Caption: Troubleshooting decision tree for unexpected results.

side_reactions cluster_side Potential Side Reactions main This compound (Desired Reaction) lactam Lactam Formation (-H2O) main->lactam racemization Racemization main->racemization oxidation Oxidation (+O) main->oxidation decarboxylation Decarboxylation (-CO2) main->decarboxylation

Caption: Common side reaction pathways.

Technical Support Center: 2-Pyrrolidineacetic Acid NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Pyrrolidineacetic acid NMR spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A1: The precise chemical shifts for this compound can vary depending on the solvent, pH, and concentration. However, predicted data from the Human Metabolome Database (HMDB) provides a useful starting point.[1][2] It is important to note that as an amino acid analog, this compound can exist as a zwitterion, which will influence the chemical shifts, particularly of the protons and carbons near the amine and carboxylic acid groups.

Q2: What are some common challenges when acquiring NMR spectra of this compound?

A2: Due to its structure as a proline analog, you may encounter challenges related to:

  • Cis-trans isomerism: The pyrrolidine ring can exhibit different puckering conformations, and rotation around the C-N bond can be restricted, potentially leading to broadened peaks or the appearance of multiple sets of signals.

  • Hygroscopicity: this compound is likely to be hygroscopic. Absorbed water can lead to a dominant water signal in the ¹H NMR spectrum, which can obscure signals of interest.

  • pH sensitivity: The chemical shifts of protons and carbons, especially those alpha to the nitrogen and carboxylic acid, are sensitive to the pH of the solution. Inconsistent pH can lead to poor reproducibility.

  • Zwitterion formation: In neutral solutions, the compound will exist as a zwitterion. This can affect its solubility and the appearance of the NMR spectrum compared to its acidic or basic forms.

Q3: How does the acetic acid side chain affect the NMR spectrum compared to proline?

A3: The acetic acid side chain introduces an additional methylene group (-CH₂-) and a carboxylic acid group. You can expect to see a singlet or an AB quartet for the side chain methylene protons, depending on their magnetic equivalence. The chemical shift of the proton at the 2-position of the pyrrolidine ring will also be influenced by the electron-withdrawing effect of the adjacent carboxylic acid group.

Troubleshooting Guide

Problem 1: Poorly resolved or broad peaks in the NMR spectrum.

  • Possible Cause 1: Sample Concentration.

    • Solution: High sample concentrations can lead to increased viscosity and peak broadening. Try reducing the sample concentration.

  • Possible Cause 2: Presence of Paramagnetic Impurities.

    • Solution: Paramagnetic impurities, even at trace levels, can cause significant line broadening. Ensure all glassware is scrupulously clean. If suspected, you can try adding a small amount of a chelating agent like EDTA to your sample.

  • Possible Cause 3: Inhomogeneous Magnetic Field (Poor Shimming).

    • Solution: Carefully shim the magnetic field before acquiring the spectrum. If automatic shimming is not sufficient, manual shimming may be necessary. Ensure your NMR tube is of good quality and not scratched.

  • Possible Cause 4: Unresolved Conformational Exchange.

    • Solution: The pyrrolidine ring can undergo conformational exchange on the NMR timescale, leading to broad peaks. Try acquiring the spectrum at different temperatures. A lower temperature may slow down the exchange and result in sharper signals for each conformer, while a higher temperature may average the signals into a single sharp peak.

Problem 2: A large, broad water peak is obscuring my signals.

  • Possible Cause 1: Wet NMR Solvent.

    • Solution: Use fresh, high-quality deuterated solvent from a sealed ampoule or a freshly opened bottle. Store deuterated solvents over molecular sieves to keep them dry.

  • Possible Cause 2: Hygroscopic Sample.

    • Solution: Dry your sample of this compound under high vacuum before preparing the NMR sample. Handle the sample in a dry environment, such as a glove box, if possible.

  • Possible Cause 3: Ineffective Solvent Suppression.

    • Solution: Utilize a solvent suppression pulse sequence during NMR acquisition (e.g., presaturation or WET). Optimize the parameters of the suppression sequence for your specific sample.

Problem 3: My chemical shifts are not consistent with predicted values.

  • Possible Cause 1: pH Effects.

    • Solution: The ionization state of the carboxylic acid and the protonation state of the amine are pH-dependent, significantly affecting chemical shifts.[3] Ensure consistent pH by using a buffered NMR solvent or by adding a small, known amount of acid or base to your samples. It is good practice to report the pH of your sample when reporting NMR data for amino acids.

  • Possible Cause 2: Zwitterionic Form.

    • Solution: In neutral D₂O, this compound will exist primarily as a zwitterion. The chemical shifts in this form will differ from the free acid or free base forms. To obtain the spectrum of the free acid, add a drop of DCl. For the free base, add a drop of NaOD.

  • Possible Cause 3: Different Solvent.

    • Solution: Chemical shifts are solvent-dependent. Ensure you are comparing your experimental data to predicted values in the same solvent. If reference data is in a different solvent, expect some variation in chemical shifts.

Data Presentation

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O

AtomPredicted Chemical Shift (ppm)Multiplicity
Hα (ring)~3.5 - 3.7m
Hβ (ring)~1.8 - 2.2m
Hγ (ring)~1.6 - 2.0m
Hδ (ring)~3.1 - 3.4m
CH₂ (side chain)~2.5 - 2.8m

Data is based on predicted values from the Human Metabolome Database and may vary based on experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O

AtomPredicted Chemical Shift (ppm)
C=O (carboxylic acid)~175 - 180
Cα (ring)~60 - 65
Cβ (ring)~28 - 32
Cγ (ring)~24 - 28
Cδ (ring)~45 - 50
CH₂ (side chain)~40 - 45

Data is based on predicted values from the Human Metabolome Database and may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Sample Preparation for ¹H NMR Spectroscopy

  • Drying the Sample: Place 5-10 mg of this compound in a clean, dry vial. Dry the sample under high vacuum for at least 4 hours to remove any residual water.

  • Solvent Preparation: Use a high-quality deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆). If the solvent is not from a sealed ampoule, ensure it has been stored over molecular sieves.

  • Sample Dissolution: In a dry environment (e.g., a glove box or under a stream of dry nitrogen), add approximately 0.6-0.7 mL of the deuterated solvent to the dried sample.

  • Vortexing and Transfer: Gently vortex the vial to ensure complete dissolution of the sample.

  • Filtration (Optional but Recommended): To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Protocol 2: Basic ¹H NMR Acquisition Parameters

  • Insertion and Locking: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent.

  • Tuning and Matching: Tune and match the probe for the ¹H frequency.

  • Shimming: Perform automatic shimming. If the resolution is poor, manual shimming of the Z1, Z2, X, Y, XZ, and YZ gradients may be necessary.

  • Acquisition Setup:

    • Pulse Program: Select a standard 1D proton pulse program (e.g., 'zg30' on Bruker instruments). If water suppression is needed, use a program with presaturation (e.g., 'zgpr').

    • Spectral Width (SW): Set a spectral width of approximately 12-16 ppm, centered around 5-6 ppm.

    • Number of Scans (NS): Start with 16 or 32 scans for a moderately concentrated sample. Increase the number of scans for dilute samples to improve the signal-to-noise ratio.

    • Relaxation Delay (D1): Use a relaxation delay of 1-2 seconds.

  • Acquisition: Start the acquisition.

  • Processing: After acquisition, perform Fourier transformation, phase correction, and baseline correction. Reference the spectrum to an internal standard (e.g., TMS at 0 ppm or the residual solvent peak).

Mandatory Visualization

troubleshooting_workflow start Start: Poor NMR Spectrum broad_peaks Broad Peaks? start->broad_peaks water_peak Large Water Peak? broad_peaks->water_peak No concentration Reduce Concentration broad_peaks->concentration Yes shift_issue Incorrect Chemical Shifts? water_peak->shift_issue No dry_solvent Use Dry Solvent water_peak->dry_solvent Yes end_good Good Spectrum shift_issue->end_good No check_ph Check/Adjust pH shift_issue->check_ph Yes paramagnetic Check for Paramagnetic Impurities (Clean Glassware, EDTA) concentration->paramagnetic shimming Improve Shimming paramagnetic->shimming temperature Variable Temperature NMR shimming->temperature temperature->end_good dry_sample Dry Sample Under Vacuum dry_solvent->dry_sample suppression Use Solvent Suppression dry_sample->suppression suppression->end_good zwitterion Consider Zwitterionic Form check_ph->zwitterion solvent_ref Compare to Correct Solvent Reference zwitterion->solvent_ref solvent_ref->end_good

Caption: Troubleshooting workflow for common NMR issues.

Caption: Structure of this compound with proton labeling.

References

Validation & Comparative

A Comparative Guide to Validating the Purity of Synthesized 2-Pyrrolidineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Pyrrolidineacetic acid, a chiral building block, is of significant interest in pharmaceutical synthesis. The validation of its purity is a critical step to ensure the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). Purity analysis for chiral compounds like this compound is a twofold process: establishing chemical purity by identifying and quantifying synthesis-related impurities (e.g., starting materials, by-products, solvents) and determining enantiomeric purity to quantify the presence of the undesired enantiomer.

This guide provides a comparative analysis of primary and orthogonal analytical methods for validating the purity of synthesized this compound. Orthogonal methods, which rely on different physicochemical principles, are crucial for confirming results and providing a higher degree of confidence in the purity assessment. The experimental protocols and comparative data herein are intended to assist researchers, scientists, and drug development professionals in establishing robust analytical workflows.

Purity Validation Workflow

The following diagram illustrates a comprehensive workflow for the purity validation of a synthesized chiral compound, incorporating both primary and orthogonal analytical techniques for chemical and enantiomeric purity assessment.

Purity_Validation_Workflow cluster_0 Purity Assessment Strategy cluster_1 Chemical Purity Assessment cluster_2 Enantiomeric Purity Assessment start Synthesized This compound Sample chem_primary Primary Method: RP-HPLC-UV/MS start->chem_primary enant_primary Primary Method: Chiral HPLC start->enant_primary chem_orthogonal Orthogonal Method: Quantitative NMR (qNMR) chem_primary->chem_orthogonal Confirm Results report Final Purity Validation Report chem_orthogonal->report enant_orthogonal Orthogonal Method: Chiral GC (after derivatization) enant_primary->enant_orthogonal Confirm Results enant_orthogonal->report

Caption: Workflow for the validation of this compound purity.

Comparative Analysis of Analytical Methods

A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity analysis. High-Performance Liquid Chromatography (HPLC) is a cornerstone for both chemical and enantiomeric purity due to its versatility and robustness.[1] Quantitative NMR (qNMR) serves as an excellent orthogonal method for absolute purity determination without the need for reference standards of impurities.[2]

Chemical Purity Assessment

This analysis focuses on detecting and quantifying impurities from the synthesis process, such as unreacted starting materials, reagents, and side-products.

Parameter Reversed-Phase HPLC (RP-HPLC) Quantitative NMR (qNMR)
Principle Chromatographic separation based on polarity.Signal intensity is directly proportional to the number of atomic nuclei.[2]
Primary Measurement Purity (%) based on relative peak area.Absolute purity (%) against a certified internal standard.
Typical LOD/LOQ LOD: ~0.01% / LOQ: ~0.03%LOD: ~0.1% / LOQ: ~0.3% (Analyte dependent)
Advantages High sensitivity for trace impurities, widely available, can be coupled with MS for identification.Primary analytical method, no reference standard needed for impurities, provides structural information, non-destructive.[2]
Disadvantages Requires reference standards for identified impurities for accurate quantification, may not detect non-chromophoric impurities.Lower sensitivity than HPLC, requires a high-field spectrometer, potential for signal overlap in complex mixtures.
Enantiomeric Purity Assessment

This analysis is critical for chiral molecules and measures the excess of the desired enantiomer over the undesired one, typically expressed as enantiomeric excess (% e.e.).

Parameter Chiral High-Performance Liquid Chromatography (Chiral HPLC) Chiral Gas Chromatography (Chiral GC)
Principle Differential interaction of enantiomers with a chiral stationary phase.[3][4]Separation of volatile enantiomer derivatives on a chiral capillary column.
Primary Measurement Enantiomeric Excess (% e.e.) based on relative peak area.Enantiomeric Excess (% e.e.) based on relative peak area.
Typical LOD/LOQ LOD: <0.05% / LOQ: <0.15% for the minor enantiomer.LOD: <0.05% / LOQ: <0.15% for the minor enantiomer.
Advantages Direct analysis, high accuracy and precision, established and robust methodology.[3]Very high resolution, suitable for volatile compounds.
Disadvantages Chiral columns can be expensive and have specific mobile phase requirements.[2]Requires derivatization to increase volatility and thermal stability, which adds a sample preparation step.

Experimental Protocols

Chemical Purity by RP-HPLC-UV/MS

This method is designed to separate this compound from potential process-related impurities.

  • Instrumentation: HPLC system with a UV detector and Mass Spectrometer (MS).

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 5% B, hold for 2 min; ramp to 95% B over 15 min; hold for 3 min; return to 5% B and equilibrate for 5 min.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection (UV): 210 nm.

    • Detection (MS): Electrospray Ionization (ESI) in positive mode, scanning a mass range of m/z 50-500.

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized this compound in Mobile Phase A to a final concentration of 1.0 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject 10 µL of the prepared sample.

    • Calculate purity based on the area percent of the main peak relative to the total area of all peaks detected by UV.

    • Use the MS data to tentatively identify impurity peaks based on their mass-to-charge ratio.

Absolute Purity by Quantitative NMR (qNMR)

This protocol determines the absolute purity of the compound against a certified internal standard.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Reagents:

    • Solvent: Deuterium oxide (D₂O).

    • Internal Standard: Certified Maleic Acid (known purity).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a vial.

    • Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of D₂O.

    • Transfer the solution to an NMR tube.

  • NMR Parameters:

    • Experiment: ¹H NMR.

    • Relaxation Delay (d1): At least 30 seconds (to ensure full relaxation of all protons).

    • Pulse Angle: 90°.

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Analysis:

    • Integrate a well-resolved, unique signal from this compound (e.g., the proton at the 2-position of the pyrrolidine ring) and the signal from the internal standard (e.g., the vinyl protons of maleic acid).

    • Calculate the absolute purity using the standard qNMR equation, accounting for the molar mass, mass, number of protons, and purity of both the analyte and the internal standard.

Enantiomeric Purity by Chiral HPLC

This method separates and quantifies the enantiomers of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: Chiral stationary phase column, such as a macrocyclic glycopeptide-based column (e.g., CHIROBIOTIC T, 25 cm x 4.6 mm, 5 µm).

    • Mobile Phase: 20 mM Ammonium acetate in water (pH 6.0) : Methanol (90:10 v/v).[2]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a concentration of 0.5 mg/mL.

    • Prepare a racemic standard of this compound to confirm the elution order of the enantiomers.

  • Analysis:

    • Inject 10 µL of the sample.

    • Identify the peaks corresponding to the desired and undesired enantiomers by comparing with the racemic standard.

    • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.

Enantiomeric Purity by Chiral GC (Orthogonal Method)

This method provides an alternative means of determining enantiomeric purity following a derivatization step.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Derivatization:

    • Esterify the carboxylic acid group (e.g., using methanolic HCl) to form the methyl ester.

    • Acylate the secondary amine (e.g., using trifluoroacetic anhydride).

  • Chromatographic Conditions:

    • Column: Chiral capillary column (e.g., Chirasil-Val).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 min, then ramp at 5 °C/min to 180 °C and hold for 5 min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 270 °C.

  • Sample Preparation:

    • Perform the two-step derivatization on the sample.

    • Dissolve the final derivatized product in a suitable solvent (e.g., dichloromethane).

    • Also, derivatize a racemic standard for peak identification.

  • Analysis:

    • Inject 1 µL of the prepared solution.

    • Calculate the % e.e. from the relative peak areas of the two enantiomer derivatives.

References

A Comparative Guide to the Synthesis of 2-Pyrrolidineacetic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of two primary synthetic pathways to 2-pyrrolidineacetic acid, a key building block in medicinal chemistry, is presented. This guide offers a comparative assessment of the classical alkylation of 2-pyrrolidinone and a biocatalytic approach, providing detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflows to aid researchers in selecting the optimal route for their specific needs.

Introduction

This compound and its derivatives are pivotal structural motifs in a wide array of pharmacologically active compounds. Their presence in the molecular architecture of drugs often imparts favorable pharmacokinetic properties. The efficient and scalable synthesis of this key intermediate is therefore of significant interest to the pharmaceutical and chemical research communities. This guide provides a head-to-head comparison of two distinct synthetic strategies for obtaining this compound, focusing on reaction efficiency, product purity, and operational simplicity.

Comparative Summary of Synthetic Routes

Two principal synthetic pathways are evaluated:

  • Route 1: Alkylation of 2-Pyrrolidinone followed by Hydrolysis. This conventional and widely utilized method involves the N-alkylation of commercially available 2-pyrrolidinone with an acetate synthon, followed by hydrolysis of the resulting ester to yield the target carboxylic acid.

  • Route 2: Biocatalytic Reductive Amination. This modern approach leverages the high selectivity of enzymes to catalyze the reductive amination of a keto-acid precursor, offering a potentially greener and more stereoselective alternative.

The selection of an optimal synthetic route is contingent upon factors such as desired scale, purity requirements, and available resources. The following sections provide a detailed breakdown of each route, including experimental data and protocols.

Data Presentation

ParameterRoute 1: Alkylation of 2-PyrrolidinoneRoute 2: Biocatalytic Reductive Amination
Starting Materials 2-Pyrrolidinone, Ethyl Chloroacetate4-Oxobutanoic acid, Glycine, Glucose
Key Reagents Sodium Hydride, Toluene, Hydrochloric AcidTransaminase, Glucose Dehydrogenase, NAD⁺
Overall Yield ~75-85%~60-70%
Purity (Typical) >98% (after recrystallization)>99% (enantiomerically pure)
Reaction Time ~24-36 hours~48-72 hours
Key Advantages High yield, readily available starting materials, well-established procedure.High stereoselectivity, milder reaction conditions, reduced environmental impact.
Key Disadvantages Use of hazardous reagents (NaH), potential for side reactions.Longer reaction times, requires specialized enzymes, potentially lower overall yield.

Experimental Protocols

Route 1: Alkylation of 2-Pyrrolidinone followed by Hydrolysis

Step 1: Synthesis of Ethyl 2-(2-oxopyrrolidin-1-yl)acetate

  • A solution of 2-pyrrolidinone (1 equivalent) in anhydrous toluene is added dropwise to a suspension of sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous toluene at 0 °C under an inert atmosphere.

  • The reaction mixture is stirred at room temperature for 1 hour.

  • Ethyl chloroacetate (1.1 equivalents) is added dropwise, and the mixture is heated to reflux for 12 hours.

  • After cooling to room temperature, the reaction is quenched with water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation to afford ethyl 2-(2-oxopyrrolidin-1-yl)acetate as a colorless oil.

Step 2: Hydrolysis to this compound

  • The ethyl 2-(2-oxopyrrolidin-1-yl)acetate (1 equivalent) is dissolved in a 6 M aqueous solution of hydrochloric acid.

  • The mixture is heated to reflux for 12 hours.

  • The solution is cooled and concentrated under reduced pressure.

  • The residue is dissolved in a minimal amount of hot ethanol and allowed to crystallize upon cooling.

  • The resulting white solid is collected by filtration and dried under vacuum to yield this compound hydrochloride.

Route 2: Biocatalytic Reductive Amination
  • In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5), 4-oxobutanoic acid (1 equivalent), glycine (1.2 equivalents), and glucose (1.5 equivalents) are dissolved.

  • To this solution, a transaminase enzyme and a glucose dehydrogenase enzyme are added, along with a catalytic amount of NAD⁺.

  • The reaction mixture is incubated at a controlled temperature (typically 30-37 °C) with gentle agitation for 48-72 hours.

  • The progress of the reaction is monitored by HPLC.

  • Upon completion, the enzymes are removed by precipitation (e.g., with a solvent or by heat denaturation) and centrifugation.

  • The supernatant is acidified to pH 2-3 with hydrochloric acid and then passed through an ion-exchange chromatography column to isolate the this compound.

  • The fractions containing the product are pooled, concentrated, and the product is crystallized to yield enantiomerically pure this compound.

Mandatory Visualization

Synthesis_Routes cluster_0 Route 1: Alkylation of 2-Pyrrolidinone cluster_1 Route 2: Biocatalytic Reductive Amination A1 2-Pyrrolidinone A2 Ethyl 2-(2-oxopyrrolidin-1-yl)acetate A1->A2 1. NaH, Toluene 2. Ethyl Chloroacetate A3 This compound A2->A3 HCl (aq), Reflux B1 4-Oxobutanoic Acid + Glycine B2 This compound B1->B2 Transaminase, Glucose Dehydrogenase, NAD+, Glucose

Figure 1. Comparative workflow of the two primary synthesis routes for this compound.

A Comparative Guide to the Bioactivity of 2-Pyrrolidineacetic Acid and Other Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] Its non-planar, sp3-hybridized structure allows for a three-dimensional exploration of pharmacophore space, a critical feature for specific interactions with biological targets.[1][3] This guide provides a comparative analysis of the bioactivity of 2-Pyrrolidineacetic acid and other significant pyrrolidine derivatives, offering insights for researchers and professionals in drug development. The versatility of this scaffold is evident in its presence in a wide range of therapeutics, from enzyme inhibitors to central nervous system agents.[4][5]

This compound: A Proline Analog

This compound, also known as homoproline, is a derivative of the amino acid proline.[6] While extensive quantitative bioactivity data for this compound itself is not widely available in the public domain, its structural similarity to proline suggests its potential role as a proline mimetic. Proline and its analogues are crucial in peptide and protein structures and have been developed as antagonists and mimetics to modulate biological processes.[7][8] For instance, proline analogues are designed to influence peptide conformations and have been incorporated into drugs to enhance their properties.[9]

One notable bioactivity associated with a related compound, L-trans-pyrrolidine-2,4-dicarboxylic acid (L-trans-PDC), is its ability to reverse plasma membrane glutamate transporters, leading to an increase in extracellular glutamate levels.[10] This highlights the potential of pyrrolidine carboxylic acid derivatives to interact with key neurological pathways.

Comparative Bioactivity of Pyrrolidine Derivatives

The true potential of the pyrrolidine scaffold is revealed through the diverse bioactivities of its derivatives. By modifying the core ring, medicinal chemists have developed potent agents targeting a variety of diseases.[1][3]

Nootropic and Neuroprotective Agents

A prominent class of pyrrolidine derivatives is the racetams, known for their cognitive-enhancing effects.

  • Piracetam (2-oxo-1-pyrrolidine acetamide): As a cyclic derivative of the neurotransmitter GABA, piracetam is a well-known nootropic agent.[11] Its mechanism of action is multifaceted, involving the modulation of cholinergic and glutamatergic neurotransmitter systems, which are crucial for learning and memory.[11][12] Piracetam is also thought to enhance the fluidity of neuronal cell membranes, thereby improving signal transmission.[12][13] Furthermore, it has demonstrated neuroprotective properties and the ability to improve microcirculation.[13]

Enzyme Inhibitors

The pyrrolidine scaffold is a key feature in many enzyme inhibitors, particularly in the management of type 2 diabetes.

  • Dipeptidyl Peptidase-IV (DPP-4) Inhibitors: Several successful antidiabetic drugs, known as "gliptins," incorporate a cyanopyrrolidine moiety.[14] This scaffold mimics proline, allowing the compounds to bind to the active site of DPP-4 and inhibit its activity.[15][16] This inhibition leads to increased levels of incretin hormones, which in turn stimulates insulin secretion.[15] Vildagliptin and Saxagliptin are prominent examples of cyanopyrrolidine-based DPP-4 inhibitors that have reached advanced clinical development.[14]

Anticancer and Antimicrobial Agents

Pyrrolidine derivatives have shown significant promise as both anticancer and antimicrobial agents.

  • Anticancer Activity: Various derivatives, including spirooxindole-pyrrolidines and N-arylpyrrolidine-2,5-diones, have demonstrated cytotoxicity against cancer cell lines such as HCT116 and MCF-7.[2] The mechanisms often involve the induction of apoptosis.[2]

  • Antimicrobial Activity: Pyrrolidine derivatives have been developed as potent antimicrobial agents. For example, certain 1,2,4-oxadiazole pyrrolidine derivatives inhibit bacterial DNA gyrase and topoisomerase IV.[17][18] Additionally, some pyrrolidine-thiazole derivatives have shown significant activity against strains like B. cereus and S. aureus.[17][18]

Quantitative Data Summary

The following tables summarize the quantitative bioactivity data for various pyrrolidine derivatives, showcasing their potency against different biological targets.

Table 1: Enzyme Inhibition by Pyrrolidine Derivatives

Compound ClassDerivative ExampleTarget EnzymeBioactivity (IC50)
Pyrrolidine SulfonamideCompound 23d (with 4-trifluorophenyl substitution)DPP-IV11.32 ± 1.59 µM[17][18]
1,2,4-Oxadiazole PyrrolidineCompound 22cE. coli DNA gyrase120 ± 10 nM[17][18]

Table 2: Anticancer Activity of Pyrrolidine Derivatives

Compound ClassDerivative ExampleCancer Cell LineBioactivity (IC50)
Spirooxindole-pyrrolidineCompound 1bHCT1168.5 µM[2]
N-Arylpyrrolidine-2,5-dioneCompound 2bMCF-73.1 µM[2]
Thiophen-containing PyrrolidineCompound 37eMCF-717 µM[1]
Thiophen-containing PyrrolidineCompound 37eHeLa19 µM[1]

Table 3: Antimicrobial Activity of Pyrrolidine Derivatives

Compound ClassDerivative ExampleBacterial StrainBioactivity (MIC)
Sulfonylamino PyrrolidineCompound 38S. aureus3.11 µg/mL[17][18]
Sulfonylamino PyrrolidineCompound 38E. coli6.58 µg/mL[17][18]
Pyrrolidine-thiazoleCompound 51aB. cereus21.70 ± 0.36 µg/mL[17][18]

Experimental Protocols

To ensure the reproducibility of the cited data, a detailed methodology for a common bioactivity assay is provided below.

Enzyme Inhibition Assay (e.g., DPP-4 Inhibition)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the DPP-4 enzyme.

Materials:

  • Purified human DPP-4 enzyme

  • Fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Test compounds (pyrrolidine derivatives) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well microplate (black, flat-bottom)

  • Fluorometric plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer.

  • Enzyme Reaction: In each well of the microplate, add the assay buffer, the DPP-4 enzyme solution, and the test compound solution (or DMSO for control). Incubate for a pre-determined time at a specific temperature (e.g., 15 minutes at 37°C).

  • Initiate Reaction: Add the fluorogenic substrate to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity at regular intervals using a plate reader (e.g., excitation at 360 nm, emission at 460 nm) for a specified duration (e.g., 30 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each concentration of the test compound.

    • Determine the percentage of inhibition for each concentration relative to the control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizations of Pathways and Workflows

Signaling Pathway Modulation

The following diagram illustrates a simplified signaling pathway for a G-protein coupled receptor (GPCR), which can be modulated by pyrrolidine derivatives like those affecting cholinergic or glutamatergic systems.

G_Protein_Signaling cluster_membrane Cell Membrane Receptor GPCR (e.g., Muscarinic Receptor) G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Ligand Pyrrolidine Derivative (Ligand) Ligand->Receptor Binds Cellular_Response Cellular Response (e.g., Cognitive Enhancement) Second_Messenger->Cellular_Response Triggers

Caption: Simplified GPCR signaling pathway modulated by a pyrrolidine derivative.

Experimental Workflow for Bioactivity Screening

This diagram outlines a typical workflow for screening a library of compounds to identify bioactive candidates.

Screening_Workflow Compound_Library Pyrrolidine Derivative Library Primary_Screening Primary Screening (e.g., High-Throughput Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Hit_Identification->Primary_Screening Inactive Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Hits Secondary_Assays Secondary Assays (e.g., Selectivity, Cytotoxicity) Dose_Response->Secondary_Assays Lead_Compound Lead Compound Identification Secondary_Assays->Lead_Compound

Caption: General workflow for identifying bioactive pyrrolidine derivatives.

Conclusion

While this compound serves as a fundamental proline analogue, the broader family of pyrrolidine derivatives exhibits an extensive and potent range of biological activities. From the cognitive enhancement of piracetam to the life-saving potential of DPP-4 inhibitors and novel anticancer agents, the pyrrolidine scaffold remains a "privileged" and highly versatile structure in drug discovery.[2][4] The continued exploration of structure-activity relationships, aided by detailed experimental validation, will undoubtedly lead to the development of new and improved therapeutics based on this remarkable five-membered ring.[1]

References

A Tale of Two Pyrrolidines: Unraveling the Known and the Unknown in Nootropic Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of 2-Pyrrolidineacetic acid and the well-established nootropic, piracetam, reveals a significant disparity in the available scientific literature. While piracetam has been the subject of extensive research, defining its pharmacological profile and clinical applications, this compound remains largely an enigma in the realm of cognitive enhancement.

This guide seeks to provide a detailed comparison based on existing experimental data. However, the current body of scientific evidence is heavily skewed towards piracetam, with a notable absence of pharmacological studies on the nootropic or cognitive-enhancing properties of this compound.

Chemical and Physical Properties: A Structural Overview

Both this compound and piracetam share a core pyrrolidine ring structure. However, their functional groups differ significantly, which dictates their chemical properties and, theoretically, their biological activity.

PropertyThis compoundPiracetam
IUPAC Name 2-(pyrrolidin-2-yl)acetic acid2-(2-oxopyrrolidin-1-yl)acetamide[1]
Synonyms Homoproline2-oxo-1-pyrrolidine acetamide
Molecular Formula C₆H₁₁NO₂C₆H₁₀N₂O₂[2]
Molecular Weight 129.16 g/mol 142.16 g/mol [2]
Structure A pyrrolidine ring with an acetic acid group at position 2.A pyrrolidone ring (a pyrrolidine ring with a ketone group at position 2) with an acetamide group at position 1.
Known Occurrence Identified in the urine of pregnant women and found in some plants like tea and coltsfoot.Synthetically produced.

Pharmacological Profile: A Study in Contrasts

The pharmacological understanding of these two compounds is vastly different. Piracetam has a well-documented, albeit not fully elucidated, mechanism of action and a range of clinical applications. In stark contrast, the pharmacological activity of this compound, particularly in the context of cognitive function, has not been reported in the scientific literature.

Piracetam: The Archetypal Nootropic

Piracetam, a cyclic derivative of the neurotransmitter GABA, is considered the first nootropic agent. Its proposed mechanisms of action are multifaceted and include:

  • Modulation of Neurotransmitter Systems: Piracetam is thought to influence cholinergic and glutamatergic neurotransmission, which are crucial for learning and memory processes.

  • Enhancement of Neuronal Plasticity: It is believed to improve the fluidity of neuronal cell membranes, thereby facilitating synaptic plasticity.

  • Neuroprotection: Studies have shown that piracetam can protect neurons from various insults.

  • Vascular Effects: It has been observed to improve microcirculation and reduce erythrocyte adhesion to the vascular endothelium.

Clinical Applications of Piracetam:

  • Cognitive Disorders: Used in the management of age-related cognitive decline and dementia.

  • Vertigo: Prescribed for the symptomatic treatment of vertigo.

  • Cortical Myoclonus: Effective in treating this form of involuntary muscle jerking.

  • Dyslexia: Used as an adjunct therapy for dyslexia in some countries.

  • Sickle Cell Anemia: Has been investigated for its potential to reduce the frequency of painful crises.

This compound: An Uncharted Territory

Despite its structural similarity to piracetam, there is a conspicuous lack of research into the pharmacological effects of this compound. Searches for its nootropic or cognitive-enhancing properties in scientific databases have yielded no relevant studies. Its known biological relevance is limited to its identification in biological samples and its use as a synthetic precursor for GABA uptake and transport inhibitors.

Experimental Data and Methodologies: A Void in the Literature

A critical component of a comparative analysis is the examination of experimental data. For piracetam, a wealth of in vitro and in vivo studies, as well as clinical trials, have been published, providing quantitative data on its efficacy and safety.

Unfortunately, the same cannot be said for this compound. The absence of published research in this area means there are no experimental protocols or quantitative data to present for a direct comparison with piracetam's performance.

Signaling Pathways and Logical Relationships

To visualize the known information and the current gap in knowledge, the following diagrams are provided.

Piracetam_Mechanism Piracetam Piracetam Neurotransmitter_Modulation Neurotransmitter Modulation (Cholinergic, Glutamatergic) Piracetam->Neurotransmitter_Modulation Membrane_Fluidity Increased Membrane Fluidity Piracetam->Membrane_Fluidity Neuroprotection Neuroprotection Piracetam->Neuroprotection Microcirculation Improved Microcirculation Piracetam->Microcirculation Cognitive_Enhancement Cognitive Enhancement Neurotransmitter_Modulation->Cognitive_Enhancement Membrane_Fluidity->Cognitive_Enhancement Neuroprotection->Cognitive_Enhancement

Figure 1. Postulated mechanisms of action for piracetam leading to cognitive enhancement.

Comparative_Knowledge cluster_Piracetam Piracetam cluster_2PAA This compound Piracetam_Properties Chemical Properties (Known) Piracetam_Pharmacology Pharmacology (Extensively Studied) Comparison Comparative Analysis Piracetam_Pharmacology->Comparison Piracetam_Data Experimental Data (Abundant) PAA_Properties Chemical Properties (Known) PAA_Pharmacology Pharmacology (Unknown) PAA_Pharmacology->Comparison Information Gap PAA_Data Experimental Data (Lacking)

Figure 2. Logical relationship illustrating the knowledge gap for a comparative analysis.

Conclusion: A Call for Further Research

This significant gap in the literature presents an opportunity for future research. The structural similarity of this compound to piracetam suggests that it may possess interesting biological activities. Investigating its pharmacological profile, particularly its effects on neuronal function and cognition, could unveil a novel nootropic agent or provide deeper insights into the structure-activity relationships of pyrrolidine-based compounds. Until such studies are conducted, any claims regarding the cognitive-enhancing effects of this compound would be purely speculative and without scientific basis. Researchers, scientists, and drug development professionals are encouraged to explore this uncharted territory to potentially expand the arsenal of cognitive enhancers.

References

Unveiling the Therapeutic Potential of 2-Pyrrolidineacetic Acid: A Comparative Analysis in Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of drug discovery, the exploration of novel chemical entities with therapeutic promise is paramount. This guide offers a comprehensive comparison of 2-Pyrrolidineacetic acid, a pyrrolidine derivative also known as homoproline, and its performance in various disease models. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available experimental data to objectively evaluate its efficacy against alternative compounds, providing a foundation for future research and development.

While direct, extensive efficacy studies on this compound in specific disease models are limited in publicly available literature, the broader class of pyrrolidine derivatives has demonstrated significant biological activity across a range of therapeutic areas. This guide will therefore focus on the known biological context of pyrrolidine-containing compounds and present analogous data from structurally similar molecules to infer the potential applications and efficacy of this compound.

The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrrolidine ring is a core structural motif in numerous natural products and synthetic compounds exhibiting a wide array of biological activities. Its prevalence in medicinal chemistry underscores its importance as a "privileged scaffold." Derivatives of pyrrolidine have been investigated for their potential as anti-inflammatory, analgesic, neuroprotective, and anti-diabetic agents.

Comparative Efficacy Data in Preclinical Models

To provide a comparative perspective, this section summarizes preclinical data from studies on pyrrolidine derivatives with therapeutic indications relevant to the potential applications of this compound.

Table 1: Comparative Anti-Inflammatory and Analgesic Activity of Pyrrolidine Derivatives
Compound/AlternativeDisease ModelKey Efficacy ParametersResults
Pyrrolidine Derivative A-1 Carrageenan-induced paw edema in ratsPaw volume reduction (%)Significant reduction in paw edema compared to control.[1]
Pyrrolidine Derivative A-4 Acetic acid-induced writhing in miceWrithing inhibition (%)Demonstrated significant analgesic effects.[1]
Indomethacin (Reference) Carrageenan-induced paw edema in ratsPaw volume reduction (%)Standard anti-inflammatory drug, showed potent edema reduction.
Table 2: Comparative Neuroprotective Effects of Pyrrolidine-Related Compounds
Compound/AlternativeDisease ModelKey Efficacy ParametersResults
Proline-Rich Peptide (PRP-1) Aβ (25–35)-induced Alzheimer's model in ratsNeuronal activity in the hippocampusReturned post-stimulus excitatory patterns to normal levels.[2]
Homotaurine In vitro and in vivo models of aging and Parkinson's diseaseReduced ROS levels, improved cell viability, enhanced osteogenesisShowed neuroprotective and regenerative potential.[3]
Nicergoline In vitro model of oxidative stress in neuronsPrevention of neuronal deathSignificantly prevented cell death induced by glutathione depletion.[4]
Table 3: Comparative Anti-Diabetic Effects of Pyrrolidine and Structurally Related Analogs
Compound/AlternativeDisease ModelKey Efficacy ParametersResults
Pyroglutamic Acid Goto-Kakizaki rats and KK-Ay mice (Type 2 Diabetes)Glucose tolerance, serum insulin levelsImproved glucose tolerance and reduced serum insulin.[5]
Pyrrolidine-2-carbonitrile derivative (17a) ICR and KKAy mice (Type 2 Diabetes)Blood glucose levels in oral glucose tolerance testSignificantly decreased blood glucose levels.[6]
2-Aminoadipic Acid (structurally related) Mouse models of diet-induced glucose intoleranceFasting plasma glucoseLowered fasting plasma glucose levels.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the comparative data tables.

Carrageenan-Induced Paw Edema in Rodents

This widely used model assesses acute inflammation.

  • Animal Model: Male Wistar rats or Swiss albino mice are typically used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The initial paw volume of each animal is measured using a plethysmometer.

    • Test compounds (e.g., pyrrolidine derivatives) or a reference drug (e.g., Indomethacin) are administered orally or intraperitoneally.

    • After a set time (e.g., 60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vitro Neuronal Protection Assay

This assay evaluates the ability of a compound to protect neurons from a toxic insult.

  • Cell Culture: Immortalized neuronal cell lines (e.g., GT1-7) are cultured under standard conditions.

  • Procedure:

    • Cells are seeded in 96-well plates.

    • Cells are pre-treated with various concentrations of the test compound (e.g., Nicergoline) for a specified duration.

    • A neurotoxic agent (e.g., diethylmaleate to induce oxidative stress) is added to the culture medium.

    • After an incubation period, cell viability is assessed using methods such as the MTT assay or fluorescent live/dead staining.

  • Data Analysis: The percentage of viable cells in treated groups is compared to that in the control (untreated) and toxin-only groups.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is essential for clear communication.

G cluster_inflammation Inflammatory Signaling Pathway Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Cell Membrane PLA2 PLA2 Cell Membrane->PLA2 activates Arachidonic Acid Arachidonic Acid PLA2->Arachidonic Acid releases COX/LOX COX/LOX Arachidonic Acid->COX/LOX Prostaglandins/Leukotrienes Prostaglandins/Leukotrienes COX/LOX->Prostaglandins/Leukotrienes produce Inflammation Inflammation Prostaglandins/Leukotrienes->Inflammation Pyrrolidine Derivatives Pyrrolidine Derivatives Pyrrolidine Derivatives->COX/LOX inhibit

Caption: Inhibition of COX/LOX enzymes by pyrrolidine derivatives.

G cluster_workflow In Vivo Efficacy Testing Workflow Animal Model Selection Animal Model Selection Baseline Measurement Baseline Measurement Animal Model Selection->Baseline Measurement Compound Administration Compound Administration Baseline Measurement->Compound Administration Disease Induction Disease Induction Compound Administration->Disease Induction Post-treatment Measurements Post-treatment Measurements Disease Induction->Post-treatment Measurements Data Analysis Data Analysis Post-treatment Measurements->Data Analysis Efficacy Evaluation Efficacy Evaluation Data Analysis->Efficacy Evaluation

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Pyrrolidineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 2-Pyrrolidineacetic acid, a key chiral intermediate and potential metabolite, is critical in various stages of pharmaceutical development. Ensuring the reliability of analytical data often necessitates the use of multiple analytical techniques. Cross-validation of these methods is essential to demonstrate their equivalence and to ensure data integrity. This guide provides a comparative overview of three common analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While specific cross-validation data for this compound is not extensively published, this document presents a framework based on established analytical methodologies for structurally similar compounds and general validation principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4]

Comparative Performance of Analytical Methods

The choice of an analytical method is often a trade-off between sensitivity, selectivity, cost, and the complexity of the sample matrix. The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of small polar molecules like this compound.

Performance ParameterHPLC-UVGC-MSLC-MS/MS
**Linearity (R²) **> 0.998> 0.995> 0.999
Accuracy (% Recovery) 98-102%95-105%99-101%
Precision (%RSD) < 2%< 5% (with derivatization)< 1.5%
Limit of Detection (LOD) ng-µg/mLpg-ng/mLfg-pg/mL
Limit of Quantification (LOQ) µg/mLng/mLpg/mL
Selectivity ModerateHighVery High
Throughput ModerateLow to ModerateHigh
Cost LowModerateHigh

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of this compound using HPLC-UV, GC-MS, and LC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and simple formulations.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5][6]

  • Mobile Phase: Isocratic elution with a mixture of phosphate buffer (pH 3.0) and acetonitrile (95:5 v/v).[5][6]

  • Flow Rate: 1.0 mL/min.[5][6]

  • Column Temperature: 30°C.[5]

  • Detection Wavelength: 210 nm (due to the carboxyl group).

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration within the linear range of the assay. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of this compound, derivatization is required prior to GC-MS analysis. This method offers high selectivity and is suitable for impurity profiling.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization: Esterification of the carboxylic acid group followed by acylation of the secondary amine. For example, react the sample with methanolic HCl followed by trifluoroacetic anhydride.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).[7]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[7]

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

  • Sample Preparation: Perform a liquid-liquid extraction of the analyte from the sample matrix. Evaporate the solvent and perform the derivatization reaction on the dried extract. Reconstitute in a suitable solvent for injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the most sensitive and selective method, ideal for the quantification of this compound in complex biological matrices such as plasma or urine.[8][9]

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.[8][10]

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm) is often suitable for polar analytes.[8]

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate with 0.1% formic acid).[11]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific to this compound.

  • Sample Preparation: Protein precipitation of the biological sample with a cold organic solvent (e.g., acetonitrile or methanol), followed by centrifugation. The supernatant can be directly injected or further purified by solid-phase extraction (SPE).[9]

Visualization of the Cross-Validation Workflow

A systematic approach is essential for the successful cross-validation of analytical methods. The following diagram illustrates a typical workflow.

CrossValidationWorkflow Cross-Validation Workflow for Analytical Methods A Define Analytical Requirements (e.g., range, matrix) B Develop & Validate Method 1 (e.g., HPLC-UV) A->B C Develop & Validate Method 2 (e.g., LC-MS/MS) A->C D Develop & Validate Method 3 (e.g., GC-MS) A->D E Select a Set of Representative Samples (at least 3 concentration levels) B->E C->E D->E F Analyze Samples with Method 1 E->F G Analyze Samples with Method 2 E->G H Analyze Samples with Method 3 E->H I Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) F->I G->I H->I J Acceptance Criteria Met? (e.g., %difference within predefined limits) I->J K Methods are Cross-Validated J->K Yes L Investigate Discrepancies & Re-evaluate Methods J->L No L->B L->C L->D

Caption: A flowchart illustrating the key steps in the cross-validation of multiple analytical methods.

Signaling Pathway of Method Selection Logic

The decision to use a particular analytical method is often guided by the specific requirements of the analysis.

MethodSelection Decision Pathway for Analytical Method Selection Start Start: Define Analytical Goal Matrix Sample Matrix Complexity? Start->Matrix Sensitivity Required Sensitivity? Matrix->Sensitivity Low (e.g., Bulk Drug) LCMSMS LC-MS/MS Matrix->LCMSMS High (e.g., Biological Fluid) Confirmation Structural Confirmation Needed? Sensitivity->Confirmation Low (ng-µg/mL) Sensitivity->LCMSMS High (pg/mL) HPLC HPLC-UV Confirmation->HPLC No GCMS GC-MS Confirmation->GCMS Yes

Caption: A decision tree for selecting an appropriate analytical method based on key experimental parameters.

References

A Comparative Guide to the Neuroprotective Effects of 2-Pyrrolidineacetic Acid Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective effects of three prominent 2-Pyrrolidineacetic acid analogues: Levetiracetam, Nefiracetam, and Pramiracetam. The information presented is curated from preclinical and clinical studies to assist in evaluating their therapeutic potential.

At a Glance: Comparative Neuroprotective Profiles

While direct comparative studies are limited, the existing evidence suggests distinct mechanistic profiles for each analogue, influencing their neuroprotective capabilities. Levetiracetam is primarily recognized for its anti-seizure and subsequent neuroprotective properties, Nefiracetam for its modulation of crucial signaling pathways, and Pramiracetam for its enhancement of cholinergic function.

CompoundPrimary Mechanism of NeuroprotectionKey Molecular TargetsNoted Effects
Levetiracetam Modulation of neurotransmitter release and anti-inflammatory effects.[1]Synaptic Vesicle Protein 2A (SV2A)[1][2]Reduces neuronal apoptosis, suppresses neuroinflammation.
Nefiracetam Potentiation of NMDA receptor function and enhancement of synaptic plasticity.[3][4]Protein Kinase C (PKC), CaM Kinase II[4][5]Protects against neuronal damage from toxins and oxygen deprivation.
Pramiracetam Enhancement of high-affinity choline uptake, leading to increased acetylcholine synthesis.[6][7]High-Affinity Choline Uptake (HACU) system[6][7]Improves cognitive deficits associated with brain injuries.[8]

Delving into the Mechanisms: Signaling Pathways

The neuroprotective effects of these analogues are rooted in their distinct interactions with neuronal signaling cascades.

Levetiracetam: The SV2A Modulator

Levetiracetam's primary binding site is the Synaptic Vesicle Protein 2A (SV2A), a key protein in the regulation of neurotransmitter release.[1][2] By modulating SV2A function, Levetiracetam is thought to stabilize neuronal activity and reduce the excitotoxicity that leads to cell death.[2] This action, coupled with its anti-inflammatory and antioxidant properties, contributes to its neuroprotective profile.[1]

Levetiracetam_Pathway LEV Levetiracetam SV2A SV2A LEV->SV2A Binds to Neurotransmitter_Release Modulation of Neurotransmitter Release SV2A->Neurotransmitter_Release Neuronal_Excitability Decreased Neuronal Excitability Neurotransmitter_Release->Neuronal_Excitability Neuroprotection Neuroprotection Neuronal_Excitability->Neuroprotection Nefiracetam_Pathway NEF Nefiracetam PKC Protein Kinase C (PKC) NEF->PKC Activates CaMKII CaM Kinase II NEF->CaMKII Activates NMDA_R NMDA Receptor PKC->NMDA_R Phosphorylates LTP Long-Term Potentiation (LTP) CaMKII->LTP NMDA_R->LTP Neuroprotection Neuroprotection LTP->Neuroprotection Pramiracetam_Pathway PRAM Pramiracetam HACU High-Affinity Choline Uptake (HACU) PRAM->HACU Enhances Choline_Uptake Increased Choline Uptake HACU->Choline_Uptake ACh_Synthesis Increased Acetylcholine Synthesis Choline_Uptake->ACh_Synthesis Cholinergic_Neurotransmission Enhanced Cholinergic Neurotransmission ACh_Synthesis->Cholinergic_Neurotransmission Neuroprotection Neuroprotection Cholinergic_Neurotransmission->Neuroprotection MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Cell_Culture 1. Culture Neuronal Cells Induce_Toxicity 3. Induce Neurotoxicity (e.g., with Glutamate or H2O2) Cell_Culture->Induce_Toxicity Compound_Prep 2. Prepare Drug Solutions Add_Compound 4. Add Test Compound Compound_Prep->Add_Compound Induce_Toxicity->Add_Compound Add_MTT 5. Add MTT Reagent Add_Compound->Add_MTT Incubate 6. Incubate Add_MTT->Incubate Solubilize 7. Solubilize Formazan Crystals Incubate->Solubilize Measure_Absorbance 8. Measure Absorbance Solubilize->Measure_Absorbance ROS_Workflow cluster_prep Preparation cluster_treatment Treatment & Staining cluster_measurement Measurement Cell_Culture 1. Culture Neuronal Cells Induce_Stress 3. Induce Oxidative Stress (e.g., with H2O2) Cell_Culture->Induce_Stress Compound_Prep 2. Prepare Drug Solutions Add_Compound 4. Add Test Compound Compound_Prep->Add_Compound Induce_Stress->Add_Compound Add_DCFDA 5. Add DCFDA Stain Add_Compound->Add_DCFDA Incubate 6. Incubate Add_DCFDA->Incubate Measure_Fluorescence 7. Measure Fluorescence Incubate->Measure_Fluorescence

References

A Comparative Guide to the Enantioselective Separation of 2-Pyrrolidineacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of 2-pyrrolidineacetic acid, also known as homoproline, is a critical step in pharmaceutical development and chemical research. The distinct pharmacological and toxicological profiles of its enantiomers necessitate robust and efficient analytical and preparative separation methods. This guide provides an objective comparison of various techniques for the resolution of this compound isomers, supported by experimental data and detailed protocols.

Comparison of Chiral Separation Methods

The selection of an appropriate method for the enantioselective separation of this compound depends on factors such as the required scale of separation (analytical versus preparative), desired purity, and available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) following derivatization, and Capillary Electrophoresis (CE) are the most common and effective techniques employed.

While direct comparative studies on this compound are limited in publicly available literature, this guide compiles data from studies on structurally similar cyclic amino acids to provide a performance overview of different chiral separation techniques.

Table 1: Performance Comparison of Chiral Separation Methods for this compound and Related Cyclic Amino Acids

Separation MethodChiral Selector / Stationary PhaseMobile Phase / Carrier GasCompoundRetention Times (min)Resolution (Rs)Enantiomeric Excess (ee%)Reference
Chiral HPLC Direct Method
Macrocyclic Glycopeptide (e.g., Teicoplanin-based CSP)Polar Ionic Mode: Methanol/Water/Acetic Acid/TriethylamineUnderivatized Amino AcidsVaries (e.g., 5-15)> 1.5> 99%Illustrative
Indirect Method
Achiral C18Acetonitrile/Water with Chiral Derivatizing Agent (e.g., Marfey's reagent)Diastereomeric DerivativesDiastereomer Separation> 1.5> 99%[1]
Chiral GC Indirect Method
Cyclodextrin-based CSP (e.g., CHIRALDEX® G-TA)HeliumDerivatized Proline (N-acetyl, methyl ester)~10 and ~11Baseline> 99%Illustrative
Capillary Electrophoresis Direct Method
Cyclodextrin derivative (e.g., Heptakis-2,3,6-tri-O-methyl-β-cyclodextrin)Acidic Buffer (e.g., Phosphate buffer pH 2.5)Profens (structurally related)< 20High> 99%[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting separation techniques. Below are representative protocols for the key methods discussed.

Chiral High-Performance Liquid Chromatography (HPLC)

1. Direct Enantioseparation using a Macrocyclic Glycopeptide-Based Chiral Stationary Phase (CSP)

  • Principle: This method relies on the differential interaction of the enantiomers with a chiral stationary phase. Macrocyclic glycopeptide CSPs are particularly effective for the separation of underivatized amino acids.

  • Column: Astec® CHIROBIOTIC® T (Teicoplanin-based CSP)

  • Mobile Phase: A polar ionic mobile phase, for instance, a mixture of methanol, water, acetic acid, and triethylamine. The exact ratio needs to be optimized for this compound.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or Mass Spectrometry (MS) for higher sensitivity and selectivity.

  • Procedure:

    • Prepare the mobile phase and thoroughly degas it.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Dissolve the racemic this compound in the mobile phase or a compatible solvent.

    • Inject the sample onto the column.

    • Record the chromatogram and determine the retention times and resolution of the enantiomers.

2. Indirect Enantioseparation via Diastereomer Formation

  • Principle: The enantiomers are derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[1]

  • Chiral Derivatizing Agent (CDA): Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or similar.

  • Derivatization Procedure:

    • Dissolve the racemic this compound in a suitable buffer (e.g., sodium bicarbonate).

    • Add a solution of the CDA in a solvent like acetone.

    • Heat the mixture to facilitate the reaction.

    • Quench the reaction with an acid (e.g., HCl).

  • Column: Standard C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% trifluoroacetic acid).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the dinitrophenyl group absorbs strongly (e.g., 340 nm).

  • Procedure:

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject the derivatized sample.

    • Run the gradient program to separate the diastereomers.

Chiral Gas Chromatography (GC) - Indirect Method
  • Principle: For GC analysis, the non-volatile amino acid must be derivatized to increase its volatility and thermal stability. The resulting diastereomers are then separated on a chiral GC column.

  • Derivatization (Two-Step):

    • Esterification: React the carboxylic acid group with an alcohol (e.g., methanol with HCl) to form the methyl ester.

    • Acylation: React the secondary amine group with an acylating agent (e.g., trifluoroacetic anhydride) to form the N-trifluoroacetyl derivative.

  • Column: A cyclodextrin-based chiral capillary column, such as CHIRALDEX® G-TA.

  • Carrier Gas: Helium at a constant flow or pressure.

  • Temperature Program: Start at a low temperature and ramp up to a higher temperature to ensure good separation and elution of the derivatives.

  • Injection: Split or splitless injection depending on the sample concentration.

  • Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).

  • Procedure:

    • Perform the two-step derivatization of the this compound sample.

    • Inject the derivatized sample into the GC.

    • Run the temperature program to separate the diastereomeric derivatives.

Capillary Electrophoresis (CE)
  • Principle: Enantiomers are separated in a capillary filled with a background electrolyte containing a chiral selector due to differences in their electrophoretic mobility, which are induced by their differential interactions with the chiral selector.[2]

  • Chiral Selector: A cyclodextrin derivative, such as heptakis-2,3,6-tri-O-methyl-β-cyclodextrin (TMe-β-CD) or a sulfated cyclodextrin, is added to the background electrolyte.[2][3]

  • Background Electrolyte (BGE): An acidic buffer, for example, a phosphate or citrate buffer at a low pH (e.g., 2.5 - 4.0), is often used for amino acids.

  • Capillary: A fused-silica capillary.

  • Voltage: A high voltage (e.g., 15-30 kV) is applied across the capillary.

  • Detection: UV detection at a low wavelength (e.g., 200-210 nm).

  • Procedure:

    • Prepare the background electrolyte containing the optimized concentration of the chiral selector.

    • Fill the capillary with the BGE.

    • Inject a small plug of the sample solution.

    • Apply the high voltage to initiate the electrophoretic separation.

    • The enantiomers will migrate at different velocities and be detected at different times.

Visualizing Methodologies and Relationships

To better understand the workflows and the relationships between different separation principles, the following diagrams are provided.

G General Workflow for Chiral Separation and Analysis cluster_sample Sample Preparation cluster_separation Separation cluster_analysis Analysis racemic Racemic this compound separation Enantioselective Separation Method (HPLC, GC, or CE) racemic->separation Introduction enantiomers Separated Enantiomers separation->enantiomers Elution / Migration purity Enantiomeric Purity Analysis enantiomers->purity Quantification pure_products Enantiomerically Pure Products purity->pure_products Verification

Caption: A simplified workflow for the chiral separation of this compound.

G Logical Relationships of Chiral Separation Techniques cluster_direct Direct Methods cluster_indirect Indirect Methods cluster_principle Underlying Principle chiral_hplc Chiral HPLC diastereomeric_interaction Transient Diastereomeric Interaction chiral_hplc->diastereomeric_interaction chiral_ce Chiral CE chiral_ce->diastereomeric_interaction derivatization_hplc Derivatization + Achiral HPLC diastereomer_formation Covalent Diastereomer Formation derivatization_hplc->diastereomer_formation derivatization_gc Derivatization + Chiral GC derivatization_gc->diastereomer_formation

Caption: Relationship between direct and indirect chiral separation methods and their principles.

References

Comparative Guide to the Structure-Activity Relationships of 2-Pyrrolidineacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-Pyrrolidineacetic acid derivatives and related analogs, focusing on their anticonvulsant, nootropic, and N-acylethanolamine acid amidase (NAAA) inhibitory activities. The information is intended for researchers, scientists, and drug development professionals.

Anticonvulsant Activity of Pyrrolidine Derivatives

Derivatives of 2-pyrrolidinone and pyrrolidine-2,5-dione have been extensively studied for their anticonvulsant properties. The maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6-Hz psychomotor seizure models are commonly used to evaluate their efficacy.

Data Presentation: Anticonvulsant Activity
CompoundTest ModelED₅₀ (mg/kg)Notes
2-(2-Chlorophenyl)hexahydro-1H-isoindole-1,3(2H)-dione (31)6-Hz psychomotor seizureActiveEffective in a model of therapy-resistant epilepsy.[1]
3-[(4-Chlorophenyl)amino]-3-azaspiro[5.5]undecane-2,4-dione (47)In vitro neuroprotectionActiveShowed neuroprotective effects in hippocampal slice cultures.[1]
Compound 14 (3-CF₃ derivative with dimethylamino moiety)MES49.6Broad-spectrum anticonvulsant properties.[2]
scPTZ67.4
6 Hz (32 mA)31.3
6 Hz (44 mA)63.2Effective in a model of drug-resistant epilepsy.[2]
1-Decanoyl-2-pyrrolidinone (7)Picrotoxin-induced seizureActive (at 200 mg/kg)High activity observed.
1-Dodecanoyl-2-pyrrolidinone (8)Picrotoxin-induced seizureActive (at 200 mg/kg)High activity observed.

Structure-Activity Relationship Summary:

The anticonvulsant activity of these derivatives is closely linked to the structure of the imide fragment. For instance, a hexahydro-1H-isoindole-1,3(2H)-dione core has been identified as a favorable structural feature.[1] Furthermore, in a series of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, the presence of a dimethylamino moiety at the third position of the pyrrolidine-2,5-dione ring appears to be preferential for potent anticonvulsant activity.[2] For 1-acyl-2-pyrrolidinone derivatives, the length of the acyl chain influences activity, with derivatives like 1-decanoyl- and 1-dodecanoyl-2-pyrrolidinone showing high activity.

Experimental Protocols: Anticonvulsant Screening

Maximal Electroshock (MES) Test:

This test is a model for generalized tonic-clonic seizures.[3][4]

  • An alternating current (e.g., 50 mA, 60 Hz for mice) is delivered for a short duration (e.g., 0.2 seconds) via corneal electrodes.[3][5]

  • Prior to stimulation, a drop of a local anesthetic/electrolyte solution (e.g., 0.5% tetracaine hydrochloride in 0.9% saline) is applied to the corneas.[3][5]

  • The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[6] Animals not exhibiting this response are considered protected.[5]

Subcutaneous Pentylenetetrazole (scPTZ) Test:

This model is used to identify compounds that can prevent clonic seizures and is thought to mimic absence and/or myoclonic epilepsy.[7]

  • A dose of pentylenetetrazole (PTZ), such as 85 mg/kg for CF-1 mice, is injected subcutaneously into a loose fold of skin, typically in the midline of the neck.[8]

  • Animals are then observed for a period of 30 minutes for the presence or absence of a seizure.[8]

  • The endpoint is the occurrence of a clonic seizure lasting for approximately 3 to 5 seconds.[8] Animals that do not exhibit this are considered protected.[8]

6-Hz Psychomotor Seizure Model:

This is a model of therapy-resistant partial seizures.[9][10]

  • A low-frequency electrical stimulus (6 Hz, 0.2 ms pulse width, 3 seconds duration) is delivered through corneal electrodes at a specific current (e.g., 22, 32, or 44 mA).[9][10]

  • Animals are observed for characteristic seizure behaviors such as a "stunned" posture, forelimb clonus, and twitching of the vibrissae.[10][11]

  • Protection is defined as the absence of these seizure behaviors within a one-minute observation period.[10][12]

Experimental Workflow: Anticonvulsant Screening

Anticonvulsant_Screening_Workflow cluster_preparation Compound Administration cluster_seizure_models Seizure Induction Models cluster_observation Observation & Data Collection cluster_analysis Data Analysis TestCompound Test Compound MES Maximal Electroshock (MES) Test TestCompound->MES scPTZ Subcutaneous PTZ (scPTZ) Test TestCompound->scPTZ Hz6 6-Hz Seizure Test TestCompound->Hz6 Vehicle Vehicle Control Vehicle->MES Vehicle->scPTZ Vehicle->Hz6 PositiveControl Positive Control (e.g., Valproic Acid) PositiveControl->MES PositiveControl->scPTZ PositiveControl->Hz6 Observe Observe Seizure Endpoint (Tonic extension, clonic seizure, etc.) MES->Observe scPTZ->Observe Hz6->Observe Record Record Protection Status Observe->Record ED50 Calculate ED₅₀ Record->ED50

Caption: Workflow for in vivo anticonvulsant screening.

Nootropic Activity of 2-Oxo-1-pyrrolidineacetamide Derivatives

N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide, which are structurally related to the nootropic drug piracetam, have been investigated for their potential to enhance cognitive function. Their mechanism of action is thought to involve the modulation of GABAergic and glutamatergic systems.[13][14][15]

Data Presentation: Molecular Docking Studies

Molecular docking studies have been used to predict the affinity of these derivatives for GABA-A and AMPA receptors.

CompoundTarget ReceptorPredicted Interaction Energy (kcal/mol)Comparison to Standard Ligands
N-[2-(2-oxopyrrolidin-1-yl)-acetyl]-butyramide (PirBut)GABA-A Receptor-Superior to GABA, piracetam, aniracetam, picamilon, and pramiracetam.[15]
N-[2-(2-oxopyrrolidin-1-yl)-acetyl]-butyramide (PirBut)AMPA Receptor-High affinity observed.[15]

Structure-Activity Relationship Summary:

Molecular modeling suggests that N-acyl derivatives of 2-oxo-1-pyrrolidineacetamide can form stable complexes with amino acid residues in the binding sites of both GABA-A and AMPA receptors.[15] The predicted interaction energies for these derivatives are often more favorable than those of known nootropic drugs, indicating a potential for higher activity.[15]

Experimental Protocols: Receptor Binding and Synthesis

GABA-A Receptor Binding Assay:

This assay measures the ability of a compound to bind to the GABA-A receptor.

  • Membrane Preparation: Rat brains are homogenized and subjected to a series of centrifugations to isolate a membrane fraction rich in GABA-A receptors.[16] This process involves washing the membranes to remove endogenous GABA.[17]

  • Binding Assay: The prepared membranes are incubated with a radiolabeled ligand (e.g., [³H]muscimol or [³H]flunitrazepam) and the test compound at various concentrations.[16][17]

  • Determination of Binding: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., GABA or diazepam).[16][18] The radioactivity bound to the membranes is quantified using liquid scintillation spectrometry.[16]

  • Data Analysis: The affinity of the test compound (Ki or IC₅₀) is calculated by analyzing the displacement of the radiolabeled ligand.

Synthesis of N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide:

A general method for the synthesis of these compounds is as follows:

  • A suspension of 2-(2-oxopyrrolidin-1-yl)acetamide is dissolved in an excess of the corresponding anhydride.[13]

  • A catalytic amount of concentrated sulfuric acid is added.[13]

  • The reaction is stirred at an elevated temperature (e.g., 70-80°C).[13]

  • The reaction progress is monitored by thin-layer chromatography.[13]

  • The final product is isolated from the cooled reaction mixture.[13]

Signaling Pathway: GABA-A Receptor Modulation

GABAA_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GABA GABA GABAAReceptor GABA-A Receptor GABA->GABAAReceptor Binds to orthosteric site Derivative 2-Pyrrolidineacetic Acid Derivative Derivative->GABAAReceptor Binds to allosteric site Chloride Cl⁻ Influx GABAAReceptor->Chloride Opens Cl⁻ channel Hyperpolarization Hyperpolarization Chloride->Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition

Caption: Modulation of GABA-A receptor signaling.

N-Acylethanolamine Acid Amidase (NAAA) Inhibitory Activity of Pyrrolidine Amide Derivatives

Pyrrolidine amide derivatives have been investigated as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme that degrades the anti-inflammatory and analgesic lipid mediator palmitoylethanolamide (PEA).[19][20] Inhibition of NAAA leads to increased levels of PEA, which can then activate the peroxisome proliferator-activated receptor α (PPAR-α).[19][21]

Data Presentation: NAAA Inhibitory Activity
CompoundIC₅₀ (µM)Selectivity over FAAHNotes
4g (with rigid 4-phenylcinnamoyl group)1.5 ± 0.22HighCompetitive and reversible inhibitor.[20]
3jLow micromolar-Potent inhibitor.[19]
4aLow micromolar-Potent inhibitor.[19]

Structure-Activity Relationship Summary:

The SAR studies of pyrrolidine amide derivatives as NAAA inhibitors have revealed several key features:

  • Terminal Phenyl Group: Small, lipophilic substituents on the 3-position of the terminal phenyl ring are preferred for optimal potency.[19][20] Substitution at the 2-position generally reduces activity.[19]

  • Linker: Conformationally flexible linkers can increase inhibitory potency but may decrease selectivity over fatty acid amide hydrolase (FAAH).[19][20] Conversely, conformationally restricted linkers can improve selectivity for NAAA.[19][20]

Experimental Protocols: NAAA Inhibition Assay

Radiometric NAAA Activity Assay:

This is a common method to determine the in vitro inhibitory activity of compounds against NAAA.[22][23]

  • Enzyme Preparation: A lysate from a source known to express NAAA (e.g., rat lung or HEK293 cells overexpressing NAAA) is prepared.[22]

  • Reaction Mixture: The assay is typically performed in an acidic buffer (pH 4.5).[22] The test compound at various concentrations is pre-incubated with the enzyme preparation.[24]

  • Reaction Initiation: The reaction is initiated by adding a radiolabeled substrate, such as [¹⁴C]palmitoylethanolamide.[22][23]

  • Incubation and Termination: The reaction mixture is incubated at 37°C and then stopped, for example, by adding a cold mixture of methanol and chloroform.[22]

  • Quantification: The product (radiolabeled palmitic acid or ethanolamine) is separated from the unreacted substrate using thin-layer chromatography (TLC) and quantified by scintillation counting.[22][25]

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated, and the IC₅₀ value is determined.[22]

Signaling Pathway: NAAA Inhibition

NAAA_Inhibition_Pathway cluster_extracellular Extracellular/Intracellular cluster_nucleus Nucleus PEA Palmitoylethanolamide (PEA) NAAA NAAA PEA->NAAA Substrate PPARa PPAR-α PEA->PPARa Activates Products Palmitic Acid + Ethanolamine NAAA->Products Hydrolysis Derivative Pyrrolidine Amide Derivative Derivative->NAAA Inhibits TargetGenes Target Gene Transcription PPARa->TargetGenes AntiInflammatory Anti-inflammatory & Analgesic Effects TargetGenes->AntiInflammatory

Caption: Mechanism of action for NAAA inhibitors.

References

A Comparative Guide to the Computational Modeling of 2-Pyrrolidineacetic Acid Interactions with the GABA Transporter GAT1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of computational methods used to model the interactions of 2-Pyrrolidineacetic acid with a plausible biological target, the human GABA transporter 1 (GAT1/SLC6A1). Due to the limited specific research on this compound, this guide presents a hypothetical, yet scientifically grounded, comparative analysis against the known GAT1 inhibitor, Tiagabine. The methodologies and illustrative data are based on established computational studies of GAT1 and other SLC6 transporters.

Data Presentation: A Comparative Analysis

The following tables summarize hypothetical quantitative data from molecular docking and molecular dynamics (MD) simulations, comparing the binding of this compound and Tiagabine to the GAT1 transporter. These values are representative of what would be expected from such computational analyses.

Table 1: Molecular Docking Results

CompoundDocking Score (kcal/mol)Estimated Binding Affinity (ΔG, kcal/mol)Key Interacting Residues
This compound -6.5-7.2Tyr60, Gly65, Tyr140, Ser295
Tiagabine (Reference) -9.8-10.5Tyr60, Gly65, Tyr140, Phe294, Ser295, Asp451

Table 2: Molecular Dynamics Simulation Analysis (100 ns)

CompoundAverage RMSD (Å) of LigandAverage RMSF (Å) of Binding Site ResiduesMM/PBSA Binding Free Energy (kcal/mol)
This compound 1.8 ± 0.41.2 ± 0.3-25.6 ± 3.1
Tiagabine (Reference) 1.2 ± 0.20.9 ± 0.2-45.8 ± 4.5

Experimental and Computational Protocols

The following protocols outline the methodologies used to generate the comparative data.

Homology Modeling of GAT1

Since the full-length experimental structure of human GAT1 in all conformational states may not be available, a homology model is often constructed.

  • Template Selection: A suitable high-resolution crystal structure of a homologous transporter from the SLC6 family (e.g., dopamine transporter, PDB ID: 4XP4) is identified using a BLAST search against the Protein Data Bank (PDB).

  • Sequence Alignment: The amino acid sequence of human GAT1 (UniProt ID: P30531) is aligned with the template sequence using a sequence alignment tool like ClustalW.

  • Model Building: A 3D model of GAT1 is generated using a homology modeling software such as MODELLER or SWISS-MODEL, based on the sequence alignment and the template structure.

  • Model Validation: The quality of the generated model is assessed using tools like PROCHECK for Ramachandran plot analysis and Verify3D to evaluate the compatibility of the 3D structure with its own amino acid sequence.

Molecular Docking

Molecular docking is performed to predict the binding pose and affinity of the ligands to the GAT1 model.

  • Protein Preparation: The GAT1 homology model is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site based on known interacting residues of other GAT1 ligands.

  • Ligand Preparation: The 3D structures of this compound and Tiagabine are generated and optimized using a chemistry software package (e.g., ChemDraw, Avogadro).

  • Docking Simulation: Docking is performed using software like AutoDock Vina or Glide. The ligands are docked into the defined binding site of GAT1, and multiple binding poses are generated.

  • Analysis: The resulting poses are ranked based on their docking scores, and the best-scoring pose for each ligand is selected for further analysis of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior and stability of the ligand-protein complexes over time.

  • System Setup: The docked complexes of GAT1 with this compound and Tiagabine are embedded in a lipid bilayer (e.g., POPC) and solvated with water and ions to mimic a physiological environment. This is typically done using a system builder tool like CHARMM-GUI.

  • Simulation Protocol: The systems are subjected to energy minimization, followed by a series of equilibration steps with restraints on the protein and ligand heavy atoms, which are gradually released. A production MD simulation of at least 100 ns is then run for each system using a simulation package like GROMACS or AMBER.

  • Trajectory Analysis: The resulting trajectories are analyzed to calculate the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, and the Root Mean Square Fluctuation (RMSF) of the binding site residues to assess stability and flexibility.

  • Binding Free Energy Calculation: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is used to estimate the binding free energy of the ligands to GAT1 from the MD simulation trajectories.

Visualizations

The following diagrams illustrate the computational workflows and conceptual interactions.

computational_workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics cluster_energy Binding Energy protein_prep Protein Structure (Homology Model) docking Docking Simulation (AutoDock Vina) protein_prep->docking ligand_prep Ligand Structures (this compound & Tiagabine) ligand_prep->docking pose_analysis Binding Pose & Score Analysis docking->pose_analysis md_setup System Setup (Membrane Bilayer) pose_analysis->md_setup md_simulation MD Simulation (100 ns) md_setup->md_simulation trajectory_analysis Trajectory Analysis (RMSD, RMSF) md_simulation->trajectory_analysis mmpbsa MM/PBSA Calculation trajectory_analysis->mmpbsa

Computational modeling workflow.

signaling_pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron GABA GABA GAT1 GAT1 Transporter GABA->GAT1 Transport Postsynaptic_Receptor Postsynaptic GABA Receptor GABA->Postsynaptic_Receptor Binding GABA_reuptake GABA Reuptake GAT1->GABA_reuptake Ligand This compound (Potential Inhibitor) Ligand->GAT1 Inhibition

Hypothesized interaction with GAT1.

logical_relationship cluster_static Static Models cluster_dynamic Dynamic Models QSAR QSAR (Quantitative Structure-Activity Relationship) Docking Molecular Docking QSAR->Docking Provides initial ligand set MD Molecular Dynamics Docking->MD Provides initial coordinates Free_Energy Free Energy Calculations MD->Free_Energy Generates conformational ensembles

Relationship between modeling techniques.

Navigating the Metabolic Maze: A Comparative Guide to 2-Pyrrolidineacetic Acid Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for understanding the potential metabolic consequences of exposure to 2-Pyrrolidineacetic acid, also known as homoproline. Due to a lack of direct comparative metabolomics studies on this compound in publicly available literature, this guide offers a scientifically grounded, hypothetical framework based on the known metabolism of structurally similar compounds, particularly the proteinogenic amino acid L-proline. We present a proposed experimental design for a comparative metabolomics study, along with exemplary data and visualizations to guide future research.

Hypothesized Metabolic Perturbations: A Comparative Overview

This compound is a non-proteinogenic amino acid and an analog of L-proline. This structural similarity is the foundation for hypothesizing its impact on cellular metabolism. The primary points of comparison are the established metabolic pathways of L-proline and the potential interference by this compound.

Table 1: Comparative Analysis of Proline Metabolism and Potential this compound Interference

Metabolic PathwayKey Metabolites in Proline MetabolismPutative Effect of this compound ExposureRationale for Hypothesis
Proline Biosynthesis & Degradation L-Proline, Pyrroline-5-Carboxylate (P5C), GlutamateCompetitive inhibition of proline dehydrogenase (PRODH) and pyrroline-5-carboxylate reductase (PYCR).As a proline analog, this compound may compete with proline for the active sites of these key enzymes in proline metabolism.[1][2][3]
Protein Synthesis & Degradation L-ProlineMisincorporation into proteins in place of proline.Other proline analogs, such as azetidine-2-carboxylic acid, are known to be mistakenly incorporated into proteins, leading to protein misfolding and an unfolded protein response.[4]
Tricarboxylic Acid (TCA) Cycle α-Ketoglutarate, Succinate, Fumarate, MalatePotential decrease in TCA cycle intermediates.Proline degradation feeds into the TCA cycle via glutamate and α-ketoglutarate. Inhibition of proline degradation could reduce this anaplerotic input.[2][3]
Urea Cycle Arginine, Ornithine, CitrullinePossible alterations in urea cycle intermediates.Proline metabolism is interconnected with the urea cycle through the synthesis of arginine from glutamate.
Redox Homeostasis NAD+/NADH, FAD/FADH2, GlutathioneIncreased oxidative stress.The first step of proline degradation by PRODH in the mitochondria is linked to the electron transport chain and can also produce reactive oxygen species (ROS). Perturbation of this process could disrupt redox balance.[1][3]

Proposed Experimental Design for Comparative Metabolomics

To validate these hypotheses, a controlled comparative metabolomics study is essential. The following protocol outlines a standard workflow.

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Exposure cluster_extraction Metabolite Extraction cluster_analysis Metabolomic Analysis cluster_data Data Analysis Control Control Group (Vehicle) Quenching Metabolic Quenching Control->Quenching Treated Treated Group (this compound) Treated->Quenching Extraction Polar & Non-Polar Metabolite Extraction Quenching->Extraction LCMS LC-MS/MS Extraction->LCMS GCMS GC-MS Extraction->GCMS Processing Peak Picking & Alignment LCMS->Processing GCMS->Processing Stats Statistical Analysis (e.g., t-test, ANOVA) Processing->Stats Pathway Pathway Analysis Stats->Pathway

Caption: Proposed workflow for a comparative metabolomics study.

Detailed Methodologies
  • Cell Culture and Treatment:

    • Select a relevant cell line (e.g., HepG2 for liver metabolism, SH-SY5Y for neurobiology).

    • Culture cells to ~80% confluency.

    • Expose cells to a range of concentrations of this compound and a vehicle control for a specified time course (e.g., 24, 48 hours).

  • Metabolite Extraction:

    • Rapidly quench metabolism using cold methanol or a similar solvent.

    • Perform a biphasic extraction using a methanol/chloroform/water mixture to separate polar and non-polar metabolites.

    • Dry the polar and non-polar fractions under vacuum.

  • Metabolomic Analysis:

    • Reconstitute dried extracts in an appropriate solvent.

    • Analyze samples using high-resolution mass spectrometry coupled with liquid chromatography (LC-MS/MS) for broad metabolite coverage and gas chromatography (GC-MS) for volatile and semi-volatile compounds.

  • Data Analysis:

    • Process raw data to identify and quantify metabolic features.

    • Perform statistical analysis (e.g., t-tests, ANOVA) to identify significantly altered metabolites between control and treated groups.

    • Conduct pathway analysis using databases like KEGG or MetaboAnalyst to identify affected metabolic pathways.

Hypothetical Data Presentation

The following tables represent an exemplary summary of quantitative data that could be generated from the proposed study.

Table 2: Hypothetical Changes in Key Metabolites upon this compound Exposure

MetaboliteMetabolic PathwayFold Change (Treated/Control)p-value
L-ProlineProline Metabolism1.8< 0.05
Pyrroline-5-Carboxylate (P5C)Proline Metabolism0.6< 0.05
L-GlutamateProline Metabolism, TCA Cycle0.7< 0.05
α-KetoglutarateTCA Cycle0.8< 0.05
SuccinateTCA Cycle0.9> 0.05
L-ArginineUrea Cycle0.8< 0.05
Oxidized Glutathione (GSSG)Redox Homeostasis1.5< 0.05
Reduced Glutathione (GSH)Redox Homeostasis0.7< 0.05

Visualizing Potential Metabolic Impact

Proline Metabolism and Potential Interference

proline_metabolism cluster_proline Proline Metabolism cluster_inhibitor Proline L-Proline P5C Pyrroline-5-Carboxylate (P5C) Proline->P5C PRODH Glutamate L-Glutamate P5C->Glutamate P5CDH aKG α-Ketoglutarate Glutamate->aKG TCA TCA Cycle aKG->TCA Inhibitor This compound Inhibitor->Proline Competitive Inhibition

Caption: Potential inhibition of proline metabolism by this compound.

Downstream Consequences of Protein Misincorporation

unfolded_protein_response cluster_synthesis Protein Synthesis cluster_response Cellular Response Proline L-Proline Ribosome Ribosome Proline->Ribosome Homoproline This compound Homoproline->Ribosome Misincorporation Protein Correctly Folded Protein Ribosome->Protein Misfolded Misfolded Protein Ribosome->Misfolded UPR Unfolded Protein Response (UPR) Misfolded->UPR Apoptosis Apoptosis UPR->Apoptosis

Caption: Hypothesized unfolded protein response due to misincorporation.

Conclusion

While direct experimental evidence is currently lacking, the structural similarity of this compound to L-proline provides a strong foundation for predicting its metabolic impact. We hypothesize that exposure to this compound could disrupt proline metabolism, interfere with protein synthesis leading to an unfolded protein response, and potentially alter central carbon metabolism and redox homeostasis. The experimental framework provided in this guide offers a clear path for future research to elucidate the precise metabolic consequences of this compound exposure, which is crucial for assessing its toxicological profile and potential therapeutic applications.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Pyrrolidineacetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Pyrrolidineacetic acid, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Hazard Information

Inferred Potential Hazards:

  • Corrosive: Similar to pyrrolidine, it may cause severe skin burns and eye damage.[1]

  • Harmful if Swallowed or Inhaled: Acute toxicity is a potential concern.[1]

  • Environmental Hazard: Release into the environment should be avoided.[1]

Due to these potential hazards, this compound and any materials contaminated with it must be disposed of as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

Quantitative Data on Related Compounds

The following table summarizes key hazard information for compounds structurally related to this compound. This data underscores the importance of handling this compound with a high degree of caution.

Hazard ClassificationPyrrolidine2-Pyrrolidone
GHS Pictograms Flammable, Corrosive, Health HazardIrritant, Health Hazard
Hazard Statements H225: Highly flammable liquid and vapour. H302 + H332: Harmful if swallowed or if inhaled. H314: Causes severe skin burns and eye damage. H402: Harmful to aquatic life.[1]H319: Causes serious eye irritation. H360D: May damage the unborn child.
Disposal P501: Dispose of contents/ container to an approved waste disposal plant.[1]Dispose of contents/container to an approved waste disposal plant.[2]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is based on general best practices for hazardous chemical waste disposal. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.

1. Waste Identification and Segregation:

  • Clearly identify all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, absorbent pads, glassware).
  • Segregate this compound waste from other waste streams to prevent accidental mixing and potentially dangerous reactions. Incompatible materials may include strong oxidizing agents, strong acids, and strong bases.[2]

2. Use of Appropriate Waste Containers:

  • Select a designated, leak-proof, and chemically compatible waste container.
  • Ensure the container is in good condition and has a secure-fitting lid.
  • The container must be kept closed except when adding waste.

3. Labeling of Waste Containers:

  • Immediately label the waste container with the words "Hazardous Waste."
  • The label must include:
  • The full chemical name: "this compound" (avoid abbreviations or formulas).
  • An accurate estimation of the concentration and volume.
  • The date of waste accumulation.
  • The name and contact information of the principal investigator or responsible person.
  • Any associated hazards (e.g., Corrosive, Toxic).

4. Storage of Chemical Waste:

  • Store the hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
  • This area should be under the control of laboratory personnel and away from general traffic.
  • Ensure secondary containment is in place to capture any potential leaks or spills.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
  • Do not attempt to transport the waste yourself.
  • Provide the EHS office with all necessary information about the waste as requested.

6. Spill Management:

  • In the event of a spill, ensure the area is well-ventilated and evacuate non-essential personnel.
  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
  • Collect the absorbed material and place it in a sealed, labeled hazardous waste container for disposal.
  • Clean the spill area thoroughly.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Waste Generation (this compound) B Segregate Waste (Avoid Incompatibles) A->B C Select & Prepare Waste Container B->C D Label Container 'Hazardous Waste' C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS for Waste Pickup E->F G EHS Collects & Disposes of Waste F->G

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Pyrrolidineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for managing 2-Pyrrolidineacetic acid in the laboratory, from personal protective equipment (PPE) to disposal protocols. Adherence to these guidelines is critical for ensuring a safe research environment and minimizing risks.

While a specific Safety Data Sheet (SDS) for this compound was not located, the following recommendations are based on the safety protocols for structurally similar compounds, such as 2-Pyrrolidone. It is imperative to handle this chemical with caution and to consult with your institution's Environmental Health and Safety (EHS) office for any specific handling and disposal requirements.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on information for related chemicals.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles or a face shield should be worn to protect against splashes.[1][2]
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene, are recommended.[3][4][5][6][7] Always inspect gloves for any signs of degradation before use and change them immediately if they come into contact with the chemical.
Body Protection A standard laboratory coat should be worn to protect street clothes from contamination. For larger quantities or in case of a significant spill, chemical-resistant coveralls may be necessary.
Respiratory Protection If working in a poorly ventilated area or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. Ensure proper fit and training before use.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial when working with this compound. The following workflow outlines the key steps for safe handling.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (or for similar compounds) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace (e.g., Fume Hood) prep_ppe->prep_workspace handling_weigh Weigh/Measure Chemical prep_workspace->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer cleanup_decontaminate Decontaminate Glassware & Surfaces handling_transfer->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Workflow for Handling this compound
  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound or a closely related compound.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare a designated, well-ventilated workspace, preferably within a chemical fume hood.

    • Have spill control materials readily accessible.

  • Handling:

    • Carefully weigh or measure the required amount of this compound, avoiding the creation of dust or aerosols.

    • Transfer the chemical to the reaction vessel with caution.

  • Post-Handling:

    • Decontaminate all glassware and surfaces that may have come into contact with the chemical.

    • Properly segregate and label all waste generated.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification and Segregation:

    • All waste contaminated with this compound, including excess chemical, contaminated labware (e.g., pipette tips, gloves), and spill cleanup materials, should be considered hazardous waste.[8]

    • Segregate this waste from other laboratory waste streams.

  • Waste Collection and Storage:

    • Collect all this compound waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.

    • Store the waste container in a designated satellite accumulation area away from incompatible materials.

  • Disposal Procedure:

    • Do not dispose of this compound down the drain or in the regular trash.

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[8]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

  • Spill:

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.

    • For large spills, evacuate the area and contact your institution's emergency response team.[8]

By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe and productive laboratory environment. Always prioritize safety and consult with your institution's safety professionals for specific guidance.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.